Fmoc-9-aminononanoic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISAKTUHDLUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200082 | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212688-52-3 | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a nine-carbon aliphatic chain, makes it a versatile building block in solid-phase peptide synthesis (SPPS) and a valuable linker in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical Properties
This compound is a white to off-white powder with a defined set of physicochemical properties that are critical for its application in chemical synthesis.[1] These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 212688-52-3 | [1][2] |
| Molecular Formula | C₂₄H₂₉NO₄ | [1][2] |
| Molecular Weight | 395.5 g/mol | [3] |
| Melting Point | 124 - 128 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Generally soluble in polar aprotic solvents such as DMF and DMSO. Most Fmoc-protected amino acids exhibit high solubility (>0.4 M) in such solvents. | [4] |
| Storage | 0 - 8 °C | [1] |
Stability and Handling
The stability of this compound is largely dictated by the Fmoc protecting group. This group is notably stable under acidic conditions, a key feature of its utility in orthogonal peptide synthesis strategies. However, it is labile to basic conditions, readily cleaved by amines such as piperidine (B6355638). This base-lability is the cornerstone of its application in Fmoc-based solid-phase peptide synthesis. For long-term storage, the compound should be kept at 0 - 8 °C to maintain its integrity.[1]
Experimental Protocols
General Synthesis of Fmoc-Protected Amino Acids
Methodology:
-
Dissolution: The amino acid (in this case, 9-aminononanoic acid) is dissolved in a suitable solvent, often an aqueous solution of a weak base like sodium bicarbonate or a polar aprotic solvent like N-methylpyrrolidone (NMP).
-
Addition of Fmoc-Cl: A solution of Fmoc-Cl in a solvent such as dioxane or NMP is added dropwise to the amino acid solution at a controlled temperature, typically at or below room temperature.
-
Reaction: The reaction mixture is stirred for a specified period, often several hours, to ensure complete N-protection. The pH of the reaction is monitored and maintained in the basic range.
-
Work-up and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed, and purified, often by recrystallization, to yield the final high-purity product.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is primarily utilized as a building block in SPPS. The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Methodology:
-
Resin Swelling: The resin is swelled in DMF for a period of time (e.g., 30-60 minutes) in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.
-
Coupling of this compound:
-
This compound is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).
-
This activation mixture is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure completion.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: The steps of deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Mechanism of Fmoc group deprotection by piperidine.
Applications in Research and Drug Development
The primary application of this compound is in solid-phase peptide synthesis . The nine-carbon aliphatic chain can serve as a spacer, introducing flexibility and distance between different parts of a peptide or between a peptide and a conjugated molecule.
A significant and expanding application is its use as a linker in the synthesis of PROTACs . In this context, the carboxylic acid end of this compound can be coupled to a ligand for an E3 ubiquitin ligase. Following the assembly of the PROTAC, the Fmoc group is removed to expose the terminal amine, which can then be conjugated to a ligand for the target protein. The nonanoic acid chain acts as a flexible linker connecting the two ligands, a critical parameter for the efficacy of the resulting PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in peptide chemistry, medicinal chemistry, and drug discovery. Its well-defined chemical properties, coupled with the robust and widely understood methodologies of Fmoc-based SPPS, enable the synthesis of complex peptides and novel therapeutic modalities like PROTACs. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.
References
An In-depth Technical Guide to Fmoc-9-aminononanoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a critical building block in the field of peptide chemistry and drug development. Its bifunctional nature, featuring a terminal carboxylic acid and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, makes it an invaluable spacer or linker molecule. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Formula
This compound consists of a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer. One terminus is a carboxylic acid group, while the other is an amine protected by the base-labile Fmoc group.
Molecular Formula: C₂₄H₂₉NO₄
Structure:
(A simplified representation. The Fmoc group is a bulky aromatic moiety.)
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 395.5 g/mol | [1] |
| CAS Number | 212688-52-3 | [1] |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | ≥98% | |
| Melting Point | 124 - 128 °C | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols. | |
| Storage Conditions | -20°C for long-term storage. | [1] |
Applications in Research and Drug Development
The unique structure of this compound lends itself to a variety of applications:
-
Peptide Synthesis: It is widely used in Solid-Phase Peptide Synthesis (SPPS) as a linker or spacer to introduce a defined distance between a peptide sequence and a solid support, a label, or another molecule. The Fmoc group is compatible with standard SPPS chemistry and can be selectively removed under mild basic conditions.
-
Drug Development: In the design of peptide-based therapeutics, this molecule can be used to improve the pharmacokinetic properties of a drug, such as increasing its half-life or modifying its solubility. It is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker component.[1]
-
Bioconjugation: The carboxylic acid moiety can be activated to react with primary amines on biomolecules, facilitating the attachment of peptides or other functionalities. This is crucial for creating targeted drug delivery systems and diagnostic tools.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-Fmoc protection of 9-aminononanoic acid.
Materials:
-
9-aminononanoic acid
-
Fmoc-chloride (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC mobile phase: e.g., Ethyl acetate/Hexane (1:1) with 1% acetic acid
Procedure:
-
Dissolution: Dissolve 9-aminononanoic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of water and 1,4-dioxane (e.g., 1:1 v/v). Stir the mixture until all solids are dissolved.
-
Addition of Fmoc-Cl: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting amine and the appearance of a new, UV-active spot corresponding to the Fmoc-protected product indicates the reaction is proceeding.
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0°C. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
HPLC Analysis of this compound
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Sample solvent: Acetonitrile or a mixture of acetonitrile and water
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the sample solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Signaling Pathways and Experimental Workflows
Experimental Workflow: Incorporation of this compound into a Peptide via SPPS
The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence using manual solid-phase peptide synthesis.
Caption: Workflow for SPPS incorporation of this compound.
References
Fmoc-9-aminononanoic acid molecular weight
An In-Depth Technical Guide to Fmoc-9-aminonanoic Acid
Introduction
Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that serves as a crucial building block in various biochemical and pharmaceutical applications. It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine of a nine-carbon aliphatic chain, which also features a terminal carboxylic acid. This structure makes it an exceptionally versatile tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth overview of the physicochemical properties, key applications, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white powder with well-defined chemical properties.[1] Its long aliphatic chain imparts hydrophobicity, a characteristic that can be leveraged in the design of molecules intended to interact with nonpolar environments. The quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 395.5 g/mol | [2] |
| Alternate MW | 395.6 g/mol | [1][3] |
| Molecular Formula | C₂₄H₂₉NO₄ | [1][2][3][4] |
| CAS Number | 212688-52-3 | [1][2][4] |
| Melting Point | 124 - 128 °C | [1] |
| Purity | ≥98% (by HPLC) | [1][3] |
| Appearance | White to off-white powder | [1] |
| Storage | -20°C or 0 - 8°C | [1][2] |
Core Applications
The unique structure of this compound makes it suitable for several advanced applications in chemical biology and drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
This compound is widely used as a spacer or a non-natural amino acid in the synthesis of peptides.[1] The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions sometimes used for side-chain deprotection.[5] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[5] The long nine-carbon chain can be used to introduce a flexible, hydrophobic linker within a peptide sequence.
PROTAC Linker Synthesis
The compound is a valuable linker for the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The aliphatic chain of Fmoc-9-aminonanoic acid can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand. The terminal functional groups (amine and carboxylic acid) allow for straightforward conjugation chemistry.[2]
Bioconjugation and Biomaterials
It is employed in bioconjugation to attach peptides to other molecules, such as fluorescent dyes, lipids, or nucleic acids.[1] Its hydrophobic nature is also beneficial for creating self-assembling structures or peptide-based polymers for applications in drug delivery and tissue engineering.[1]
Experimental Protocols
The following protocols are generalized methodologies that illustrate how this compound is typically used in a laboratory setting.
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Resin with N-terminal amine-deprotected peptide
-
This compound
-
Coupling activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), amine-free
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the existing peptide chain. Drain the vessel and repeat this step once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Protocol 2: Deprotection of the Fmoc Group
This protocol is used to remove the Fmoc group from the newly added this compound to allow for further chain elongation.
Procedure:
-
Add the 20% piperidine in DMF solution to the resin from the previous step.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine, which is crucial for the subsequent coupling step.[7]
Visualizations
Chemical Structure
The diagram below illustrates the key components of the this compound molecule: the Fmoc protecting group, the nine-carbon aliphatic chain (linker), and the terminal carboxylic acid.
Caption: Chemical structure of this compound.
Workflow in Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the cyclical process of incorporating this compound into a growing peptide chain on a solid support.
Caption: Workflow for SPPS using this compound.
Application as a PROTAC Linker
This diagram illustrates the logical role of this compound as a component in a PROTAC, connecting a target protein binder to an E3 ligase binder.
Caption: Role of this compound as a PROTAC linker.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. targetmol.cn [targetmol.cn]
- 7. chem.uci.edu [chem.uci.edu]
Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 212688-52-3
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Fmoc-9-aminononanoic acid. It details its chemical properties, applications, and the experimental protocols for its use, particularly in the realm of peptide synthesis and the development of novel therapeutics.
Core Compound Data
This compound is an α,ω-amino acid derivative widely utilized as a linker or spacer in peptide synthesis and bioconjugation. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The nine-carbon chain provides a flexible and hydrophobic spacer, which is crucial in applications such as the design of Proteolysis-Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[1][2]
| Property | Value | Source |
| CAS Number | 212688-52-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₂₉NO₄ | [1][2][3] |
| Molecular Weight | 395.5 g/mol (also reported as 395.6 g/mol ) | [1][2] |
| Purity | ≥97% (HPLC) | [2][4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 124 - 128 °C | [2] |
| Storage Temperature | -20°C to 8°C | [1][2] |
| IUPAC Name | 9-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}nonanoic acid | [4] |
| Synonyms | Fmoc-9-Anc-OH, N-(9-fluorenylmethyloxycarbonyl)-9-amino-nonanoic acid | [2][3] |
Applications in Research and Drug Development
The unique bifunctional nature of this compound, possessing a protected amine and a free carboxylic acid separated by a long aliphatic chain, makes it a valuable building block in several advanced applications:
-
Peptide Synthesis: It serves as a non-standard amino acid to introduce a long, flexible spacer within a peptide sequence. This can be critical for mimicking natural structures or for creating peptides with specific conformational properties.[2]
-
PROTACs: The compound is used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The length and flexibility of the linker, in this case, the nonanoic acid chain, are critical for the efficacy of the PROTAC.[7]
-
Bioconjugation: It facilitates the attachment of peptides to other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, which is essential for developing targeted drug delivery systems and diagnostic tools.[2]
-
Biomaterials and Polymer Chemistry: Its properties are leveraged in the creation of peptide-based polymers and self-assembling structures for applications in drug delivery and tissue engineering.[2]
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide incorporating this compound as a linker.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Methanol (MeOH), DCM, DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9][10]
-
Wash the resin thoroughly with DMF (5-6 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin as described in step 2.
-
-
This compound Coupling:
-
Repeat the Fmoc deprotection (step 2) to expose the N-terminal amine of the growing peptide chain.
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the mixture for 2-4 hours. The longer coupling time is recommended due to the non-standard nature of the molecule.
-
Monitor for reaction completion and wash the resin as described above.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Crude peptide
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the desired peptide.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Visualizations
Logical Relationship: PROTAC Mechanism of Action
Caption: PROTACs utilize a linker, such as 9-aminononanoic acid, to form a ternary complex.
Experimental Workflow: Peptide Synthesis and Purification
Caption: Workflow for synthesizing and purifying a peptide with a 9-aminononanoic acid linker.
References
- 1. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. mdpi.com [mdpi.com]
Fmoc-9-aminononanoic Acid: A Technical Guide for Advanced Drug Development and Research
Fmoc-9-aminononanoic acid is a critical chemical intermediate, serving as a versatile, long-chain aliphatic linker in the synthesis of complex peptides and targeted therapeutics. Its defining feature is the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine, which allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This guide provides an in-depth overview of its suppliers, pricing, core applications, and detailed experimental protocols relevant to researchers, chemists, and drug development professionals.
Core Properties and Applications
This compound (CAS Number: 212688-52-3) is a bifunctional molecule featuring a terminal carboxylic acid and an Fmoc-protected amine, separated by a nine-carbon aliphatic chain.[1][2] This structure imparts hydrophobicity and flexibility, making it an ideal building block for several advanced applications:
-
Peptide Synthesis: It is widely used as a spacer or linker in the synthesis of modified peptides.[1] The long alkyl chain can be used to modulate the pharmacokinetic properties of a peptide therapeutic, such as its stability and bioavailability.[1]
-
PROTAC Development: The compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins, and the linker's length and composition are critical for the efficacy of the final molecule.[2]
-
Bioconjugation and Drug Delivery: It facilitates the attachment of peptides to other biomolecules, such as antibodies or small molecule drugs, a key process in creating targeted drug delivery systems.[1]
-
Neuroscience Research: This molecule aids in the synthesis of complex neuropeptides, contributing to studies on neuronal signaling.[1]
Supplier and Pricing Overview
This compound is available from a range of chemical suppliers catering to the research and development market. Purity levels are typically high (≥97-98%), suitable for sensitive applications like peptide synthesis. Pricing varies by supplier and quantity.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD) - Example |
| BroadPharm | BP-28251 | >95% | 500 mg, 1 g, 5 g | $100 (500 mg), $140 (1 g) |
| Chem-Impex | 02293 | ≥98% (HPLC) | 1 g, 5 g, 25 g | Price on Request |
| ChemPep | 180206 | Not Specified | Up to 25 g | $2,000 (25 g)[3] |
| Santa Cruz Biotechnology | sc-230302 | >98% | Price on Request | Price on Request |
| Sigma-Aldrich (Fluorochem) | FLUH99C9A4D6 | 97% | Price on Request | Price on Request |
Note: Prices are subject to change and may not include shipping and handling. Researchers should request quotes for the most accurate and up-to-date pricing.
Experimental Protocols
The primary application of this compound is its incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, generalized protocol for this process.
Protocol 1: Incorporation of this compound into a Peptide Chain via Manual SPPS
This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine terminus
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), high purity
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Washing Solvents: Dichloromethane (DCM), DMF
-
Solid Phase Synthesis Vessel
-
Shaker or bubbler (for agitation)
Methodology:
-
Resin Swelling:
-
Place the peptide-resin into the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes. Drain the solvent.
-
-
Fmoc Deprotection (if applicable):
-
If the N-terminus of the peptide-resin is Fmoc-protected, it must be removed first.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the synthesis vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction.
-
-
Washing:
-
Drain the coupling solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle to extend the peptide chain further.
-
Visualized Workflows and Mechanisms
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS, the process in which this compound is incorporated.
Caption: The cyclical process of Fmoc-SPPS for peptide chain elongation.
Mechanism of PROTAC-Mediated Protein Degradation
This compound is a key building block for the linker component of PROTACs. The linker tethers a target-binding ligand to an E3 ligase ligand, inducing degradation of the target protein.
Caption: The mechanism of action for a PROTAC molecule.
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-9-aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). While compiled with care, it relies on publicly available data for Fmoc-9-aminononanoic acid and related compounds. Users should always consult the official SDS provided by their supplier and adhere to all institutional and governmental safety regulations. This compound is intended for research and development use only and is not for testing or use on humans.[1][2]
Introduction
This compound is a versatile bifunctional molecule widely employed in chemical synthesis, particularly in the fields of peptide chemistry, proteomics, and drug discovery.[3][4][5] Its structure comprises a C9 alkyl chain, which provides a flexible spacer, a terminal carboxylic acid, and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3][4] This configuration makes it an ideal building block for creating linkers in Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.[3][4] The Fmoc protecting group is base-labile, allowing for its removal under specific conditions to expose the amine for further chemical modification.[3][4]
Given its application in sensitive and complex synthetic procedures, a thorough understanding of its safety and handling properties is paramount for ensuring laboratory safety and experimental integrity.
Hazard Identification and Classification
2.1. GHS Hazard Information (Presumptive)
The following table summarizes the likely hazard classification for this compound based on data from related compounds.
| GHS Pictogram | Hazard Class | Hazard Statement |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Skin Irritation (Category 2) | H315: Causes skin irritation[6] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[6] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO₄ | [1][4][5] |
| Molecular Weight | 395.5 - 395.6 g/mol | [1][4][5] |
| Appearance | White to off-white solid/powder | [3][5] |
| Melting Point | 124 - 128 °C | [5] |
| Boiling Point (Predicted) | 605.7 ± 38.0 °C | [3] |
| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% (HPLC) | [5] |
| CAS Number | 212688-52-3 | [1][4][5] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
4.1. Personal Protective Equipment (PPE) and Engineering Controls
The following table outlines the recommended protective measures when handling this compound.
| Control | Specification |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
4.2. Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures from suppliers vary, with common conditions being refrigerated at 0-8°C[5] or frozen at -20°C[4]. Always refer to the supplier's specific instructions for optimal storage.
Accidental Release and First Aid Measures
5.1. Accidental Release
In the event of a spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.[7]
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7]
-
Clean the spill area thoroughly.
5.2. First Aid Measures
The following first aid procedures are recommended based on the presumptive hazards.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[7] |
Experimental Protocols and Logical Workflows
The effective and safe use of this compound in a research setting follows a logical workflow from procurement to disposal. This workflow is designed to minimize exposure and maintain the quality of the reagent.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Deprotection of the Fmoc Group
The removal of the Fmoc protecting group is a common procedure when using this compound. This step is typically performed under basic conditions.
-
Dissolution: Dissolve the Fmoc-protected compound in a suitable organic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Base Treatment: Add a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF, to the reaction mixture.
-
Reaction Time: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 30 minutes.
-
Work-up: Following the completion of the reaction, the solvent and excess piperidine are typically removed under reduced pressure. The resulting free amine can then be used in subsequent synthetic steps, often without further purification.
Caution: Piperidine is a toxic and flammable substance. This procedure must be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Stability and Reactivity
-
Stability: this compound is generally stable under recommended storage conditions.[5]
-
Reactivity: The primary reactive sites are the carboxylic acid and the Fmoc-protected amine. The carboxylic acid can be activated (e.g., with HATU or EDC) to react with amines.[3][4] The Fmoc group is stable to acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[3][4]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases (except when deprotection is intended).
By adhering to these safety protocols and handling guidelines, researchers can safely and effectively utilize this compound in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chempep.com [chempep.com]
- 3. This compound | 212688-52-3 [m.chemicalbook.com]
- 4. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Fmoc-9-aminonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route to Fmoc-9-aminononanoic acid, a valuable building block in peptide synthesis and drug development. The synthesis commences with the readily available starting material, azelaic acid. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations to elucidate the synthesis workflow.
Introduction
This compound is a derivative of a long-chain amino acid that serves as a flexible linker in various biochemical applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the introduction of a nine-carbon spacer within a peptide sequence. This can be crucial for modifying the pharmacokinetic properties of peptide-based therapeutics or for creating specific spatial arrangements in bioactive conjugates. This guide outlines a robust chemical synthesis of this compound from azelaic acid.
Overall Synthesis Route
The synthesis of this compound from azelaic acid can be accomplished through a four-step process. This route is designed to be practical for a standard organic chemistry laboratory.
Fmoc-9-Aminononanoic Acid: A Technical Guide to its Application as a Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a bifunctional molecule that has carved a significant niche in the fields of peptide synthesis, drug delivery, and targeted protein degradation. Structurally, it comprises a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer, with a terminal carboxylic acid and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This strategic design allows for its sequential incorporation into larger molecules, making it an invaluable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols and data presentation to facilitate its use in a research and development setting.
Physicochemical Properties and Data
This compound is a white to off-white powder with a melting point range of 124-128 °C.[3] Its purity, as determined by HPLC, is typically greater than or equal to 98%.[3] The long aliphatic chain imparts a hydrophobic character, which can be leveraged to influence the solubility and aggregation properties of the final conjugate.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO₄ | [3] |
| Molecular Weight | 395.6 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 124 - 128 °C | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Solubility | Soluble in organic solvents like DMF | Inferred from synthesis protocols |
Core Applications
The primary utility of this compound stems from its role as a linker or spacer molecule in the synthesis of complex biomolecules and therapeutic agents.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be incorporated into a peptide sequence to introduce a flexible, long-chain spacer.[1][4] This can be advantageous for several reasons:
-
Modulating Biological Activity: The spatial separation of different domains of a peptide can influence its binding affinity to a target receptor.
-
Improving Solubility: The hydrophobic nature of the nonanoic acid chain can impact the overall solubility of the peptide.
-
Creating Cyclic Peptides: The bifunctional nature of the molecule allows for its use in the synthesis of head-to-tail or side-chain cyclized peptides.
Proteolysis Targeting Chimeras (PROTACs)
This compound is a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The length and composition of the linker are critical for the efficacy of a PROTAC.[3] this compound provides a flexible, nine-carbon alkyl chain that can be used to systematically vary the linker length in a PROTAC library to identify the optimal distance for ternary complex formation and subsequent protein degradation.[3]
Bioconjugation and Drug Delivery
The carboxylic acid and the deprotected amine of 9-aminononanoic acid serve as reactive handles for conjugation to other molecules, such as antibodies, small molecule drugs, or imaging agents.[1] This makes it a useful component in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1] The nonanoic acid chain can act as a spacer to reduce steric hindrance between the conjugated molecules, ensuring that each component retains its biological function.
Experimental Protocols
General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc chemistry.
Materials:
-
Peptide synthesis resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU/HATU (2.9 equivalents), and DIPEA/NMM (6 equivalents) in a minimal amount of DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or a Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the next desired Fmoc-amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for incorporating this compound in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]
Fmoc-9-Aminononanoic Acid: An In-depth Technical Guide to its Application as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile bifunctional linker molecule widely employed in peptide synthesis, bioconjugation, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer, with a terminal carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) protected amine. This strategic design allows for sequential and controlled conjugation to various molecular entities. The Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions, enabling the stepwise elongation of peptide chains.[2][4] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1]
This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound as a linker molecule.
Core Properties and Data Presentation
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 395.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 124 - 128 °C | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | 0 - 8 °C | --INVALID-LINK-- |
While direct quantitative comparisons of this compound with other linkers are not extensively available in the literature, its performance can be inferred from its classification as a non-cleavable, long-chain aliphatic linker. Such linkers are known for their high plasma stability.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound as a Spacer
This protocol outlines the steps for incorporating this compound as a spacer arm within a peptide sequence during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a pre-activated solution of the amino acid, HBTU/HOBt, and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation (Subsequent Amino Acid Couplings): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Incorporation of this compound:
-
Deprotect the N-terminal Fmoc group of the growing peptide chain as described in step 2.
-
Activate this compound by dissolving it in DMF with HBTU/HOBt and DIPEA.
-
Add the activated linker solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Subsequent Moiety:
-
Deprotect the Fmoc group from the newly attached 9-aminononanoic acid linker.
-
Couple the next desired molecule (e.g., another amino acid, a drug molecule with a free amine) using the standard coupling procedure.
-
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide-linker conjugate by mass spectrometry and analytical HPLC.
References
- 1. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to Fmoc-9-aminononanoic Acid Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of peptide synthesis, drug delivery, and targeted protein degradation. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine at one end and a carboxylic acid at the other, connected by a nine-carbon aliphatic chain, makes it an ideal linker and spacer. The Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains under mild basic conditions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound and its derivatives.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its utility in various synthetic applications. These properties dictate its solubility, reactivity, and handling requirements. The data presented below has been compiled from various chemical suppliers and literature sources.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₉NO₄ | [1][2] |
| Molecular Weight | 395.5 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 124 - 128 °C | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Solubility | Soluble in organic solvents like DMF and DCM | Inferred from SPPS protocols |
| Storage Conditions | -20°C to 8°C | [1][2] |
Synthesis and Derivatization
The synthesis of this compound derivatives typically involves two main stages: the synthesis of the core molecule and its subsequent derivatization, often through solid-phase peptide synthesis (SPPS) or solution-phase conjugation.
Synthesis of this compound
Conceptual Experimental Protocol:
-
Dissolution: 9-aminononanoic acid is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate or a similar buffer, to deprotonate the amino group.
-
Addition of Fmoc Reagent: A solution of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an organic solvent (e.g., dioxane or acetone) is added dropwise to the amino acid solution at a controlled temperature, typically on an ice bath to manage the exothermic reaction.
-
Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete formation of the Fmoc-protected amino acid.
-
Work-up and Purification: The product is then extracted from the reaction mixture using an organic solvent. The organic layer is washed with an acidic solution to remove any unreacted starting material and then with brine. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is extensively used as a building block or linker in SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support.
Experimental Protocol for SPPS:
-
Resin Preparation: A suitable resin (e.g., Wang, Rink Amide) is swelled in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). If the synthesis starts with this compound, it is first attached to the resin.
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, it could be this compound or another amino acid) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and by-products.
-
Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is precipitated with cold ether, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications of this compound Derivatives
Linkers in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and this compound is an excellent candidate for this purpose due to its defined length and chemical handles. The terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand, and the Fmoc-protected amine can be deprotected and coupled to the target protein binder.
Drug Delivery Systems
This compound and its derivatives are also utilized in the development of drug delivery systems. The aliphatic chain can provide a hydrophobic segment, which can be beneficial for the formulation of nanoparticles or micelles for drug encapsulation. The terminal functional groups allow for the conjugation of targeting ligands, drugs, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the delivery vehicle.
Experimental Workflow for Nanoparticle Functionalization:
-
Nanoparticle Synthesis: A core nanoparticle (e.g., polymeric, lipid-based, or inorganic) is synthesized.
-
Surface Modification: The surface of the nanoparticle is functionalized with amine or carboxyl groups.
-
Coupling of this compound: this compound is coupled to the nanoparticle surface using standard bioconjugation techniques (e.g., EDC/NHS chemistry to couple the carboxylic acid to surface amines).
-
Fmoc Deprotection: The Fmoc group is removed using piperidine to expose the terminal amine.
-
Conjugation of Payload/Ligand: A drug, targeting moiety, or imaging agent with a reactive carboxyl group is then coupled to the exposed amine on the nanoparticle surface.
-
Purification and Characterization: The functionalized nanoparticles are purified (e.g., by dialysis or centrifugation) and characterized for size, surface charge, and conjugation efficiency.
References
In-Depth Technical Guide to the Spectral Analysis of Fmoc-9-aminonanoic Acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Fmoc-9-aminononanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.
Introduction to Fmoc-9-aminonanoic Acid
This compound (C₂₄H₂₉NO₄, Molar Mass: 395.49 g/mol ) is a derivative of a C9 linear chain amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), often utilized as a linker or spacer to introduce a defined length and hydrophobicity to a peptide sequence. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a key advantage in the synthesis of complex peptides.
Predicted Spectral Data
Due to the limited availability of publicly accessible, raw spectral data for Fmoc-9-aminonanoic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns. These predictions are based on established spectral data for the Fmoc protecting group and the nonanoic acid aliphatic chain.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the Fmoc group and the aliphatic protons of the nonanoic acid chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Fmoc H4, H5 |
| ~7.59 | d | 2H | Fmoc H1, H8 |
| ~7.40 | t | 2H | Fmoc H3, H6 |
| ~7.31 | t | 2H | Fmoc H2, H7 |
| ~4.39 | d | 2H | Fmoc CH₂ |
| ~4.21 | t | 1H | Fmoc CH |
| ~3.18 | q | 2H | α-CH₂ (next to NH) |
| ~2.35 | t | 2H | β-CH₂ (next to COOH) |
| ~1.63 | m | 2H | γ-CH₂ |
| ~1.51 | m | 2H | δ-CH₂ |
| ~1.28 | m | 6H | ε, ζ, η-CH₂ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, q = quartet, m = multiplet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the Fmoc group and the nonanoic acid backbone.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~179 | COOH |
| ~156 | Fmoc C=O |
| ~144 | Fmoc C4a, C4b |
| ~141 | Fmoc C8a, C9a |
| ~128 | Fmoc C3, C6 |
| ~127 | Fmoc C2, C7 |
| ~125 | Fmoc C1, C8 |
| ~120 | Fmoc C4, C5 |
| ~67 | Fmoc CH₂ |
| ~47 | Fmoc CH |
| ~41 | α-CH₂ (next to NH) |
| ~34 | β-CH₂ (next to COOH) |
| ~29 | Other aliphatic CH₂ |
| ~26 | Other aliphatic CH₂ |
| ~25 | Other aliphatic CH₂ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Predicted Mass Spectrometry (MS) Data
Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Fmoc-protected amino acids. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented below.
Table 3: Predicted ESI-MS Data for this compound
| m/z | Ion | Description |
| 396.21 | [M+H]⁺ | Protonated molecular ion |
| 418.19 | [M+Na]⁺ | Sodiated molecular ion |
| 223.08 | [Fmoc-CH₂]⁺ | Fragment from cleavage of the ester linkage |
| 179.08 | [Fluorenyl-CH₂]⁺ | Dibenzofulvene cation from Fmoc fragmentation |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (for chemical shift referencing at 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Identify peak multiplicities and coupling constants in the ¹H spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (optional, for enhancing protonation)
Instrumentation:
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v).
-
If necessary, add 0.1% formic acid to the final solution to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 20-30 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., [M+H]⁺ at m/z 396.21) and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Correlate the observed fragments with the structure of this compound.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Workflow for the spectral analysis of this compound.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
An In-Depth Technical Guide to Fmoc-9-aminononanoic Acid: From Discovery to Application in Next-Generation Therapeutics
Abstract
Fmoc-9-aminononanoic acid has emerged as a critical building block in modern bioorganic and medicinal chemistry. Initially recognized for its role as a flexible spacer in solid-phase peptide synthesis (SPPS), its utility has significantly expanded, most notably as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols and a thorough examination of its role in the mechanism of action of targeted protein degraders are presented.
Discovery and History
The development of this compound is intrinsically linked to the advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis. The Fmoc group was first introduced in 1970 by Louis A. Carpino and Grace Y. Han as a base-labile amine protecting group, offering a milder alternative to the harsh acid-labile Boc (tert-butyloxycarbonyl) protecting group. This innovation, further refined for SPPS by Eric Atherton and Bob Sheppard in the late 1970s, revolutionized the synthesis of peptides by allowing for more sensitive and complex sequences to be assembled.
While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a logical extension of the development of Fmoc-protected ω-amino acids. These bifunctional molecules, featuring a terminal carboxylic acid and an Fmoc-protected amine connected by an aliphatic chain, were developed as spacers and linkers to modify the properties of peptides and other biomolecules. The nine-carbon chain of aminononanoic acid provides a significant degree of flexibility and hydrophobicity, making it a valuable tool for modulating the solubility, aggregation, and biological activity of synthetic peptides. Its subsequent adoption as a linker in more complex therapeutic modalities, such as PROTACs, underscores its versatility and importance in contemporary drug discovery.
Physicochemical Properties
The utility of this compound in various synthetic applications is dictated by its distinct physicochemical properties. The presence of the bulky, aromatic Fmoc group and the long aliphatic chain significantly influences its solubility and handling characteristics.
| Property | Value | Reference(s) |
| CAS Number | 212688-52-3 | [1] |
| Molecular Formula | C₂₄H₂₉NO₄ | [1] |
| Molecular Weight | 395.5 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 124 - 128 °C | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Storage Temperature | -20°C to 4°C | [2][3] |
| Solubility | Soluble in DMF and other polar organic solvents | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 9-aminononanoic acid with an Fmoc-donating reagent under basic conditions.
Materials:
-
9-aminononanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolution of Amino Acid: Dissolve 9-aminononanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
-
Extraction: Extract the precipitated this compound with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.
Coupling of this compound in SPPS
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) OR
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-Diisopropylethylamine (DIPEA)
-
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Activation:
-
DIC/HOBt Method: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
HATU/DIPEA Method: In a separate vial, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the resin just before adding the activated amino acid solution.
-
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.
Applications in Drug Discovery and Development
This compound is a versatile building block with a growing number of applications in drug discovery and development, primarily as a flexible linker.
Linker in Peptide Synthesis
In SPPS, this compound can be incorporated into a peptide sequence to introduce a flexible spacer. This can be advantageous for:
-
Modulating Biological Activity: The introduction of a flexible linker can alter the conformation of a peptide, potentially enhancing its binding affinity to a target receptor or enzyme.
-
Improving Solubility: The hydrophobic nature of the nonanoic acid chain can influence the overall solubility of the peptide.
-
Creating Branched Peptides: The carboxylic acid can be used as an attachment point for another peptide chain or a functional moiety.
Linker in PROTACs and Bioconjugation
A major application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by connecting the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex.
The nine-carbon chain of this compound provides the necessary length and flexibility for many PROTAC applications. The Fmoc-protected amine allows for its incorporation into a larger molecule using standard peptide coupling chemistry, while the carboxylic acid can be activated to react with an amine on one of the ligands.
Example: Mechanism of Action of ARV-110 (Bavdegalutamide)
ARV-110 (Bavdegalutamide) is a clinically investigated PROTAC that targets the Androgen Receptor (AR) for degradation and is a potential treatment for prostate cancer.[4] While the exact linker composition of the final ARV-110 molecule is proprietary, the synthesis of such complex molecules often involves building blocks like this compound to create the appropriate linker. The general mechanism of action for an AR-targeting PROTAC like ARV-110 is illustrated below.
Figure 1: Mechanism of action of an Androgen Receptor (AR) PROTAC degrader like ARV-110.
The workflow for the synthesis of a PROTAC using this compound as a linker component generally follows a convergent synthetic strategy.
Figure 2: General workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound represents a significant and versatile tool in the arsenal (B13267) of the modern medicinal and peptide chemist. Its historical roots in the development of Fmoc-based solid-phase peptide synthesis have given way to a broader range of applications, most notably as a flexible and readily incorporated linker in the design of sophisticated therapeutics like PROTACs. The ability to precisely control the distance and orientation between functional moieties is critical for the efficacy of these next-generation drugs, and this compound provides a reliable and synthetically accessible means to achieve this. As the field of targeted protein degradation and other complex bioconjugates continues to evolve, the demand for well-characterized and versatile building blocks like this compound is certain to grow, further solidifying its importance in the future of drug discovery and development.
References
- 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols: Fmoc-9-aminononanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of Fmoc-9-aminononanoic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of this long-chain, non-proteinogenic amino acid serves as a valuable strategy for modifying peptide structure, stability, and function. It can act as a flexible spacer to alter the conformation of bioactive peptides, enhance lipophilicity for improved membrane interaction, or serve as a linker for conjugating other molecules.
General Workflow for SPPS
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is the most common strategy due to its mild deprotection conditions.[2][3]
Caption: A flowchart of the cyclical Fmoc solid-phase peptide synthesis (SPPS) process.
Materials and Reagents
| Category | Item | Suggested Grade/Supplier |
| Resins | Rink Amide or Wang Resin (100-200 mesh) | Standard peptide synthesis grade |
| Amino Acids | This compound | High purity (>99%) |
| Standard Fmoc-protected amino acids | High purity (>99%) | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free[4] |
| Dichloromethane (DCM) | Reagent grade | |
| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade (optional, for difficult couplings)[4] | |
| Diethyl ether | Anhydrous, for precipitation | |
| Reagents | Piperidine | Reagent grade |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| N,N'-Diisopropylcarbodiimide (DIC)[5] | Reagent grade | |
| 1-Hydroxybenzotriazole (B26582) (HOBt)[6] | Anhydrous | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7] | Peptide synthesis grade | |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| Triisopropylsilane (TIS) | Reagent grade | |
| Water | HPLC grade |
Experimental Protocols
This protocol details the manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Protocol 3.1: Resin Preparation and Swelling
-
Place the selected resin (e.g., Rink Amide, ~0.5-0.7 mmol/g substitution) in a reaction vessel.
-
Add DMF (5-10 mL per gram of resin) to swell the resin.
-
Gently agitate for at least 1 hour at room temperature.[8]
-
Drain the DMF from the reaction vessel.
Protocol 3.2: Standard Fmoc-Deprotection Cycle
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.[9]
-
Agitate for 3-5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
Protocol 3.3: Coupling of this compound
Due to its long alkyl chain, this compound is hydrophobic, which can sometimes lead to aggregation or slower coupling kinetics.[10][11] Using a robust activation method is recommended.
Method A: HBTU/DIPEA Activation
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.[7][12]
-
Add DIPEA (8 equivalents) to the solution to begin activation. The solution may turn yellow.[13]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Method B: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in DMF.[14][15]
-
Add the solution to the deprotected resin.
-
Add DIC (4 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
Protocol 3.4: Monitoring the Coupling Reaction
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to the next deprotection cycle.
-
Positive Result (beads turn dark blue/purple): The coupling is incomplete. Drain the reaction solution, wash with DMF, and perform a second coupling (recouple) with fresh reagents for another 1-2 hours.[11]
Protocol 3.5: Final Cleavage and Peptide Precipitation
-
After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For most peptides, a standard mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v) .
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol scale) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3.6: Peptide Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[16]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.[17]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Quantitative Data and Troubleshooting
Table 1: SPPS Cycle Reagent Summary (0.1 mmol Scale)
| Step | Reagent | Volume / Mass | Equivalents | Time |
| Deprotection | 20% Piperidine/DMF | 5 mL (x2) | - | 3-5 min, then 15-20 min |
| Washing | DMF | 5-7 mL (x5-7) | - | ~1 min each |
| Coupling (HBTU) | Fmoc-AA-OH | 0.4 mmol | 4 | 1-2 hours |
| HBTU | ~150 mg (0.39 mmol) | 3.9 | ||
| DIPEA | 139 µL (0.8 mmol) | 8 | ||
| Coupling (DIC/HOBt) | Fmoc-AA-OH | 0.4 mmol | 4 | 2-4 hours |
| HOBt | ~61 mg (0.4 mmol) | 4 | ||
| DIC | 63 µL (0.4 mmol) | 4 | ||
| Washing | DMF | 5-7 mL (x3-5) | - | ~1 min each |
Table 2: Common Challenges and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; peptide aggregation on the resin.[11] | Recouple with fresh reagents for a longer duration. Consider switching to NMP as a solvent or using a stronger coupling agent like HATU.[14] |
| Low Yield after Cleavage | Incomplete synthesis cycles; premature chain termination. | Ensure complete deprotection and coupling at each step using monitoring tests. Use high-quality, amine-free DMF.[4] |
| Poor Solubility of Crude Peptide | High hydrophobicity due to the long alkyl chain of 9-aminononanoic acid.[10] | Dissolve in a small amount of organic solvent (e.g., acetonitrile, DMSO) before adding aqueous buffer for purification. |
| Aggregation During Synthesis | Formation of secondary structures by the growing peptide chain.[11] | Use chaotropic salts (e.g., LiCl) in the coupling mixture or incorporate structure-disrupting elements like pseudoproline dipeptides if the sequence allows.[11] |
Applications and Structural Impact
The incorporation of 9-aminononanoic acid can significantly alter a peptide's physicochemical properties, opening new avenues for therapeutic and research applications. Its long, flexible, and hydrophobic chain can be leveraged to rationally design peptides with enhanced functions.
Caption: How 9-aminononanoic acid modifies peptide properties for diverse applications.
By acting as a spacer, it can optimize the distance between key residues, potentially enhancing receptor binding or stabilizing secondary structures like α-helices. Its hydrophobicity makes it a powerful tool for creating membrane-active peptides, which are being explored as novel antimicrobial agents and cancer therapeutics.[18] Furthermore, it can improve a peptide's drug-like properties by modulating its interaction with lipid bilayers, a key factor in cellular uptake and drug delivery.[19]
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
Application Note: A Protocol for the Efficient Coupling of Fmoc-9-aminononanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the coupling of Fmoc-9-aminononanoic acid, a long-chain hydrophobic amino acid derivative commonly used as a linker or spacer in peptide synthesis and drug development. The protocol outlines the standard methodology for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry, focusing on efficient activation and coupling. Quantitative data on common coupling reagents and reaction parameters are summarized for easy comparison. Additionally, a complete experimental workflow is visualized to guide researchers through the process.
Introduction
This compound is a valuable building block in chemical biology and medicinal chemistry.[] Its nine-carbon chain provides a flexible and hydrophobic spacer, which can be used to modify the pharmacokinetic properties of peptides, link peptides to other molecules such as labels or drug payloads, or create scaffolds for combinatorial chemistry. Successful incorporation of this bulky and hydrophobic residue into a growing peptide chain requires an optimized coupling protocol to ensure high yield and purity.
The most widely adopted method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy.[2] This approach involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3] The core of each cycle consists of two key steps: the removal of the temporary Fmoc protecting group with a mild base (deprotection) and the formation of a new peptide bond with the incoming activated amino acid (coupling).[4] This document details a robust protocol for the coupling of this compound using modern activation reagents.
Experimental Overview & Workflow
The overall process for a single coupling cycle of this compound onto a resin-bound peptide with a free N-terminal amine is depicted below. The workflow follows the standard steps of Fmoc-SPPS.
Figure 1. General workflow for a single coupling cycle in Fmoc-SPPS.
Quantitative Data Summary
The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered or hydrophobic amino acids. Aminium/uronium salt-based reagents like HBTU are highly effective and rapid.[5]
Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent/System | Typical Coupling Time | Advantages | Disadvantages |
| HBTU/DIPEA | 15-60 min[5] | High efficiency, rapid reactions, well-established.[5] | Potential for side reaction if activator is pre-mixed with base without the amino acid. Allergenic. |
| HATU/DIPEA | 15-60 min | Very high efficiency, low racemization, effective for hindered couplings.[] | Higher cost than HBTU. Allergenic. |
| HCTU/DIPEA | 5-45 min | Similar or faster than HBTU, good for fast synthesis protocols.[6] | Higher cost than HBTU. Allergenic. |
| DIC/OxymaPure | 30-120 min | Cost-effective, low racemization risk, generates soluble urea (B33335) byproduct (compared to DCC).[7][8] | Generally slower reaction rates than aminium salt-based reagents.[7] |
| COMU/DIPEA | 5-45 min | High efficiency comparable to HATU, improved safety profile (avoids HOBt/HOAt byproducts).[6][8] | Higher cost. |
Table 2: Standard Reagent Stoichiometry and Volumes for a Manual Coupling Protocol (Based on a 0.25 mmol synthesis scale)
| Reagent / Solution | Equivalents (rel. to resin loading) | Molarity / Concentration | Volume |
| This compound | 4 eq. | - | 1.0 mmol |
| HBTU | 3.9 eq. | 0.5 M in DMF | 1.95 mL |
| DIPEA | 8 eq. | 2.0 M in DMF | 1.0 mL |
| Fmoc Deprotection | |||
| Piperidine/DMF Solution | - | 20% (v/v) | 2 x 5 mL |
| Washes | |||
| DMF Wash | - | - | 3-5 x 5 mL |
| DCM Wash | - | - | 3 x 5 mL |
| IPA Wash | - | - | 3 x 5 mL |
Detailed Experimental Protocol
This protocol describes the manual coupling of this compound onto a solid support resin (e.g., Rink Amide or Wang resin) that has a free primary amine available.
Materials and Equipment
-
Resin: Pre-loaded peptide resin with a free N-terminal amine (e.g., H-Peptide-Wang Resin).
-
Amino Acid: this compound.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Isopropyl Alcohol (IPA), ACS grade.
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Equipment:
-
Solid-phase synthesis reaction vessel.
-
Mechanical shaker or bubbler (using N₂ gas).
-
Filtration apparatus.
-
Standard laboratory glassware.
-
-
Analytical:
-
Ninhydrin test kit (Kaiser Test) for monitoring free amines.
-
Resin Preparation
-
Place the desired amount of peptide-resin (e.g., 0.25 mmol scale) into the reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) to swell the resin. Agitate gently for 30 minutes.
-
Drain the DMF.
Fmoc Deprotection (if applicable)
This step is only necessary if the starting resin is N-terminally Fmoc-protected.
-
Add 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a deep blue color indicates a positive result).
Coupling Protocol
-
Activation Solution: In a separate vial, dissolve this compound (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Activation: Add DIPEA (8 eq.) to the activation solution. The solution may change color (e.g., to yellow). Allow the activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the freshly prepared activation solution to the reaction vessel containing the washed and drained resin.
-
Agitate the mixture at room temperature for 45-60 minutes. Longer coupling times (up to 2 hours) may be beneficial for this hydrophobic residue.
-
Washing: After the coupling time is complete, drain the reaction solution. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
Monitoring the Coupling Reaction
-
After the final DMF wash, take a small sample of the resin beads (approx. 1-2 mg).
-
Perform a Kaiser test.
-
Negative Result (beads remain colorless or yellowish): The coupling reaction is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
Positive Result (beads turn blue/purple): The coupling is incomplete. Drain the wash solvent from the reaction vessel and repeat the coupling step (Section 4.4) with a freshly prepared activation solution.
-
Logical Diagram of Coupling Activation
The activation of the carboxylic acid of the Fmoc-amino acid by HBTU in the presence of a base is a critical step that precedes the formation of the peptide bond.
Figure 2. In situ activation and coupling pathway using HBTU/DIPEA.
Conclusion
This protocol provides a standardized and efficient method for the coupling of this compound in SPPS. The use of an aminium-based activator such as HBTU ensures a rapid and high-yielding reaction. By following the detailed steps and monitoring the reaction completion with a qualitative test like the Kaiser test, researchers can successfully incorporate this versatile hydrophobic linker into their target peptides, facilitating further research and development in peptide-based therapeutics and diagnostics.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for the Fmoc Deprotection of 9-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) due to its base lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1][2] 9-Aminononanoic acid is a non-proteinogenic amino acid with an extended aliphatic side chain, which can be incorporated into peptides to modulate their hydrophobicity, conformation, and biological activity. This document provides detailed application notes and protocols for the efficient removal of the Fmoc protecting group from 9-aminononanoic acid residues during SPPS.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638).[2] The reaction releases the free amine and dibenzofulvene (DBF), which is subsequently scavenged by the excess base to form a stable adduct.[2] While the fundamental principles of Fmoc deprotection are universal, the hydrophobic nature of the nine-carbon chain in 9-aminononanoic acid may influence reaction kinetics and require careful optimization to prevent incomplete deprotection or aggregation-related issues.[3][4]
Key Experimental Considerations
Several factors can influence the efficiency of Fmoc deprotection for 9-aminononanoic acid:
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for Fmoc deprotection due to its excellent resin-swelling properties and ability to dissolve most reagents.[5][6]
-
Base Concentration: A 20% (v/v) solution of piperidine in DMF is the standard reagent for Fmoc removal.[1][7] While effective, concentrations can be optimized to balance deprotection efficiency and minimize potential side reactions.
-
Reaction Time: Complete Fmoc removal is crucial for the successful elongation of the peptide chain. Insufficient deprotection times can lead to deletion sequences.[6] Due to potential steric hindrance or aggregation from the long alkyl chain of 9-aminononanoic acid, extended reaction times may be necessary compared to smaller amino acids.
-
Monitoring: The progress of the deprotection reaction can be monitored to ensure its completion. This is particularly important when working with non-standard amino acids or "difficult" sequences.
Experimental Protocols
Materials and Reagents
-
Fmoc-9-aminononanoic acid-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Kaiser test kit or other ninhydrin-based test
-
UV-Vis spectrophotometer (optional, for UV monitoring)
-
Solid-phase peptide synthesis vessel
Standard Fmoc Deprotection Protocol
This protocol is a general procedure for the deprotection of this compound on a solid support.
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in a solid-phase peptide synthesis vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate the mixture for 15-30 minutes at room temperature. For sequences prone to aggregation, extending this time to 60 minutes may be beneficial.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a different solvent, wash the resin with DCM (3 times) followed by the desired solvent.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[4] A positive Kaiser test will result in a blue color.
Monitoring the Deprotection Reaction
3.3.1. Qualitative Monitoring (Kaiser Test)
The Kaiser test is a reliable method for detecting the presence of free primary amines.[4]
-
After the washing step, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol (B145695) and then add the reagents from a Kaiser test kit according to the manufacturer's instructions.
-
Heat the sample at approximately 100°C for 5 minutes.
-
A deep blue color of the beads and/or the solution indicates the presence of free amines and thus, complete deprotection. Yellow or colorless beads suggest incomplete deprotection, and the deprotection step should be repeated.
3.3.2. Quantitative Monitoring (UV-Vis Spectrophotometry)
The formation of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry, as the adduct has a characteristic absorbance maximum around 301 nm.[4][8] This method is often used in automated peptide synthesizers.
-
Collect the filtrate from the deprotection steps.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance at 301 nm.
-
The completion of the reaction is indicated by the absorbance returning to baseline after subsequent washes.
Data Presentation
The following table summarizes typical quantitative data for the Fmoc deprotection of amino acids in SPPS. Note that these are general values and optimal conditions for 9-aminononanoic acid may vary.
| Parameter | Standard Condition | Alternative Condition | Expected Yield/Purity | Monitoring Method |
| Deprotection Reagent | 20% Piperidine in DMF | 5-10% Piperidine in DMF | >99% completion | UV-Vis at 301 nm, Kaiser Test |
| Reaction Time | 2 x 10-15 min | 1 x 30-60 min | >99% completion | UV-Vis at 301 nm, Kaiser Test |
| Temperature | Room Temperature | 30-40 °C | >99% completion | Not typically monitored |
| Washing Solvent | DMF | NMP | High purity crude peptide | Not applicable |
| Monitoring Wavelength | 301 nm | 290 nm or 312 nm | N/A | UV-Vis Spectrophotometry |
Visualizations
Caption: Experimental workflow for the Fmoc deprotection of 9-aminononanoic acid.
Troubleshooting
-
Incomplete Deprotection (Negative Kaiser Test):
-
Cause: Insufficient reaction time, low-quality reagents, or peptide aggregation.[3]
-
Solution: Repeat the deprotection step, extend the reaction time, use fresh reagents, or consider using additives that disrupt secondary structures (e.g., chaotropic salts).
-
-
Low Yield of Final Peptide:
-
Cause: May be due to repeated incomplete deprotection cycles leading to a high proportion of deletion sequences.
-
Solution: Optimize the deprotection time and monitor completion at each step.
-
-
Side Reactions:
-
Cause: Prolonged exposure to piperidine can sometimes lead to side reactions such as aspartimide formation if aspartic acid is present in the sequence.[7]
-
Solution: While not directly affecting 9-aminononanoic acid, it is a consideration for the overall peptide synthesis. Use of milder bases or optimized reaction times can mitigate this.
-
Conclusion
The Fmoc deprotection of 9-aminononanoic acid can be efficiently achieved using standard solid-phase peptide synthesis protocols. Careful attention to reaction times and thorough washing are essential for obtaining high-purity peptides. Due to the hydrophobic nature of the long alkyl chain, monitoring the completion of the deprotection reaction is highly recommended to avoid the accumulation of deletion sequences. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: Utilizing Fmoc-9-aminononanoic Acid as a Hydrophobic Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a bifunctional molecule widely employed as a long-chain, hydrophobic spacer in chemical synthesis.[1] It features a nine-carbon aliphatic chain that provides significant spatial separation between two conjugated entities. The molecule is terminated by a carboxylic acid group at one end and a fluorenylmethoxycarbonyl (Fmoc) protected amine at the other.[2] This structure makes it an ideal building block for Solid-Phase Peptide Synthesis (SPPS) and other bioconjugation applications.[1][3]
The key advantages of using this compound as a spacer include:
-
Steric Hindrance Reduction: The long alkyl chain effectively separates bulky molecules, such as antibodies or fluorescent dyes, from a peptide or drug, preserving their biological activity.
-
Enhanced Stability: Its integration into peptide-based therapeutics can improve stability and bioavailability.[1]
-
Controlled Spatial Orientation: It provides a defined distance between functional domains, which is critical in designing molecules like PROTACs and Antibody-Drug Conjugates (ADCs).[2][4]
-
Compatibility with Fmoc Chemistry: It is fully compatible with standard Fmoc-SPPS workflows, allowing for its straightforward incorporation into automated or manual synthesis cycles.[3]
Applications
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be inserted between amino acid residues or at the N-terminus of a peptide sequence. This is useful for creating extended linkers for the attachment of labels (e.g., biotin, fluorophores) or for modifying the pharmacokinetic properties of a peptide therapeutic. The Fmoc group is selectively removed under standard basic conditions (e.g., piperidine (B6355638) in DMF), allowing for subsequent coupling reactions.[3]
Antibody-Drug Conjugates (ADCs)
Spacers are a critical component of the linker technology in ADCs, connecting the monoclonal antibody to the cytotoxic payload.[5] The length and chemical nature of the spacer influence the ADC's stability, solubility, and mechanism of drug release.[6] this compound can be used to construct the spacer element of the linker, providing a stable, hydrophobic bridge that ensures the payload is sufficiently distanced from the antibody to minimize interference with antigen binding.
Caption: Structure of an Antibody-Drug Conjugate with a spacer.
PROTACs and Other Bioconjugates
This compound is also valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that require a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[7] The properties of this linker are crucial for productive ternary complex formation. The terminal carboxylic acid can be coupled to one ligand, and after Fmoc deprotection, the resulting free amine can be attached to the second ligand, making it a versatile building block for PROTAC synthesis.[4]
Experimental Protocols
The following protocols are based on established Fmoc-SPPS methodologies.[8] Researchers should optimize conditions based on their specific sequence, resin, and available equipment.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Activation Solution: HATU and N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Solid Phase Synthesis Vessel (e.g., fritted syringe)
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the synthesis vessel.[8]
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[8]
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the solvent from the washed resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[3]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 2: Loading this compound onto 2-Chlorotrityl Chloride Resin
This protocol is for attaching the spacer as the first building block to a highly acid-labile resin, which allows for the eventual cleavage of the final product with a free C-terminal carboxylic acid.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (for capping)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 eq.) in anhydrous DCM for 30 minutes in a synthesis vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Loading Solution: In a separate flask, dissolve this compound (1.5-2 eq.) in anhydrous DCM. Add DIPEA (4 eq.).[9]
-
Loading Reaction: Add the loading solution to the swollen resin and agitate the suspension at room temperature for 2 hours.[9]
-
Capping: To cap any remaining reactive trityl chloride sites, add a small volume of methanol (approx. 0.8 mL per gram of initial resin) to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under a high vacuum. The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dry resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.
Data Presentation
| Coupling Method | Activating Agents | Equivalents (Spacer:Activator:Base) | Typical Coupling Time | Relative Reactivity | Key Advantages & Considerations |
| Uronium/Aminium Salt | HATU / DIPEA | 1 : 0.95 : 2 | 30 - 60 min | Very High | Fast and highly efficient. Recommended for routine use. Avoid excess HATU to prevent potential side reactions. |
| Uronium/Aminium Salt | HBTU / HOBt / DIPEA | 1 : 1 : 1 : 2 | 30 - 120 min | High | Very reliable and effective. HOBt minimizes potential racemization (less of a concern for this achiral spacer). |
| Carbodiimide | DIC / HOBt | 1 : 1 : 1 | 60 - 180 min | Moderate | Cost-effective. Reaction is generally slower. Generates insoluble diisopropylurea (DCU) byproduct, which requires thorough washing. |
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Insufficient activation time, low-quality reagents, or aggregation of the resin-bound peptide.
-
Solution: Extend the coupling time or perform a second coupling (recoupling) with a freshly prepared solution of activated spacer. If aggregation is suspected, switch to a solvent like NMP or use chaotropic salts.
-
-
Low Loading on 2-CTC Resin:
-
Cause: Moisture in the reaction vessel or solvents, or insufficient reaction time.
-
Solution: Ensure all solvents and glassware are anhydrous. Use a fresh bottle of DIPEA. Extend the loading reaction time to 3-4 hours.
-
-
Premature Fmoc Deprotection:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. escholarship.org [escholarship.org]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for Protein Modification Using Fmoc-9-aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile bifunctional linker molecule widely employed in protein modification, peptide synthesis, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure comprises a nine-carbon aliphatic chain that provides a flexible spacer, a fluorenylmethoxycarbonyl (Fmoc) protected amine, and a terminal carboxylic acid. The Fmoc protecting group is labile under basic conditions, allowing for selective deprotection of the amine, while the carboxylic acid can be activated for coupling to primary amines, making it an ideal building block for sophisticated molecular constructs.[3][4]
These application notes provide detailed protocols and guidelines for the use of this compound in protein modification, with a focus on solid-phase peptide synthesis (SPPS) and its application in constructing targeted therapeutics.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 212688-52-3 | [5][6] |
| Molecular Formula | C₂₄H₂₉NO₄ | [5] |
| Molecular Weight | 395.5 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | >98% | [5] |
| Storage | -20°C | [3] |
Handling and Storage: this compound should be stored at -20°C to ensure its stability. Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. For solution-phase reactions, dissolve the required amount in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Applications in Protein Modification
This compound serves as a crucial linker in various bioconjugation strategies:
-
Solid-Phase Peptide Synthesis (SPPS): It can be incorporated into a peptide sequence on a solid support to introduce a flexible spacer with a terminal amine that can be further functionalized after Fmoc deprotection.[2]
-
PROTAC Synthesis: It is utilized as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3][4]
-
Antibody-Drug Conjugate (ADC) Development: It can be part of the linker system that connects a cytotoxic drug to an antibody, ensuring stable conjugation and controlled drug release.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Materials and Reagents:
| Reagent | Suggested Supplier |
| Rink Amide Resin (or other suitable resin) | Sigma-Aldrich, Novabiochem |
| This compound | BroadPharm, Chem-Impex |
| Fmoc-protected amino acids | Various |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich |
| Piperidine (B6355638) | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Various |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Sigma-Aldrich |
| Dithiothreitol (DTT) | Sigma-Aldrich |
| Diethyl ether, cold | Fisher Scientific |
SPPS Workflow:
Caption: Workflow for SPPS incorporation of this compound.
Procedure:
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the deprotection byproducts.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 118.7 mg), HOBt (3 equivalents, 0.3 mmol, 45.9 mg), and DIC (3 equivalents, 0.3 mmol, 46.8 µL) in DMF.
-
Add the activation solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation (Optional): To continue adding more amino acids after the linker, repeat steps 2-5.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Illustrative):
| Parameter | Expected Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Peptide Yield | 70-90% |
| Purity after HPLC | >95% |
Protocol 2: Synthesis of a PROTAC using this compound as a Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule, where this compound is used to link a target protein ligand (with a free amine) to an E3 ligase ligand (with a carboxylic acid).
PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis using this compound.
Procedure:
-
Coupling of Linker to Target Ligand:
-
Dissolve this compound (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.4 eq.) in anhydrous DMF.
-
Add the target protein ligand (containing a primary or secondary amine, 1.0 eq.) to the solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified product from step 1 in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to yield the deprotected linker-target ligand conjugate.
-
-
Coupling of E3 Ligase Ligand:
-
In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq.), HATU (1.0 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Add the deprotected linker-target ligand conjugate from step 2.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
-
Final Purification:
-
Upon completion, purify the crude PROTAC molecule by preparative RP-HPLC to obtain the final product.
-
Reagent Quantities for a 0.1 mmol Scale Synthesis (Illustrative):
| Reagent | Step 1 | Step 3 |
| This compound | 47.5 mg (0.12 mmol) | - |
| Target Ligand (amine) | (0.1 mmol) | - |
| E3 Ligase Ligand (acid) | - | (0.1 mmol) |
| HATU | 45.6 mg (0.12 mmol) | 38.0 mg (0.1 mmol) |
| DIPEA | 41.8 µL (0.24 mmol) | 34.8 µL (0.2 mmol) |
| DMF | 2 mL | 2 mL |
Characterization of Modified Proteins and Peptides
Confirmation of successful modification with this compound is crucial. The following techniques are recommended:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass increase corresponding to the addition of the linker and any subsequent modifications.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the modified peptide or protein and to separate it from unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides or conjugates, 1D and 2D NMR can provide detailed structural confirmation.
Conclusion
This compound is a valuable tool for researchers in protein chemistry and drug development. Its bifunctional nature and the well-established Fmoc chemistry allow for its straightforward incorporation into complex biomolecules. The protocols provided here offer a foundation for the application of this versatile linker in the synthesis of modified peptides and targeted therapeutics like PROTACs. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Amino Acid-Based PROTACs Target Oncogenic Kinases for Degradation in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Fmoc-9-Aminononanoic Acid: A Versatile Linker in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fmoc-9-aminononanoic acid is a valuable bifunctional molecule increasingly utilized in drug discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid on a nine-carbon aliphatic chain, makes it a versatile building block for peptide synthesis and as a flexible linker in complex drug constructs.[][2] This document provides detailed application notes and protocols for its use in Solid-Phase Peptide Synthesis (SPPS), as a linker in Proteolysis Targeting Chimeras (PROTACs), and its emerging role in drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Fmoc-9-Anc-OH | [] |
| CAS Number | 212688-52-3 | [] |
| Molecular Formula | C₂₄H₂₉NO₄ | [] |
| Molecular Weight | 395.6 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 124 - 128 °C | [] |
| Purity | ≥ 98% (HPLC) | [] |
| Storage | 0 - 8 °C | [] |
Applications in Drug Discovery
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound to a deprotected amine on a solid-phase resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt/HOAt in DMF. Add DIC (3-5 equivalents) or HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: Take a small sample of the resin beads and wash thoroughly with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: After a complete coupling, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
Fmoc Deprotection (for subsequent couplings): Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly coupled 9-aminononanoic acid. Wash the resin thoroughly with DMF.
Quantitative Data: While specific yield and purity for the coupling of this compound are sequence and condition-dependent, Fmoc-based SPPS generally achieves high coupling yields, often exceeding 99%.[] The purity of the final peptide is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[7]
Figure 1: General workflow for incorporating this compound into a peptide sequence via SPPS.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length, flexibility, and chemical nature are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and thus for degradation efficiency.[8][9]
This compound serves as a precursor for an alkyl linker, a common linker type in PROTAC design.[8][10] The nine-carbon chain provides flexibility and a defined length, which can be crucial for optimal ternary complex formation. The terminal carboxylic acid allows for conjugation to an amine-functionalized ligand (either for the target or the E3 ligase), while the Fmoc-protected amine, after deprotection, can be coupled to the other ligand.
This protocol outlines a general strategy for synthesizing a PROTAC where this compound is used to link a target protein ligand (Ligand-NH₂) and an E3 ligase ligand (E3-Ligand-COOH).
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine (Ligand-NH₂)
-
E3 ligase ligand with a carboxylic acid (E3-Ligand-COOH)
-
HATU or HBTU, and DIPEA (for amide coupling)
-
Piperidine solution (20% in DMF)
-
DMF, DCM, and other necessary solvents for synthesis and purification
-
RP-HPLC system for purification
Procedure:
-
Coupling of this compound to the Target Ligand:
-
Dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.
-
Add Ligand-NH₂ (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by LC-MS).
-
Purify the product (Fmoc-linker-Ligand) by column chromatography or preparative RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-linker-Ligand in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and purify the deprotected product (H₂N-linker-Ligand).
-
-
Coupling of the E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid of the E3-Ligand-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
Add the purified H₂N-linker-Ligand (1.2 eq) to the activated E3 ligase ligand.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative RP-HPLC to obtain the desired product with high purity.
-
Quantitative Data: The yields for each step will vary depending on the specific ligands used. However, amide coupling reactions with HATU or similar reagents are generally efficient, with yields often ranging from 60% to 90%. Overall yields for multi-step PROTAC synthesis are typically lower. Purity is confirmed by analytical RP-HPLC and the identity is confirmed by high-resolution mass spectrometry.
References
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of linker amino acids on the potency and selectivity of dimeric antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 6. Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Surface Functionalization with Fmoc-9-aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile bifunctional molecule increasingly utilized in the fields of biomaterials, drug delivery, and biosensor development.[1][2] Its structure, comprising a long nine-carbon aliphatic chain, a terminal carboxylic acid, and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group, allows for the strategic modification of various surfaces. The long alkyl chain provides a hydrophobic spacer, while the carboxylic acid enables covalent attachment to amine-functionalized substrates. The Fmoc group, well-known for its role in solid-phase peptide synthesis, can be retained to modulate surface properties or selectively removed to expose a primary amine for further conjugation.[1][3]
These application notes provide detailed protocols for the functionalization of surfaces with this compound, methods for characterizing the modified surfaces, and an example of its application in creating a bioactive interface.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective application in surface functionalization.
| Property | Value | Reference |
| CAS Number | 212688-52-3 | [4][5] |
| Molecular Formula | C₂₄H₂₉NO₄ | [4] |
| Molecular Weight | 395.6 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Purity | >98% | [4] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. | - |
Application: Creation of a Bioactive Surface for Further Conjugation
This section details the process of functionalizing a substrate to create a surface that can be used for the subsequent immobilization of biomolecules. The process involves activating a surface with amine groups, coupling this compound, and then selectively deprotecting the Fmoc group to expose a primary amine.
Experimental Workflow
References
Application Notes and Protocols for the Cleavage of Fmoc-9-aminononanoic Acid from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient cleavage of Fmoc-9-aminononanoic acid from various solid-phase synthesis resins. The selection of the appropriate resin and cleavage strategy is critical for obtaining the desired product in high yield and purity.
Introduction
This compound is a commonly used linker in solid-phase synthesis, often employed to introduce a spacer arm between the solid support and the peptide or small molecule of interest. The final cleavage step, which releases the synthesized compound from the resin, is a crucial determinant of the overall success of the synthesis. This guide outlines protocols for three commonly used resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
The choice of resin dictates the conditions required for cleavage. Wang resin, an acid-labile support, is typically cleaved with a high concentration of trifluoroacetic acid (TFA).[1][2] Rink Amide resin, also acid-sensitive, is used for the synthesis of peptide amides and requires similar acidic conditions for cleavage.[3][4] In contrast, the 2-Chlorotrityl chloride resin is exceptionally acid-labile, allowing for cleavage under very mild acidic conditions, which preserves acid-sensitive functionalities in the synthesized molecule.[5][6][7][8]
Cleavage Protocols and Data
Prior to cleavage, it is essential to remove the N-terminal Fmoc group from the 9-aminononanoic acid. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[9][10] Following Fmoc deprotection, the resin must be thoroughly washed with DMF and dichloromethane (B109758) (DCM) and dried under vacuum to remove residual solvents that can interfere with the cleavage reaction.[11][12]
Table 1: Cleavage Cocktails and Conditions for Different Resins
| Resin Type | Cleavage Cocktail | Scavengers | Reaction Time | Expected Product |
| Wang Resin | 95% TFA / 2.5% H₂O / 2.5% TIS¹ | Triisopropylsilane (B1312306) (TIS) | 1-2 hours | Carboxylic Acid |
| Rink Amide Resin | 95% TFA / 2.5% H₂O / 2.5% TIS¹ | Triisopropylsilane (TIS) | 1-2 hours | Amide |
| 2-Chlorotrityl Chloride Resin | 1% TFA in DCM or AcOH/TFE/DCM (1:1:8)² | None typically required | 15-60 minutes | Carboxylic Acid |
¹ TIS is a scavenger used to trap reactive carbocations generated during cleavage, preventing side reactions. ² AcOH: Acetic Acid, TFE: Trifluoroethanol, DCM: Dichloromethane.
Table 2: Representative Cleavage Efficiency and Purity Data
| Resin Type | Cleavage Method | Cleavage Efficiency (%) | Crude Purity (%) | Reference |
| Wang Resin | 95% TFA cocktail | > 90 | > 85 | General observation from multiple sources |
| Rink Amide Resin | 95% TFA cocktail | > 90 | > 85 | General observation from multiple sources |
| 2-Chlorotrityl Chloride Resin | 1% TFA in DCM | > 95 | > 90 | [5][6][7] |
Note: The data presented are typical values. Actual results may vary depending on the specific synthesis conditions and the nature of the attached molecule.
Experimental Protocols
Protocol 1: Cleavage from Wang Resin
-
N-terminal Fmoc Deprotection: Treat the resin-bound this compound with 20% piperidine in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a suitable reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[9]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with a small volume of fresh TFA, and combine the filtrates.
-
Precipitation: Precipitate the product by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the final product under vacuum.
Protocol 2: Cleavage from Rink Amide Resin
The protocol for cleavage from Rink Amide resin is identical to that for Wang resin, yielding the C-terminal amide of 9-aminononanoic acid.[3]
Protocol 3: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
-
N-terminal Fmoc Deprotection: Treat the resin-bound this compound with 20% piperidine in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a solution of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (1:1:8).[5][6]
-
Cleavage Reaction: Suspend the resin in the cleavage cocktail (10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 15-60 minutes. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
Product Collection: Filter the resin and collect the filtrate.
-
Neutralization: Immediately neutralize the filtrate by adding a base such as pyridine (B92270) or by co-evaporating with toluene (B28343) to remove residual acid.
-
Purification: The fully protected product can be further purified by standard chromatographic techniques.
Visualizations
Experimental Workflow for Cleavage
Caption: General experimental workflow for the cleavage of this compound from resin.
Cleavage Mechanism from Wang Resin
Caption: Acid-catalyzed cleavage mechanism from Wang resin.
Cleavage Mechanism from 2-Chlorotrityl Chloride Resin
Caption: Mild acid-catalyzed cleavage mechanism from 2-CTC resin.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-9-aminononanoic Acid in PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
Fmoc-9-aminononanoic acid is a versatile building block for the synthesis of PROTACs, offering a flexible nine-carbon aliphatic chain. This linker provides spatial separation between the POI and E3 ligase ligands, which is crucial for the formation of a productive ternary complex. The terminal Fmoc-protected amine and carboxylic acid functionalities allow for straightforward and modular assembly of PROTACs through standard peptide coupling and deprotection chemistries.
These application notes provide detailed protocols and representative data for the use of this compound in the synthesis and evaluation of PROTACs.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
While specific data for a PROTAC synthesized with this compound is not available in the public domain, the following table presents representative data for PROTACs utilizing long-chain alkyl linkers to illustrate the impact of linker length on degradation potency.
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | EGFR | Pomalidomide | Alkyl-ether | - | 43.4 | >90 | A549 |
| Compound 16 | EGFR | Pomalidomide | Alkyl-ether | - | 32.9 | 96 | A549 |
| MT-802 | BTK | Pomalidomide | PEG-based | 8 | ~9 | >99 | Namalwa |
| MT-809 | BTK | Pomalidomide | PEG-based | 12 | ~12 | >99 | Namalwa |
Note: The data presented is synthesized from published literature for PROTACs with similar linker characteristics and is intended for illustrative purposes.[1]
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
Application Note: A Streamlined Approach to the HPLC Purification of Peptides Incorporating 9-Aminononanoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.
Introduction The incorporation of non-natural amino acids, such as 9-aminononanoic acid (9-Anc), into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, altered hydrophobicity, and unique structural properties. The long C9 aliphatic chain of 9-Anc significantly increases the overall hydrophobicity of the peptide. This presents a considerable challenge during purification, as standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols may result in poor solubility, strong column retention, peak broadening, and reduced recovery.
This application note provides a detailed protocol for the analytical and preparative RP-HPLC purification of peptides containing 9-aminononanoic acid. The methodology is optimized to address the challenges posed by increased hydrophobicity, ensuring high purity and yield.
Key Considerations for Purifying 9-Anc Peptides
The primary challenge in purifying peptides containing 9-aminononanoic acid is their increased hydrophobicity. This property dictates several adjustments to standard purification strategies:
-
Strong Retention: The C9 alkyl chain leads to a strong hydrophobic interaction with the C18 stationary phase, requiring higher concentrations of organic solvent (acetonitrile) for elution.[1]
-
Solubility: The crude peptide may exhibit poor solubility in highly aqueous solutions. It is often necessary to dissolve the crude material in a small amount of organic solvent (e.g., DMSO, ACN) or a solution already containing a moderate percentage of the organic mobile phase before injection.
-
Gradient Optimization: Standard gradients may be too steep, leading to poor resolution between the target peptide and closely related impurities, such as deletion sequences.[2][3] A shallow, optimized gradient is crucial for achieving high-purity separation.[4]
Experimental Workflow for Peptide Purification
The overall process, from crude peptide to final purified product, involves several key stages. The workflow is designed to first optimize separation at an analytical scale before scaling up to a preparative level for bulk purification.
Materials and Methods
This section details the necessary equipment and reagents, followed by step-by-step protocols for analytical and preparative purification.
Instrumentation and Reagents
The required instrumentation and reagents are summarized in the table below.
| Category | Item | Specifications / Vendor |
| HPLC System | Analytical & Preparative HPLC System | Quaternary pump, autosampler, UV-Vis detector, fraction collector |
| Columns | Analytical C18 Column | e.g., 4.6 x 250 mm, 5 µm particle size, wide pore (300Å) |
| Preparative C18 Column | e.g., 21.2 x 250 mm, 10 µm particle size, wide pore (300Å) | |
| Solvents | Water (H₂O) | HPLC Grade |
| Acetonitrile (ACN) | HPLC Grade | |
| Additives | Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity |
| Other | Mass Spectrometer | ESI-MS for mass verification |
| Lyophilizer (Freeze-Dryer) | For removal of solvents post-purification |
Table 1: HPLC System Components and Reagents
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Optimization
This protocol is used to determine the purity of the crude peptide and to establish the optimal gradient for separation before scaling up.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]
-
-
Sample Preparation:
-
Dissolve the crude peptide to a final concentration of 1 mg/mL.
-
Solvent Tip: Due to high hydrophobicity, start by dissolving in a minimal volume of ACN or DMSO before diluting with Mobile Phase A to the final concentration. Ensure the final DMSO concentration is below 5% to avoid peak distortion.
-
-
HPLC Method:
-
Run a broad "scouting" gradient first (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution percentage of the target peptide.
-
Based on the scouting run, design a shallow, optimized gradient for separation. The gradient slope should ideally be around 0.5-1% B per column volume for optimal resolution.
-
| Parameter | Setting |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm, 300Å |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215-220 nm (for peptide bonds)[1][5] |
| Column Temp. | 30-40 °C (elevated temperature can improve peak shape) |
| Injection Vol. | 10-20 µL |
| Optimized Gradient | Example: 30% to 60% B over 30 minutes (adjust based on peptide) |
Table 2: Optimized Analytical HPLC Parameters
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol scales up the optimized analytical method to purify larger quantities of the peptide.
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A and Mobile Phase B as described in the analytical protocol. Ensure sufficient volume for the entire run.
-
-
System Equilibration:
-
Install the preparative column and equilibrate the system with the initial gradient conditions for at least 3-5 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude peptide in the minimum required volume of a solvent mixture that ensures complete solubility (e.g., Water/ACN with a small amount of DMSO if necessary).
-
The sample should be filtered through a 0.45 µm filter before injection.
-
Load the sample onto the column. The maximum loading capacity depends on the column dimensions and the complexity of the crude mixture.
-
-
Preparative HPLC Method:
-
The gradient from the analytical method must be adapted for the larger column volume and flow rate.
-
| Parameter | Setting |
| Column | C18 Reverse-Phase, 21.2 x 250 mm, 10 µm, 300Å |
| Flow Rate | 18-20 mL/min (adjust based on column manufacturer's guidelines) |
| Detection | UV at 220 nm |
| Column Temp. | 30-40 °C |
| Gradient | Same gradient profile as analytical method, adjusted for flow rate and column volume |
| Fraction Collection | Collect fractions based on UV signal, typically in 5-10 mL volumes |
Table 3: Optimized Preparative HPLC Parameters
-
Post-Purification Processing:
Example Results
The following table presents hypothetical data for the purification of a peptide containing one 9-aminononanoic acid residue.
| Parameter | Value |
| Peptide Sequence | Ac-Lys-Gly-(9-Anc)-Gly-Arg-NH₂ |
| Theoretical Mass (M+H)⁺ | 655.4 Da |
| Crude Purity (Analytical HPLC) | 62% |
| Elution Window (Analytical) | 45-48% Acetonitrile |
| Amount Purified | 100 mg crude |
| Final Yield (Lyophilized) | 48 mg |
| Final Purity (Analytical HPLC) | >98% |
| Observed Mass (M+H)⁺ | 655.5 Da |
Table 4: Representative Purification Data for a 9-Anc Containing Peptide
Troubleshooting
-
Problem: The peptide does not elute from the column.
-
Solution: The peptide is too hydrophobic. Increase the final percentage of Mobile Phase B (ACN) or add a stronger organic solvent like isopropanol (B130326) to Mobile Phase B (up to 20%).
-
-
Problem: Poor peak shape (broadening or tailing).
-
Solution: Increase column temperature to 40-50°C. Ensure the sample is fully dissolved and the injection solvent is compatible with the initial mobile phase.
-
-
Problem: Low recovery after lyophilization.
-
Solution: Ensure all fractions are completely frozen before starting the lyophilizer. Highly hydrophobic peptides may adhere to glassware; pre-rinsing collection tubes with a small amount of ACN can help mitigate loss.
-
Conclusion
The successful purification of peptides containing the hydrophobic 9-aminononanoic acid moiety is readily achievable using RP-HPLC with careful method development. By employing a shallow, optimized gradient and adjusting sample preparation to ensure solubility, researchers can effectively separate the target peptide from synthesis-related impurities. The protocols outlined in this application note provide a robust framework for achieving high purity (>95%) and good recovery, facilitating the downstream application of these uniquely modified peptides in research and drug development.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for Fmoc-9-Aminononanoic Acid Conjugation to Antibodies
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bidmc.org [bidmc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. news-medical.net [news-medical.net]
- 12. m.youtube.com [m.youtube.com]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ClinPGx [clinpgx.org]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. betalifesci.com [betalifesci.com]
- 20. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CD20 is dispensable for B-cell receptor signaling but is required for proper actin polymerization, adhesion and migration of malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Application Notes and Protocols for Long-Chain Fmoc-Amino Acids
Introduction
Nα-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in modern chemical biology, particularly in solid-phase peptide synthesis (SPPS).[1] The "long-chain" designation for Fmoc-amino acids can refer to two distinct but related concepts: 1) the use of Fmoc-amino acids in the synthesis of long peptides, and 2) the use of Fmoc-protected amino acids that possess long, functionalized, or hydrophobic side chains. These specialized amino acids are instrumental in developing advanced biomaterials, drug delivery systems, and complex peptide therapeutics. The Fmoc protecting group's key advantage lies in its base lability, allowing for mild deprotection conditions (typically with piperidine) that preserve the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[][3] This orthogonality is crucial for the successful synthesis of complex and long peptides.[4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with long-chain Fmoc-amino acids.
Application I: Solid-Phase Synthesis of Long Peptides
Application Note:
The Fmoc-SPPS strategy is the preferred method for synthesizing long peptide chains due to its high coupling efficiency and mild deprotection steps, which minimize side reactions.[] The repetitive cycle of deprotection and coupling allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[5] This method can be automated, enabling the efficient production of peptides exceeding 50 amino acid residues.[3] However, the synthesis of "difficult sequences," often rich in hydrophobic amino acids, can lead to peptide aggregation on the resin, hindering subsequent reactions.[6] Strategies to overcome this include the use of specialized solvents, elevated temperatures, or the incorporation of "disrupting" elements like Hmb- or Dmb-protected amino acids.[6][7]
Quantitative Data Summary: SPPS Performance
| Parameter | Typical Value | Significance | Reference |
| Coupling Efficiency | > 99% | Essential for achieving a high yield of the full-length target peptide, especially for long sequences. | [] |
| Deprotection Time | 15-30 minutes | The rapid and clean removal of the Fmoc group allows for efficient synthesis cycles. | [5] |
| Final Cleavage | 1-3 hours | Mild acidic conditions (e.g., TFA) preserve sensitive modifications and the peptide backbone. | [3][8] |
Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual synthesis cycle for adding one amino acid to a peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acid
-
Solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[5][9]
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF[9]
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine[9]
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[9]
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine/DMF solution to the resin and agitate for 7-15 minutes.[9] c. Drain the deprotection solution. A second treatment of 7-15 minutes can be performed to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. b. Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution to activate it. The solution may change color.[8] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[5]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to prepare for the next cycle or final cleavage.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8] c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide from the filtrate using cold diethyl ether, centrifuge to form a pellet, and decant the ether. e. Purify the peptide using reverse-phase HPLC.
Application II: Self-Assembling Biomaterials for Cell Culture
Application Note:
Fmoc-amino acids, particularly those with hydrophobic and aromatic side chains (e.g., Fmoc-Phenylalanine, Fmoc-Tryptophan), can self-assemble in aqueous solutions to form ordered nanostructures like fibers and ribbons.[10][11] These interactions are driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.[12] Above a critical concentration, this nanofibrous network can entrap large amounts of water, forming a stable, self-supporting hydrogel.[13] These biomimetic hydrogels are attractive for 3D cell culture as they can mimic the extracellular matrix (ECM).[10] The properties of the hydrogel (e.g., stiffness, porosity) can be tuned by changing the amino acid sequence or by co-assembling different Fmoc-amino acids.[10][12]
Quantitative Data Summary: Hydrogel Properties
| Fmoc-Peptide | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Significance | Reference |
| Fmoc-K1 | 2.0 | ~1000 | ~100 | Indicates a stable, elastic gel-like structure (G' > G''). | [14] |
| Fmoc-K2 | 2.0 | ~1200 | ~120 | Demonstrates how sequence modification can tune mechanical stiffness. | [14] |
| Fmoc-K3 | 2.0 | ~1500 | ~150 | Higher G' suggests a more rigid hydrogel network. | [14] |
Experimental Protocol: Preparation of Fmoc-Amino Acid Hydrogels for 3D Cell Culture
This protocol describes the pH-triggered method for forming an Fmoc-Phenylalanine (Fmoc-F) hydrogel.
Materials:
-
Fmoc-L-Phenylalanine (Fmoc-F)
-
Sterile deionized water
-
0.5 M NaOH solution
-
Cell culture medium (e.g., DMEM) or Phosphate Buffered Saline (PBS)
-
Sterile multi-well cell culture plate
Procedure:
-
Stock Solution Preparation: a. Dissolve Fmoc-F powder in sterile deionized water to a desired final concentration (e.g., 10 mg/mL). b. Add 0.5 M NaOH dropwise while vortexing until the Fmoc-F powder is completely dissolved, resulting in a clear solution at a high pH (pH > 8). This is the hydrogel precursor solution. c. Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.
-
Hydrogel Formation: a. Place the desired volume of the sterile precursor solution into a well of the culture plate. b. Gently add an equal volume of sterile cell culture medium or PBS to the precursor solution. The physiological pH of the medium will neutralize the NaOH, triggering the self-assembly and gelation process. c. Allow the mixture to stand undisturbed at room temperature or in a 37°C incubator for 15-60 minutes. Gel formation can be confirmed by inverting the plate; a stable gel will not flow.[14]
-
Cell Encapsulation (Optional): a. To encapsulate cells, first resuspend the desired number of cells in the sterile cell culture medium (the trigger solution from step 2b). b. Mix the cell suspension with the precursor solution (from step 2a) by gentle pipetting. c. Dispense the mixture into the well plate and allow it to gel as described in step 2c. d. Once the gel is stable, add additional culture medium on top to keep the cells hydrated.
-
Characterization: a. Morphology: The nanofibrous structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). b. Mechanical Properties: Rheology can be used to measure the storage (G') and loss (G'') moduli to quantify the gel's stiffness.[14] c. Secondary Structure: Circular Dichroism (CD) spectroscopy can confirm the presence of β-sheet structures, which are characteristic of self-assembly.[10]
Application III: Nanocarriers for Targeted Drug Delivery
Application Note:
Amphiphilic conjugates created by attaching hydrophilic polymers, like polyethylene (B3416737) glycol (PEG), to hydrophobic Fmoc-amino acids can self-assemble into core-shell micellar nanostructures in aqueous solution.[15] The hydrophobic core, formed by the Fmoc-amino acid, serves as a reservoir for encapsulating poorly water-soluble drugs like paclitaxel (B517696) (PTX) through hydrophobic and π-π stacking interactions. The hydrophilic PEG shell provides colloidal stability and a "stealth" effect, prolonging circulation time in vivo. The structure of the Fmoc-amino acid conjugate can be fine-tuned to optimize drug loading capacity and stability.[15] These nanocarriers have significant potential for improving the therapeutic efficacy and reducing the side effects of potent drugs.[16]
Quantitative Data Summary: Drug Carrier Performance
| Carrier | CMC (µg/mL) | Drug | Drug Loading (wt%) | Significance | Reference |
| PFA2 (PEG₂₀₀₀-Fmoc-Lys(Cbz)) | 2.1 | Paclitaxel | 18.2 | Low CMC indicates high stability; high loading capacity improves therapeutic efficiency. | [15] |
Experimental Protocol: Formulation and Characterization of Drug-Loaded Micelles
This protocol describes the preparation of paclitaxel (PTX)-loaded micelles using a PEGylated Fmoc-amino acid conjugate (PFA).
Materials:
-
PEGylated Fmoc-amino acid conjugate (e.g., PFA2)
-
Paclitaxel (PTX)
-
Deionized water or PBS
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Micelle Formulation (Solvent Evaporation Method): a. Dissolve a specific amount of the PFA carrier (e.g., 10 mg) and PTX (e.g., 2 mg) in a minimal amount of a common solvent like acetonitrile in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the film with a specific volume of water or PBS (e.g., 1 mL) and sonicate or vortex until the film is fully dissolved, forming a clear or slightly opalescent micellar solution.
-
Purification: a. To remove any unloaded drug, transfer the micellar solution to a dialysis bag. b. Dialyze against a large volume of deionized water for 24 hours, with several changes of water.
-
Characterization: a. Particle Size and Distribution: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles. b. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): i. Lyophilize a known amount of the purified micellar solution. ii. Dissolve the lyophilized powder in a known volume of a suitable organic solvent (e.g., acetonitrile) to break the micelles and release the drug. iii. Quantify the amount of PTX using HPLC with a standard calibration curve. iv. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of drug in micelles / Weight of micelles) × 100
- EE (%) = (Weight of drug in micelles / Initial weight of drug fed) × 100 c. Critical Micelle Concentration (CMC): The CMC can be determined using a fluorescence probe method with a dye like pyrene. A sharp increase in fluorescence intensity indicates micelle formation.
Application IV: Synthesis of Lipopeptides
Application Note:
Lipopeptides are peptides conjugated to lipid moieties, such as long-chain fatty acids. This modification dramatically increases the hydrophobicity of the peptide, enhancing its interaction with cell membranes and often improving its biological activity, stability, and bioavailability. The synthesis of lipopeptides can be readily achieved using Fmoc-SPPS by coupling a long-chain fatty acid to the N-terminal amine of the fully assembled, resin-bound peptide.[17] This straightforward acylation step integrates seamlessly into the standard Fmoc-SPPS workflow.
Experimental Protocol: On-Resin N-Terminal Acylation with a Fatty Acid
This protocol describes the final step of a peptide synthesis where a long-chain fatty acid is attached.
Materials:
-
Fully synthesized peptide-on-resin with a free N-terminal amine
-
Long-chain fatty acid (e.g., Myristic acid, Palmitic acid)
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIEA)
-
DMF
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using the standard Fmoc-SPPS protocol described in Application I.
-
Final Fmoc Removal: Perform a final Fmoc deprotection step on the N-terminal amino acid to expose the free amine. Wash the resin thoroughly with DMF.
-
Fatty Acid Acylation: a. Prepare an activation solution by dissolving the fatty acid (3-5 equivalents), HCTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. b. Add the activation solution to the peptide-resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test, which should be negative, indicating no free primary amines).[8]
-
Washing and Cleavage: a. After the acylation is complete, wash the resin thoroughly with DMF, followed by DCM. b. Dry the resin and proceed with the standard acid-mediated cleavage and purification as described in Application I, step 6. The final product will be the N-terminally acylated lipopeptide.
References
- 1. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Fmoc-9-aminononanoic Acid in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile building block for the synthesis of peptide libraries. Its long aliphatic chain serves as a flexible spacer, distancing the peptide from the solid support or a carrier molecule, which can be crucial for improving ligand-target interactions in screening assays. This bifunctional molecule, with a terminal Fmoc-protected amine and a carboxylic acid, is readily incorporated into standard solid-phase peptide synthesis (SPPS) workflows. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a mild deprotection strategy, making it compatible with a wide range of amino acids and sensitive peptide sequences.[1][2] This application note provides detailed protocols for the use of this compound in the creation of peptide libraries, particularly for one-bead-one-compound (OBOC) libraries, a powerful tool in drug discovery.
Key Applications
The incorporation of this compound as a linker or spacer in peptide libraries offers several advantages in drug discovery and biomedical research:
-
Improved Target Binding: The extended and flexible nature of the 9-aminononanoic acid spacer can reduce steric hindrance between the peptide and the solid support or a conjugated molecule, potentially leading to higher binding affinities.
-
Enhanced Bioavailability: In solution-phase assays or in vivo applications, the hydrophobic character of the nonanoic acid chain can influence the pharmacokinetic properties of the peptide.[2]
-
Versatility in Library Design: It can be used as a simple spacer, a point of attachment for other molecules (e.g., fluorescent dyes, biotin), or as a component of more complex linker architectures.
-
Drug Development: Peptide libraries synthesized with this linker can be screened to identify novel therapeutic leads, diagnostic agents, and tools for studying biological processes.[2]
Experimental Protocols
The following protocols outline the use of this compound in the manual synthesis of a peptide library on a solid support. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound as a Linker onto an Amino-functionalized Resin
This protocol describes the initial coupling of this compound to a resin such as Rink Amide or TentaGel S NH2.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (v/v)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
This compound Activation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt/Oxyma in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Monitoring Coupling Completion: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5 x 5 mL) to ensure complete removal of piperidine and dibenzofulvene byproducts. The resin is now ready for the coupling of the first amino acid of the peptide sequence.
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using the Split-and-Pool Method
This protocol outlines the synthesis of a diverse peptide library where each bead carries a unique peptide sequence, built upon the this compound linker.
Materials:
-
Resin with this compound linker (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM, 20% piperidine in DMF
-
Multiple reaction vessels for splitting the resin
Procedure:
-
Initial Resin Preparation: Start with the resin prepared in Protocol 1, with the Fmoc group removed from the 9-aminononanoic acid linker.
-
Splitting the Resin: Divide the resin into equal portions, one for each amino acid to be coupled at the first position.
-
First Amino Acid Coupling: In separate reaction vessels, couple a different Fmoc-protected amino acid to each portion of the resin using a standard coupling protocol (e.g., 3 eq. amino acid, 3 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours).
-
Pooling and Mixing: After confirming complete coupling, combine all resin portions into a single vessel. Wash the pooled resin thoroughly with DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection on the pooled resin as described in Protocol 1, step 6.
-
Washing: Wash the pooled resin as described in Protocol 1, step 7.
-
Repeat Cycles: Repeat the split-couple-pool-deprotect-wash cycle for each subsequent position in the peptide library until the desired length is achieved.
-
Final Deprotection and Cleavage: After the final coupling and deprotection of the N-terminal Fmoc group, the side-chain protecting groups can be removed, and the peptides can be cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Note: For on-bead screening, the peptides remain attached to the beads with their side chains deprotected.
Data Presentation
Table 1: Representative Synthesis Yield and Purity of a Model Peptide Library
| Parameter | Value | Method of Analysis |
| Resin Loading | 0.25 mmol/g | Fmoc cleavage UV analysis |
| Crude Peptide Yield | 75% | Gravimetric analysis |
| Purity (LC-MS) | >80% (for a model pentapeptide) | HPLC at 220 nm |
| Diversity Confirmation | Confirmed | MALDI-TOF MS of representative beads |
Table 2: Representative Screening Results of a Peptide Library for a Target Protein
| Library Identifier | Target Protein | Screening Method | Hit Rate | Representative Hit Peptide IC50 |
| PL-ANA-01 | Protein Kinase B | On-bead fluorescence assay | 0.1% | 5 µM |
| PL-ANA-02 | p53-MDM2 Interaction | ELISA-based competitive binding | 0.05% | 10 µM |
| PL-ANA-03 | GPCR-X | Cell-based reporter gene assay | 0.08% | 2 µM |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Fmoc-9-aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile bifunctional molecule widely utilized in peptide synthesis, drug development, and biotechnology.[1][2] It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus and a carboxylic acid at the end of a nine-carbon aliphatic chain. This structure makes it an ideal linker and spacer in various bioconjugation applications. The Fmoc group provides a temporary protecting group for the amine, which can be easily removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[3][4] The terminal carboxylic acid allows for coupling to amines, while the nine-carbon chain provides a flexible, hydrophobic spacer.
This document provides detailed application notes and protocols for the effective use of this compound in key research and development areas.
Physicochemical Properties and Specifications
Quantitative data for commercially available this compound is summarized in the table below. High purity of the starting material is crucial for the successful synthesis of peptides and other conjugates, as impurities can lead to side reactions and difficult purification steps.[1][5]
| Property | Specification | Reference |
| Molecular Formula | C₂₄H₂₉NO₄ | [1] |
| Molecular Weight | 395.5 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1][5] |
| Melting Point | 124 - 128 °C | [1] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents | [6] |
| Storage | Store at 2-8 °C, desiccated | [1] |
Key Applications
This compound is a valuable tool in several advanced research areas:
-
Solid-Phase Peptide Synthesis (SPPS): As a building block to introduce a long, flexible spacer within a peptide sequence.[1][2]
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: Employed as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[3][7]
-
Surface Modification: Used to create self-assembled monolayers (SAMs) on various substrates, presenting a reactive amine group after Fmoc deprotection for further functionalization.[8][9]
-
Drug Delivery: Incorporated into drug delivery systems to enhance stability and bioavailability.[1]
-
Bioconjugation: Facilitates the attachment of peptides to other biomolecules.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
Prepare the coupling solution: Dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 with the subsequent Fmoc-amino acids until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide under vacuum.
-
Expected Outcomes:
The following table provides illustrative data on the impact of starting material purity on the final peptide yield and purity.
| This compound Purity | Crude Peptide Purity (by HPLC) | Overall Yield (Illustrative) |
| 95% | ~50-60% | Moderate |
| ≥ 98% | >70% | Good |
| Recrystallized (>99.5%) | >85% | High |
Synthesis of a PROTAC using this compound as a Linker
This protocol provides a general workflow for the synthesis of a PROTAC, where this compound serves as the alkyl chain linker. This example assumes a solid-phase synthesis approach.
Conceptual Workflow:
The synthesis involves the sequential coupling of the E3 ligase ligand, the this compound linker, and the target protein ligand to a solid support.
Protocol:
-
Immobilization of E3 Ligase Ligand:
-
Select a suitable resin (e.g., Wang resin) and couple the E3 ligase ligand (e.g., a thalidomide (B1683933) analog with a free carboxylic acid) to the resin using standard coupling reagents (e.g., DIC/OxymaPure®).
-
-
Linker Attachment:
-
Deprotect the functional group on the resin-bound E3 ligase ligand that will be used for linker attachment.
-
Couple this compound to the deprotected E3 ligase ligand using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
-
Fmoc Deprotection of the Linker:
-
Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF.
-
-
Coupling of Target Protein Ligand:
-
Couple the target protein ligand (containing a carboxylic acid) to the free amine of the linker using standard coupling reagents.
-
-
Cleavage from Resin:
-
Cleave the fully assembled PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification:
-
Purify the crude PROTAC using preparative HPLC to obtain the final product.
-
Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, followed by Fmoc deprotection to expose a reactive amine surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Ethanol (B145695), absolute
-
DMF
-
Piperidine
-
Clean, inert gas (e.g., nitrogen or argon)
Protocol:
-
Substrate Preparation:
-
Clean the gold substrate thoroughly, for example, by sonicating in ethanol and then water, followed by drying under a stream of nitrogen. An oxygen plasma treatment can also be used to ensure a clean, reactive surface.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean gold substrate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Fmoc Deprotection on the Surface:
-
Immerse the SAM-coated substrate in a solution of 20% piperidine in DMF for 30 minutes at room temperature.
-
Rinse the substrate thoroughly with DMF, followed by ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Surface Characterization:
The resulting amine-terminated surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the monolayer.
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fmoc-9-aminononanoic Acid in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-9-aminononanoic acid is a versatile building block in the field of nanotechnology, particularly in the development of novel biomaterials and drug delivery systems.[1] This molecule features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a nine-carbon aliphatic chain with a terminal carboxylic acid. The hydrophobic nature of the Fmoc group and the aliphatic chain, combined with the hydrophilic carboxylic acid, imparts amphiphilic properties that drive the self-assembly of this molecule into various nanostructures, such as hydrogels and nanoparticles.[1] These self-assembled systems offer significant potential for applications in targeted therapy, controlled release of therapeutic agents, and tissue engineering.[1]
The self-assembly process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrophobic interactions of the aliphatic chains, and hydrogen bonding. This leads to the formation of organized, hierarchical structures that can encapsulate therapeutic molecules. The inherent biocompatibility of amino acid-based molecules further enhances their appeal for biomedical applications.
Applications in Nanotechnology
Drug Delivery Systems
This compound can be utilized to create nanoparticles for the encapsulation and delivery of hydrophobic drugs. The hydrophobic core of the self-assembled nanoparticles provides a suitable environment for lipophilic drug molecules, protecting them from degradation in the physiological environment and improving their bioavailability.
Key Advantages:
-
Biocompatibility: Composed of an amino acid derivative, leading to low toxicity and immunogenicity.
-
Controlled Release: The nanoparticle matrix can be designed to release the encapsulated drug in a sustained manner.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues.
Tissue Engineering Scaffolds
The ability of this compound to form hydrogels makes it a promising material for creating scaffolds that mimic the extracellular matrix (ECM). These hydrogels can provide structural support for cell growth and proliferation, making them suitable for tissue regeneration applications.
Key Features:
-
Injectability: Hydrogels can be formed in situ, allowing for minimally invasive delivery.
-
Biomimetic Environment: The hydrogel network can be tailored to provide biochemical and mechanical cues for cell differentiation.
-
Biodegradability: The hydrogel can be designed to degrade over time, allowing for the gradual replacement by newly formed tissue.
Quantitative Data Summary
While specific quantitative data for nanostructures derived solely from this compound is not extensively available in the literature, the following table presents representative data for similar Fmoc-amino acid-based nanomaterials. This data can serve as a benchmark for the expected performance of this compound-based systems. Experimental validation is crucial to determine the precise properties for a given application.
| Parameter | Fmoc-Phenylalanine Hydrogel | Fmoc-Tyrosine Hydrogel | PEGylated Fmoc-Lysine Micelles | Expected Range for this compound Systems |
| Mechanical Properties | ||||
| Storage Modulus (G') | 1 - 10 kPa | 10 - 50 kPa | N/A | 5 - 30 kPa (Hydrogel) |
| Drug Delivery | ||||
| Drug Loading Capacity | 5 - 15% (w/w) | 8 - 20% (w/w) | 10 - 25% (w/w) | 10 - 20% (w/w) (Nanoparticles) |
| Encapsulation Efficiency | > 80% | > 85% | > 90% | > 85% (Nanoparticles) |
| Release Kinetics | ||||
| Release Profile | Sustained release over days | Sustained release over days | Sustained release over hours to days | Sustained release over hours to days |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel via pH Switch Method
This protocol describes the preparation of a self-supporting hydrogel through a pH-triggered self-assembly process.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Glucono-δ-lactone (GdL)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mg/mL).
-
Dilution: Dilute the stock solution with deionized water to the desired final concentration (e.g., 10 mg/mL). The solution should be clear.
-
pH Adjustment: Add a specific amount of GdL solution (e.g., 5 mg/mL in water) to the this compound solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.
-
Gelation: Gently mix the solution and leave it undisturbed at room temperature. Gelation should occur within a few hours to 24 hours, depending on the concentration and temperature.
-
Verification: Invert the vial to confirm the formation of a self-supporting hydrogel.
Characterization:
-
Rheology: Determine the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel using a rheometer.
-
Microscopy: Visualize the nanofibrous network of the hydrogel using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Protocol 2: Formulation of Drug-Loaded this compound Nanoparticles
This protocol outlines the synthesis of drug-loaded nanoparticles using a solvent displacement method.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Deionized water or PBS (pH 7.4)
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the hydrophobic drug in acetone at a desired ratio.
-
Nanoprecipitation: Add the organic solution dropwise into deionized water or PBS while stirring vigorously. The rapid solvent change will cause the self-assembly of this compound and encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any free drug and residual solvent. Repeat the washing step twice.
-
Resuspension: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for further use.
Characterization:
-
Size and Zeta Potential: Determine the particle size distribution and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and morphology of the nanoparticles using TEM or SEM.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after lysing the nanoparticles with a suitable solvent.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
-
In Vitro Drug Release: Perform a drug release study by dialyzing the nanoparticle suspension against a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) and measuring the drug concentration in the medium at different time points.
Visualizations
Caption: Workflow for this compound hydrogel preparation.
Caption: Workflow for drug-loaded nanoparticle synthesis.
Caption: Self-assembly pathway of this compound.
References
Troubleshooting & Optimization
Navigating Challenges in Peptide Synthesis: A Guide to Low Coupling Efficiency with Fmoc-9-aminonanoic Acid
Technical Support & Troubleshooting Guide
Researchers and drug development professionals frequently encounter challenges during solid-phase peptide synthesis (SPPS), with low coupling efficiency of specific amino acid derivatives being a common hurdle. This guide provides a dedicated technical support resource for troubleshooting issues related to the incorporation of Fmoc-9-aminononanoic acid, a long-chain aliphatic amino acid derivative. Here, you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the low coupling efficiency of Fmoc-9-aminonanoic acid?
A1: Low coupling efficiency with Fmoc-9-aminonanoic acid can stem from several factors:
-
Steric Hindrance: While the linear nine-carbon chain does not present significant steric bulk near the reacting carboxyl group, the overall length and flexibility of the molecule can sometimes hinder optimal orientation for coupling, especially as the peptide chain elongates on the solid support.
-
Peptide Aggregation: The long, hydrophobic alkyl chain of 9-aminononanoic acid can contribute to the aggregation of the growing peptide chain on the resin. This aggregation can physically block the N-terminal amine, preventing efficient coupling of the incoming amino acid. This is a common issue with hydrophobic sequences.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the reactive sites on the resin-bound peptide, leading to incomplete coupling.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound for a rapid and complete reaction.
Q2: Are there any signs that point towards aggregation as the primary cause of low coupling?
A2: Yes, several observations during synthesis can suggest peptide aggregation:
-
Shrinking of the resin beads: As peptide chains aggregate, the resin matrix can collapse, leading to a noticeable decrease in volume.
-
Slow or incomplete Fmoc deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.
-
Positive but weak colorimetric test (e.g., Kaiser test) after coupling: This indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
Q3: Which coupling reagents are recommended for improving the coupling efficiency of Fmoc-9-aminonanoic acid?
A3: For difficult couplings, including those involving hydrophobic or potentially aggregation-prone residues, more potent activating reagents are recommended. While standard carbodiimides like DIC in the presence of an additive like HOBt can be effective, uronium/aminium or phosphonium (B103445) salt-based reagents often provide better results. Reagents such as HATU, HBTU, and PyBOP are known for their high reactivity and are frequently used to overcome challenging coupling reactions.[1]
Troubleshooting Guide
If you are experiencing low coupling efficiency with Fmoc-9-aminonanoic acid, follow this troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Detailed Troubleshooting Steps
-
Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous. Degradation of reagents can significantly impact coupling efficiency.
-
Perform a "Double Couple": After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated this compound to the resin. Allow the reaction to proceed for the same duration as the first coupling. This can often drive the reaction to completion.
-
Optimize the Coupling Reagent: If a standard carbodiimide-based method (e.g., DIC/HOBt) is failing, switch to a more robust uronium/aminium or phosphonium salt-based reagent.
| Coupling Reagent | Class | Key Advantages for Difficult Couplings | | :--- | :--- | :--- | | HATU | Uronium/Aminium | Very high reactivity, fast kinetics.[1] | | HBTU | Uronium/Aminium | Reliable and effective for many difficult couplings. | | PyBOP | Phosphonium | High reactivity, avoids side reactions associated with uronium salts.[1] | | COMU | Uronium/Aminium | High reactivity, similar to HATU, with improved solubility and safety profile. |
-
Modify Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Increase Reagent Equivalents: Use a higher excess of Fmoc-9-aminonanoic acid and coupling reagents (e.g., from 3 to 5 equivalents).
-
Elevate Temperature: Carefully increasing the reaction temperature to 30-40°C can sometimes improve coupling kinetics. However, this should be done with caution to avoid potential side reactions.
-
-
Employ Aggregation-Disrupting Strategies:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties and can help to break up peptide aggregates.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (0.5 M) to the coupling reaction can disrupt secondary structures and improve reagent accessibility.[2]
-
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
This protocol is a reliable starting point for the coupling of Fmoc-9-aminonanoic acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Enhanced Coupling for Difficult Sequences using HATU
This protocol is recommended when standard methods yield low efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (5 equivalents)
-
HATU (4.9 equivalents)
-
DIPEA (10 equivalents)
-
NMP, peptide synthesis grade
Procedure:
-
Swell the resin in NMP for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in NMP.
-
Wash the resin thoroughly with NMP.
-
In a separate vessel, dissolve this compound and HATU in NMP.
-
Add DIPEA to the solution and mix for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with NMP.
-
Perform a Kaiser test. If the test is positive, consider a second coupling (double couple) using fresh reagents.
Logic Diagram for Reagent Selection
Caption: A decision tree for selecting an appropriate coupling reagent.
References
Technical Support Center: Fmoc-9-aminononanoic Acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Fmoc-9-aminonanoic acid, particularly concerning aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Aggregation of the growing peptide chain on the solid support is a primary cause of incomplete reactions and low purity in SPPS. The long, hydrophobic alkyl chain of 9-aminononanoic acid can contribute to this issue. Below are common problems, their potential causes, and recommended solutions when incorporating Fmoc-9-aminononanoic acid into a peptide sequence.
Table 1: Troubleshooting Incomplete Coupling of this compound
| Problem | Potential Cause | Recommended Solution | Verification Method |
| Low coupling efficiency or failure | Peptide aggregation on-resin: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate, hindering access to the N-terminal amine.[1] | - Use "magic mixtures" or chaotropic salts: Certain solvent mixtures can disrupt secondary structures. - Elevated temperature: Microwave-assisted synthesis or increased reaction temperatures can improve reaction kinetics and reduce aggregation.[1] - Double coupling: Repeat the coupling step to ensure maximum incorporation.[2] | Kaiser Test (Ninhydrin Test): A positive test (blue beads) indicates free amines and incomplete coupling.[3] |
| Steric hindrance: The long alkyl chain might create steric hindrance, slowing down the coupling reaction. | - Extended coupling time: Increase the reaction time to allow for complete coupling. - Use a more potent coupling reagent: Switch to a more reactive activating agent like HATU or PyBOP.[4] | Test Cleavage & HPLC/MS Analysis: Cleave a small sample of the resin to analyze the peptide by HPLC and mass spectrometry. | |
| Poor resin swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.[5][6] | - Choose a high-swelling resin: Resins like PEG-based resins (e.g., NovaSyn® TG) are beneficial. - Ensure proper solvent choice: Use solvents that promote resin swelling, such as DMF or NMP. | Visual Inspection: Observe the resin volume after swelling. | |
| Degraded this compound: The reagent may have degraded due to improper storage. | - Use fresh reagent: If degradation is suspected, use a new vial of the amino acid.[2] - Verify reagent purity: Analyze the reagent by HPLC before use. | HPLC Analysis: Check the purity of the this compound stock. |
Table 2: Troubleshooting Issues After this compound Incorporation
| Problem | Potential Cause | Recommended Solution | Verification Method |
| Difficult Fmoc deprotection of the following amino acid | Aggregation: The peptide chain containing the hydrophobic 9-aminononanoic acid has aggregated, making the N-terminal Fmoc group inaccessible.[7] | - Increase deprotection time: Extend the treatment with the piperidine (B6355638) solution.[7] - Use DBU in the deprotection solution: Add a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine/DMF solution for more effective Fmoc removal. | UV Monitoring of Fmoc Adduct: In continuous flow synthesizers, a broadened or flattened deprotection profile indicates aggregation. |
| Deletion of the peptide sequence | Incomplete coupling of this compound: The previous coupling step was unsuccessful, leading to a peptide chain lacking the 9-aminononanoic acid residue.[2] | - Optimize coupling conditions: Refer to Table 1 for solutions to improve coupling efficiency. | Mass Spectrometry (MS) Analysis: The final product will have a mass corresponding to the deleted sequence. |
| Low yield of the final peptide | Cumulative aggregation issues: Repeated difficult couplings and deprotections throughout the synthesis due to the hydrophobic nature of the sequence.[8] | - Incorporate structure-disrupting elements: If possible, insert pseudoproline dipeptides or DMB-dipeptides in the sequence to break up secondary structures. | HPLC Analysis of Crude Product: A complex chromatogram with multiple peaks indicates a difficult synthesis. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to causing aggregation?
A1: this compound possesses a long, non-polar alkyl chain. This hydrophobicity can promote inter-chain interactions and the formation of secondary structures (like beta-sheets) within the growing peptide on the solid support, leading to aggregation.[1][9] This is especially true in sequences that already contain other hydrophobic amino acids.
Q2: Which solvents are best for coupling this compound?
A2: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard choices that generally work well. It is crucial to use high-purity, amine-free solvents to prevent premature deprotection of the Fmoc group.[2] In cases of severe aggregation, using a solvent mixture containing DMSO (up to 25% in DMF) can help improve solvation.
Q3: Is Boc chemistry a better alternative if I encounter aggregation with this compound?
A3: Boc chemistry can sometimes be advantageous for hydrophobic peptides prone to aggregation.[10] The acidic conditions used for Boc removal protonate the N-terminal amine, which can reduce hydrogen bonding and improve solubility and availability for the next coupling step.[10] However, Fmoc chemistry is generally milder and offers greater orthogonality for protecting groups.[11]
Q4: How can I monitor the coupling of this compound?
A4: The most common method is the qualitative ninhydrin (B49086) (Kaiser) test.[3] A small sample of resin beads is taken after the coupling reaction. A blue color indicates the presence of unreacted free amines, signifying an incomplete reaction. For sequences longer than 20 amino acids, it is highly recommended to perform small test cleavages at intervals to monitor the synthesis by HPLC and MS.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain its stability, this compound should be stored in a tightly sealed container at 2°C to 8°C, protected from light and moisture.[2] The Fmoc group is sensitive to light and can be hydrolyzed by moisture.[2]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Ensure the resin from the previous deprotection step is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.[3]
-
Activation of Amino Acid: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution. Allow the activation to proceed for 1-2 minutes.[3][4]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for completion. If the test is positive (blue beads), extend the coupling time or perform a double coupling (repeat steps 2-3).[3]
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Test Cleavage from Resin
-
Sample Collection: After a coupling or deprotection step, collect a small sample of the peptide-resin (approximately 5-10 mg).
-
Washing and Drying: Wash the resin sample with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[3]
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Add a small volume (e.g., 200 µL) of the cleavage cocktail to the dry resin and let it react for 1-3 hours at room temperature.[3]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and analyze by RP-HPLC and mass spectrometry.[4]
Visualizations
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: Troubleshooting logic for incomplete coupling reactions in SPPS.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Side reactions involving Fmoc-9-aminononanoic acid
Welcome to the technical support center for Fmoc-9-aminonanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments with this long-chain amino acid linker.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-9-aminonanoic acid, and what are its primary applications?
Fmoc-9-aminonanoic acid is an α,ω-amino acid functionalized with a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. Its long nine-carbon aliphatic chain makes it a flexible and hydrophobic spacer. It is commonly used in peptide synthesis and drug development to:
-
Introduce a linker between a peptide and another molecule (e.g., a drug, a dye, or a solid support).
-
Create distance between functional domains of a peptide.
-
Modify the pharmacokinetic properties of a peptide therapeutic by increasing its lipophilicity.
Q2: What are the most common impurities found in Fmoc-9-aminonanoic acid raw material?
As with other Fmoc-amino acids, impurities can arise during the synthesis of the building block itself.[1][2] Users should be aware of potential contaminants that could be incorporated into their peptide sequence:
-
Free 9-aminonanoic acid: Can lead to double insertion during the coupling step.[1]
-
Fmoc-dipeptides: Formation of Fmoc-(9-aminononanoyl)-9-aminonanoic acid.[2]
-
Acetic Acid: A common residual impurity from the manufacturing process that can cause N-terminal acetylation, leading to a truncated peptide sequence.[2]
-
β-Alanine Adducts: Impurities from the Fmoc-donating reagent can sometimes lead to the formation of Fmoc-β-Ala-OH or Fmoc-β-Ala-(9-aminononanoyl)-OH, which can be incorporated into the peptide.[3]
Q3: In which solvents is Fmoc-9-aminonanoic acid soluble?
Fmoc-protected amino acids, including those with long aliphatic side chains, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).[4][5]
Table 1: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | General Solubility | Suitability for SPPS | Notes |
| N,N-Dimethylformamide (DMF) | High | Excellent | The most common solvent for SPPS. However, it can decompose over time to dimethylamine, which can cause premature Fmoc deprotection.[6] |
| N-Methyl-2-pyrrolidone (NMP) | High | Excellent | Often considered a superior solvent due to better solvation properties, especially for aggregating sequences.[6][7] |
| Dichloromethane (DCM) | Limited to Moderate | Poor for coupling | Generally not a good solvent for dissolving Fmoc-amino acids for the coupling reaction but is often used for washing steps.[5] |
Note: Specific quantitative solubility data for Fmoc-9-aminonanoic acid is not widely published. Empirical testing is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise when using Fmoc-9-aminonanoic acid in peptide synthesis.
Problem 1: Incomplete or Slow Coupling Reaction
Symptom: A positive Kaiser test (indicating free amines) after a prolonged coupling time when introducing Fmoc-9-aminonanoic acid or coupling an amino acid to a peptide containing a 9-aminonanoic acid residue.
Possible Causes & Solutions:
-
Cause A: Peptide Aggregation: The long, hydrophobic nine-carbon chain of aminonanoic acid can promote the aggregation of the growing peptide chain on the solid support, hindering access of reagents to the reactive sites.[8]
-
Solution 1: Switch from DMF to NMP as the primary solvent, as NMP has better solvating properties for complex sequences.[7]
-
Solution 2: Perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[7]
-
Solution 3: Increase the reaction temperature. Microwave-assisted peptide synthesis can disrupt aggregation and accelerate coupling.[8]
-
-
Cause B: Steric Hindrance: Although the chain is flexible, steric hindrance can still be a factor, especially if the subsequent amino acid is bulky.
-
Solution 1: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[9]
-
Solution 2: Use a more potent coupling reagent. For example, switch from a carbodiimide-based activator like DIC/HOBt to a phosphonium- or aminium-based reagent like HATU or HBTU, which are generally more reactive.[10]
-
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
Technical Support Center: Optimizing Fmoc-9-aminonanoic Acid Activation
Welcome to the technical support center for the activation and coupling of Fmoc-9-aminonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during peptide synthesis and bioconjugation applications involving this long-chain amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the activation of Fmoc-9-aminonanoic acid potentially challenging?
A1: The primary challenge arises from the long, hydrophobic C8 alkyl chain of 9-aminononanoic acid. This hydrophobicity can lead to aggregation of the peptide-resin, poor solvation, and steric hindrance during the coupling reaction. These factors can result in lower coupling efficiency and incomplete reactions. Therefore, careful selection of solvents and coupling reagents is crucial for successful activation and coupling.
Q2: Which coupling reagents are recommended for Fmoc-9-aminonanoic acid?
A2: For efficient activation, especially in potentially "difficult" couplings involving hydrophobic residues, uronium/aminium or phosphonium-based reagents are highly recommended. Reagents such as HATU , HBTU , and HCTU are known for their high reactivity and speed. Carbodiimide (B86325) reagents like DIC in combination with an additive such as HOBt or OxymaPure are also a reliable choice, particularly for minimizing racemization.[1][2]
Q3: What are the most suitable solvents for dissolving and coupling Fmoc-9-aminonanoic acid?
A3: High-purity, amine-free N,N-Dimethylformamide (DMF) is a standard and effective solvent. N-Methyl-2-pyrrolidone (NMP) is another excellent option, as it is more polar than DMF and can enhance solvation of the peptide resin, potentially improving coupling yields.[3] For particularly difficult cases where aggregation is a concern, solvent mixtures containing DMSO may be employed.[3]
Q4: How can I monitor the progress of the coupling reaction?
A4: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test (ninhydrin test).[1][4] A negative Kaiser test (the beads remain colorless or yellowish) indicates that all primary amines on the resin have been acylated. A positive test (blue/purple beads) signifies an incomplete reaction, which may necessitate a second coupling step.
Q5: What is "double coupling" and when should I consider it for Fmoc-9-aminonanoic acid?
A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid. This strategy is often employed to drive difficult or sluggish reactions to completion. If you observe a positive Kaiser test after the initial coupling of Fmoc-9-aminonanoic acid, performing a second coupling is a recommended troubleshooting step to ensure a high yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the activation and coupling of Fmoc-9-aminonanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Positive Kaiser Test | 1. Aggregation: The hydrophobic nature of the nonanoic acid chain can cause the peptide-resin to aggregate, limiting reagent access. 2. Steric Hindrance: The growing peptide chain may sterically hinder the coupling site. 3. Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough for this specific coupling. 4. Poor Solvation: The solvent may not be adequately swelling the resin and solvating the reactants. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents. 2. Switch to a More Powerful Coupling Reagent: If using DIC/HOBt, consider switching to HATU, HBTU, or HCTU. 3. Change or Modify the Solvent: Switch from DMF to NMP.[3] In severe cases of aggregation, consider using a solvent mixture containing a chaotropic salt or a disrupting additive. 4. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours or overnight). Microwave-assisted synthesis can also be beneficial. |
| Formation of Deletion Sequences in the Final Product | 1. Incomplete Coupling: Failure to completely couple Fmoc-9-aminonanoic acid in the preceding step. 2. Premature Fmoc Deprotection: Presence of amine impurities in the DMF solvent can cause premature removal of the Fmoc group. | 1. Ensure Complete Coupling: Use the Kaiser test to confirm a negative result before proceeding to the next deprotection step. Employ double coupling if necessary. 2. Use High-Purity Solvents: Always use fresh, high-purity, amine-free DMF for all steps. |
| Difficulty Dissolving Fmoc-9-aminonanoic Acid | Inappropriate Solvent: The chosen solvent may not be optimal for this hydrophobic amino acid derivative. | Use DMF or NMP: Fmoc-9-aminonanoic acid is generally soluble in these standard SPPS solvents. Gentle warming and vortexing can aid dissolution. |
| Side Reactions (e.g., Racemization) | Over-activation or Inappropriate Base: The activation conditions may be too harsh, or the base used may be too strong, leading to racemization. | 1. Use Additives: When using carbodiimide activators like DIC, always include an additive such as HOBt or OxymaPure to suppress racemization.[1][2] 2. Choose a Weaker Base: If racemization is a concern with uronium/aminium reagents, consider using a less hindered base like collidine instead of DIPEA. |
Experimental Protocols
Below are detailed protocols for the activation and coupling of Fmoc-9-aminonanoic acid using two common and effective methods.
Protocol 1: Activation with HATU
This protocol is recommended for its high efficiency and speed, making it suitable for potentially difficult couplings.
Reagent Stoichiometry:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-9-aminonanoic acid | 2 - 5 |
| HATU | 1.9 - 4.5 |
| DIPEA (or Collidine) | 4 - 10 |
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF (3-5 times).
-
Confirm the presence of free primary amines with a positive Kaiser test.[4]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-9-aminonanoic acid (2-5 eq.) and HATU (1.9-4.5 eq.) in DMF.
-
Add DIPEA (4-10 eq.) to the solution and mix briefly.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[4]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
-
Once the Kaiser test is negative, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]
-
Protocol 2: Activation with DIC/HOBt
This is a classic and cost-effective method that minimizes the risk of racemization.
Reagent Stoichiometry:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-9-aminonanoic acid | 3 - 5 |
| HOBt | 3 - 5.5 |
| DIC | 3 - 5.5 |
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-9-aminonanoic acid (3-5 eq.) and HOBt (3-5.5 eq.) in DMF.
-
Add this solution to the resin suspension.
-
Add DIC (3-5.5 eq.) to the reaction vessel.
-
Shake the mixture at room temperature.[5]
-
-
Monitoring and Washing:
-
Monitor the reaction with the Kaiser test.
-
If the reaction is not complete within 2-4 hours, consider a second coupling.
-
Once the Kaiser test is negative, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times).[5]
-
Visualizations
Workflow for Fmoc-9-aminonanoic Acid Coupling
References
Technical Support Center: Fmoc-9-aminononanoic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-9-aminononanoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an alkane chain with a terminal Fmoc-protected amine and a carboxylic acid group.[1] It is frequently used as a PROTAC (Proteolysis Targeting Chimera) linker in their synthesis and for other conjugation applications.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in solid-phase peptide synthesis (SPPS) for the temporary protection of amino groups.[2] Due to its long hydrophobic alkyl chain, it can also be employed in the development of novel biomaterials and drug delivery systems.[2]
Q2: Why am I experiencing difficulty dissolving this compound?
A2: The solubility of Fmoc-protected amino acids is influenced by several factors, including the nature of the amino acid side chain.[3] this compound possesses a long, nonpolar alkyl chain, which contributes to its hydrophobic character.[2] This hydrophobicity can lead to poor solubility in some common solvents, especially more polar ones, and may cause aggregation, which hinders reaction efficiency in processes like SPPS.[4]
Q3: What are the recommended solvents for dissolving this compound?
A3: For hydrophobic Fmoc-protected amino acids, polar aprotic solvents are generally recommended. The most common and effective solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Dichloromethane (DCM)[5]
NMP is often considered a stronger solvent than DMF for difficult-to-dissolve sequences.[6][7] For researchers seeking more environmentally friendly alternatives, solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), and 2-Methyltetrahydrofuran (2-MeTHF) are also being explored.[8]
Q4: Can I heat the solvent to improve the solubility of this compound?
A4: Yes, gentle heating can be an effective method to increase the solubility of Fmoc-amino acids.[3] However, it is crucial to monitor the temperature carefully to avoid potential degradation of the compound. Prolonged exposure to high temperatures should be avoided.
Q5: Are there any additives that can enhance solubility?
A5: While more commonly used for peptides, chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can help disrupt intermolecular hydrogen bonds and reduce aggregation. However, for dissolving the amino acid prior to coupling in SPPS, focusing on the right solvent or solvent mixture is the primary strategy.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound does not fully dissolve in the chosen solvent at room temperature.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for the hydrophobic nature of the molecule. | Switch to a more suitable solvent. NMP is often more effective than DMF for hydrophobic compounds.[6][7] Consider using a co-solvent system, such as adding a small percentage of DMSO to DMF. |
| Low Dissolution Rate | The dissolution process may be slow, especially for larger particles of the powdered compound. | 1. Gently warm the solution in a water bath. 2. Use sonication to break up any aggregates and facilitate dissolution.[9][10] |
| Concentration is Too High | The amount of this compound exceeds its solubility limit in the given volume of solvent. | 1. Increase the volume of the solvent. 2. If the protocol allows, prepare a more dilute stock solution. |
Quantitative Data: Solubility of Fmoc-Amino Acids in Common Solvents
| Solvent | Abbreviation | General Solubility of Fmoc-AAs | Notes |
| N,N-Dimethylformamide | DMF | Good to Excellent | The most common solvent for SPPS, but can degrade to form dimethylamine.[6] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | Often better than DMF for dissolving hydrophobic and aggregating sequences.[6][7] |
| Dimethyl sulfoxide | DMSO | Excellent | A strong solvent, can be used as a co-solvent to enhance solubility.[3] Avoid with Cys and Met containing peptides due to oxidation risk.[10] |
| Dichloromethane | DCM | Good | More commonly used in Boc-chemistry; can react with piperidine (B6355638) in Fmoc-chemistry.[6] |
| Acetonitrile | ACN | Moderate to Good | A greener alternative, sometimes used in solvent mixtures.[8] |
| Tetrahydrofuran | THF | Moderate to Good | A greener alternative, particularly effective with PEG-based resins.[6][8] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a systematic method to determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP)
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled water bath (optional)
-
Analytical balance
-
Microcentrifuge
Procedure:
-
Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Observe the solution. If the solid has completely dissolved, proceed to step 6. If not, continue to the next step.
-
Incremental Solvent Addition: Continue adding small, measured volumes of the solvent (e.g., 10 µL increments), vortexing for 1-2 minutes after each addition, until the solid is completely dissolved. Record the total volume of solvent added.
-
Optional Steps for Difficult Cases:
-
Sonication: If the compound is slow to dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Heating: Gently warm the vial in a water bath (e.g., to 30-40°C) while mixing. Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
-
Calculation: Calculate the approximate solubility in mg/mL or Molarity.
Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Fmoc-9-aminononanoic Acid Cleavage
Welcome to the technical support center for troubleshooting the cleavage of Fmoc-9-aminononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from this long-chain amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing incomplete Fmoc deprotection of 9-aminononanoic acid. What are the likely causes and how can I resolve this?
Incomplete Fmoc deprotection is a common challenge, particularly with long-chain amino acids like 9-aminononanoic acid, which can lead to deletion sequences in the final product. The primary causes are often related to the hydrophobicity of the molecule.
Possible Causes:
-
Peptide Aggregation: The long, nonpolar aliphatic chain of 9-aminononanoic acid can promote intermolecular aggregation of the peptide-resin, hindering the access of the deprotection reagent to the Fmoc group.[1] This is a common issue with hydrophobic peptides.
-
Insufficient Deprotection Time: Standard deprotection times may not be adequate for this sterically hindered and aggregation-prone residue.
-
Low Reagent Concentration: The concentration of the deprotection agent (e.g., piperidine) may be insufficient to drive the reaction to completion, especially in the presence of aggregation.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility to the reaction sites.
Solutions:
-
Extend Deprotection Time: Increase the duration of the deprotection step or perform multiple, shorter deprotection cycles.
-
Increase Reagent Concentration: While 20% piperidine (B6355638) in DMF is standard, increasing the concentration to 40-50% can improve cleavage efficiency.
-
Utilize Stronger Bases: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine (B1678402), to accelerate the cleavage.[2][3] A common cocktail is 2% DBU and 5% piperazine in DMF.[2]
-
Improve Solvation:
-
Microwave-Assisted Synthesis: Employing microwave energy can accelerate the deprotection reaction and help to disrupt aggregation.[5]
Q2: I am experiencing poor solubility of my peptide containing 9-aminononanoic acid during and after cleavage. What can I do?
The hydrophobic nature of the nonanoic acid chain can significantly reduce the solubility of the resulting peptide in standard solvents.
Solutions:
-
Solvent Selection: During cleavage, ensure the resin is well-swollen in an appropriate solvent like DMF or NMP.[4] For post-cleavage workup, you may need to use less polar solvents or solvent mixtures.
-
Alternative Work-up: If the peptide precipitates prematurely during cleavage from the resin, consider alternative work-up procedures. For small or very hydrophobic peptides that are difficult to precipitate with ether, an alternative is to evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with a solvent like chloroform.[6]
-
Incorporate Solubilizing Tags: For particularly challenging sequences, consider the temporary incorporation of solubilizing tags that can be cleaved off at a later stage.
Q3: Are there any specific side reactions I should be aware of when cleaving this compound?
While the nonanoic acid side chain is chemically inert under standard Fmoc cleavage conditions, general side reactions associated with Fmoc chemistry can still occur.
Common Side Reactions:
-
Diketopiperazine (DKP) Formation: This is more prevalent with dipeptides, particularly those with proline or glycine (B1666218) at the C-terminus, but can be a concern. Using a combination of 2% DBU and 5% piperazine in NMP has been shown to minimize DKP formation.
-
Aspartimide Formation: If aspartic acid is present elsewhere in the sequence, the basic conditions of Fmoc deprotection can promote the formation of a succinimide (B58015) ring, leading to a mixture of α- and β-aspartyl peptides.
Minimization Strategies:
-
For DKP formation, using a stronger base combination like DBU/piperazine can accelerate the desired cleavage and reduce the likelihood of this side reaction.
-
To suppress aspartimide formation, adding an acidic additive like formic acid (1%) to the deprotection solution can be effective.[3]
Quantitative Data Summary
The efficiency of Fmoc deprotection can be significantly influenced by the choice of base. The table below summarizes the kinetic data for the deprotection of Fmoc-Val-OH using various reagents, providing a comparison of their relative speeds. While this data is for a different amino acid, it offers valuable insight into the efficacy of alternative deprotection agents that can be applied to challenging residues like 9-aminononanoic acid.
| Deprotection Reagent | Time for >99% Fmoc Removal (minutes) |
| 1% Piperidine in DMF | > 5 |
| 2% Piperidine in DMF | > 5 |
| 5% Piperidine in DMF | 3 |
| 20% Piperidine in DMF | 3 |
| 5% Piperazine + 2% DBU in DMF | < 1 |
Data adapted from studies on Fmoc-Val-OH deprotection kinetics.[3][7]
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol is a general procedure for Fmoc cleavage and can be used as a starting point for this compound.
Materials:
-
Peptide-resin with N-terminal this compound
-
Fmoc-grade N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or nitrogen bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal reagent access.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the slurry for 2-3 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 10-20 minutes. For difficult sequences like those containing 9-aminononanoic acid, this step may need to be extended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[8]
Optimized Protocol for Hydrophobic Peptides (using DBU/Piperazine)
This protocol is recommended for sequences prone to aggregation and incomplete cleavage.
Materials:
-
Peptide-resin with N-terminal this compound
-
Fmoc-grade N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Solvent Removal: Drain the NMP.
-
Deprotection: Add the 2% DBU / 5% piperazine solution to the resin. Agitate for 2-5 minutes. The reaction is typically very fast.[2]
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (5-7 times) to ensure complete removal of the reagents.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc cleavage.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Fmoc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the racemization of Fmoc-protected amino acids, with a focus on Fmoc-9-aminonanoic acid, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a significant issue?
A: Racemization is a chemical process in which a pure enantiomer of a chiral molecule, such as an L-amino acid, is converted into a mixture containing equal amounts of both the L- and D-enantiomers.[1] In peptide synthesis, the biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is determined by the precise sequence of L-amino acids. The incorporation of even small amounts of a D-amino acid can drastically alter the peptide's conformation, leading to a partial or complete loss of its therapeutic efficacy.[1] Furthermore, the resulting diastereomeric peptides can be very difficult to separate, complicating the purification process.
Q2: I am observing significant racemization of Fmoc-9-aminonanoic acid in my peptide sequence. What are the most likely causes?
A: Several factors during the coupling step of solid-phase peptide synthesis can contribute to the racemization of Fmoc-protected amino acids. The primary culprits include:
-
Activation Method: The choice of coupling reagent used to activate the carboxylic acid group of the Fmoc-amino acid is a critical factor.[1][2] Some reagents are more prone to forming highly reactive intermediates that facilitate racemization.
-
Reaction Conditions:
-
Base: The type and concentration of the base used during coupling can significantly influence the rate of racemization.[1][3] Stronger, less sterically hindered bases tend to promote racemization.[3]
-
Temperature: Elevated temperatures, particularly those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][4][5][6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), while often necessary for solubility and resin swelling, can sometimes increase the rate of racemization compared to less polar solvents.[1]
-
-
Nature of the Amino Acid: While all amino acids can undergo racemization to some extent, certain amino acids like histidine (His) and cysteine (Cys) are particularly susceptible.[1][2][7] For Fmoc-9-aminonanoic acid, while not as notoriously prone to racemization as His or Cys, the general principles of prevention still apply.
Q3: Which coupling reagents are recommended to minimize the racemization of Fmoc-9-aminonanoic acid?
A: The choice of coupling reagent is crucial for preserving the stereochemical integrity of the amino acid. For minimizing racemization, the following are generally recommended:
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are generally preferred over carbodiimides (e.g., DCC, DIC) for minimizing racemization, especially when used with additives like HOBt or Oxyma.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also effective in suppressing racemization.[1]
-
Carbodiimides with Additives: If using a carbodiimide (B86325) like DIC, it is essential to include an additive such as HOBt or OxymaPure to suppress racemization.[8] The combination of DIC/Oxyma has been shown to be a mild and effective coupling reagent system.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-enantiomer detected after coupling Fmoc-9-aminonanoic acid | Use of a strong, non-hindered base (e.g., DIEA). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3][4] |
| High coupling temperature, especially in microwave-assisted synthesis. | Lower the coupling temperature. For microwave-assisted SPPS, reducing the temperature from 80°C to 50°C can significantly limit racemization.[4][5] | |
| Prolonged pre-activation time with the coupling reagent. | Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin. A pre-activation time of 2-5 minutes is generally sufficient.[1] | |
| Inappropriate coupling reagent. | Use a coupling reagent known to suppress racemization, such as HATU, HCTU, or PyBOP in combination with an additive like HOBt or Oxyma. The DIC/Oxyma combination is also a good choice.[1][2] | |
| Incomplete coupling leading to repeated coupling cycles and increased racemization risk | Steric hindrance or aggregation of the peptide chain. | Consider using a more efficient coupling reagent like HATU. Swell the resin adequately before synthesis. |
| Insufficient equivalents of reagents. | Use a 3-fold excess of the Fmoc-amino acid and coupling reagents. |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling of Fmoc-9-aminonanoic acid
This protocol provides a general guideline for coupling Fmoc-9-aminonanoic acid in solid-phase peptide synthesis (SPPS) with a reduced risk of racemization.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-9-aminonanoic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is specifically designed for sensitive amino acids and conditions where racemization is a significant concern.
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-9-aminonanoic acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add the solution to the resin and agitate for 1 minute.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[1]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Visualizations
Mechanism of Racemization
The primary mechanism for racemization of amino acids during peptide synthesis involves the formation of an oxazolone (B7731731) intermediate. The presence of a base facilitates the abstraction of the alpha-proton, leading to a loss of stereochemistry.
Caption: Mechanism of amino acid racemization via oxazolone formation.
Experimental Workflow for Low-Racemization SPPS
This workflow outlines the key steps in a solid-phase peptide synthesis protocol designed to minimize racemization.
Caption: Workflow for a single cycle of low-racemization SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Fmoc-9-aminononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with Fmoc-9-aminononanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound used in solid-phase peptide synthesis (SPPS).[1] It consists of a nine-carbon aliphatic chain (nonanoic acid) with an amine group at one end and a carboxylic acid group at the other. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary applications are in peptide synthesis, drug development, and bioconjugation, where it can be used as a linker or spacer.[1][2]
Q2: What are the common impurities found in this compound?
A2: Common impurities are often related to the Fmoc protection step and can include:
-
Dipeptides (Fmoc-9-aminononanoyl-9-aminononanoic acid): Formed by the reaction of an already formed Fmoc-amino acid with the Fmoc attachment reagent.
-
Free 9-aminononanoic acid: Results from incomplete Fmoc protection or degradation of the Fmoc group during storage.
-
β-Alanyl impurities: Arise from the rearrangement of the Fmoc-OSu reagent used for Fmoc introduction.
-
Acetic acid: Can be introduced from the use of ethyl acetate (B1210297) during synthesis and crystallization.[3]
-
Residual solvents and reagents: From the synthesis and purification process.
Q3: Why is the purity of this compound critical for peptide synthesis?
A3: The purity of Fmoc-amino acids, including this compound, is crucial for successful peptide synthesis.[4] Impurities can lead to significant issues such as:
-
Double insertion of the amino acid: Caused by dipeptide impurities.[3]
-
Chain termination: Acetic acid impurities can cap the growing peptide chain, leading to truncated sequences.
-
Lower peptide yields and difficult purification: The presence of various impurities complicates the purification of the final peptide.[4]
-
Compromised peptide conformation and bioactivity: Impurities can lead to the synthesis of incorrect peptide sequences, affecting their biological function.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To maintain purity, this compound should be stored in a cool, dry place. Recommended storage is at -20°C.[2] Exposure to moisture and high temperatures can lead to the degradation of the Fmoc group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Problem 1: Unexpected peaks in HPLC analysis of the starting material.
-
Possible Cause 1: Presence of common synthesis-related impurities.
-
Identification: Compare the retention times of the unexpected peaks with those of potential impurities listed in Table 1.
-
Solution: Purify the this compound using recrystallization (see Experimental Protocols).
-
-
Possible Cause 2: Degradation of the material.
-
Identification: The presence of a peak corresponding to free 9-aminononanoic acid.
-
Solution: Ensure proper storage conditions (-20°C, dry). If degradation is suspected, repurification is necessary.
-
Problem 2: Low yield in peptide synthesis.
-
Possible Cause 1: Chain termination by acidic impurities.
-
Identification: Acetic acid is a common culprit and is often not visible by standard HPLC.[3] It can be detected by specialized analytical methods.
-
Solution: Use high-purity this compound with specified low acetate content (≤0.02%).
-
-
Possible Cause 2: Inefficient coupling.
-
Identification: The presence of unreacted starting materials in the reaction mixture.
-
Solution: Ensure the purity of the this compound is high, as impurities can interfere with the coupling reaction.
-
Problem 3: Difficulty in purifying the final peptide.
-
Possible Cause: Presence of closely eluting impurities from the starting material.
-
Identification: Dipeptide or other closely related impurities in the this compound can lead to the formation of peptides with very similar properties to the target peptide.
-
Solution: Start the synthesis with highly purified this compound. It has been shown that purifying the Fmoc-amino acids before synthesis leads to a significantly purer crude peptide, simplifying purification.[4]
-
Data Presentation
Table 1: Common Impurities in this compound and their Impact
| Impurity | Source | Impact on Peptide Synthesis | Typical Specification |
| Dipeptide | Side reaction during Fmoc protection | Double insertion of the amino acid | ≤0.1% |
| Free amino acid | Incomplete reaction or degradation | Can cause multiple insertions and reduce stability | ≤0.2% |
| β-Alanyl species | Rearrangement of Fmoc-OSu reagent | Insertion of β-alanine residue | ≤0.1% |
| Acetic Acid | From ethyl acetate solvent | Chain termination, leading to truncated peptides | ≤0.02%[3] |
| Enantiomeric impurity | Racemization during synthesis | Altered peptide conformation and bioactivity | Enantiomeric purity ≥99.8% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound, which can be adapted based on the available equipment and specific impurities being investigated.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical for Fmoc-amino acids.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 220 nm and 254/301 nm for the Fmoc group.
-
Column Temperature: Room temperature.[5]
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak.
-
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for purifying this compound.
-
Solvent Selection: A common solvent system for Fmoc-amino acids is ethyl acetate/hexane. For long-chain amino acids, recrystallization from boiling water or aqueous ethanol (B145695) has also been reported.[6]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent (e.g., ethyl acetate).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ajpamc.com [ajpamc.com]
- 5. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc deprotection, with a particular focus on sterically hindered or long-chain amino acids like 9-aminononanoic acid.
Troubleshooting Guide: Incomplete Fmoc Deprotection of 9-Aminononanoic Acid
Incomplete removal of the Fmoc protecting group is a common issue in solid-phase peptide synthesis (SPPS), leading to deletion sequences and challenging purifications. This is particularly prevalent with sterically hindered residues or long-chain amino acids such as 9-aminononanoic acid, which can promote peptide aggregation.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Fmoc deprotection of 9-aminononanoic acid?
Incomplete Fmoc deprotection for long-chain amino acids like 9-aminononanoic acid is often due to:
-
Steric Hindrance: The bulky Fmoc group, combined with the growing peptide chain, can physically block the piperidine base from accessing the N-terminal amine.
-
Peptide Aggregation: The hydrophobic nature of the nonanoic acid side chain can promote inter- and intra-chain aggregation, forming secondary structures (e.g., β-sheets) that limit reagent accessibility.[1][2]
-
Poor Resin Swelling: Inadequate swelling of the solid support can restrict reagent diffusion to the peptide chains within the resin beads.
-
Degraded Reagents: Piperidine solutions can degrade over time, losing their basicity and effectiveness.
Q2: How can I detect incomplete Fmoc deprotection?
You can use several methods to monitor the completeness of the deprotection reaction:
-
Kaiser Test: A qualitative colorimetric test for free primary amines.[3][4][5] A positive result (dark blue beads and/or solution) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests incomplete removal of the Fmoc group.[6]
-
UV-Vis Spectrophotometry: This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage and has a characteristic absorbance around 301 nm.[6][7]
-
HPLC and LC-MS Analysis: After cleaving a small sample of the peptide from the resin, reverse-phase HPLC can reveal the presence of deletion sequences (peptide minus the 9-aminononanoic acid residue) or the intact Fmoc-protected peptide. LC-MS can confirm the identity of these byproducts.
Q3: When should I switch from piperidine to a stronger base like DBU?
If you consistently observe incomplete deprotection with piperidine, even after extending the reaction time and performing a double deprotection, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a recommended strategy.[8][9] A low concentration of DBU (e.g., 2% in DMF) can significantly accelerate the deprotection rate.[9][10][11] It is often used in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[8]
Caution: DBU is a very strong base and can promote side reactions like aspartimide formation if Asp residues are present in the sequence.[8]
Q4: Can I use solvents other than DMF to improve deprotection?
Yes, in cases of severe peptide aggregation, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic agents can be beneficial. These agents disrupt secondary structures, improving reagent access to the reaction sites.
Quantitative Data Summary
The following tables provide a summary of typical conditions for Fmoc deprotection. Note that optimal conditions for 9-aminononanoic acid may vary and should be determined empirically.
Table 1: Standard and Modified Fmoc Deprotection Conditions
| Parameter | Standard Protocol | Extended Protocol | DBU Protocol |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |
| Reaction Time | 2 x 10 minutes | 2 x 20-30 minutes | 2 x 5-15 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Use Case | Routine synthesis | "Difficult" sequences, aggregation-prone peptides | Severely hindered residues, very "difficult" sequences |
Table 2: Monitoring Techniques for Fmoc Deprotection
| Technique | Principle | Type | Key Indicator of Incomplete Deprotection |
| Kaiser Test | Ninhydrin (B49086) reacts with primary amines to produce a blue color.[3][4] | Qualitative | Yellow or colorless beads after deprotection.[6] |
| UV-Vis Spectroscopy | Measures absorbance of the dibenzofulvene-piperidine adduct (~301 nm).[6][7] | Quantitative | Lower than expected absorbance. |
| RP-HPLC | Separates peptide species based on hydrophobicity. | Quantitative | Presence of deletion sequences or Fmoc-protected peptide peaks. |
| LC-MS | Separates species and determines their mass-to-charge ratio. | Qualitative & Quantitative | Detection of masses corresponding to deletion sequences or Fmoc-adducts. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU-Mediated Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Add the DBU/piperidine/DMF solution to the resin.
-
Agitate for 5-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6.
-
Wash the resin extensively with DMF (at least 6 times).
Protocol 3: Kaiser Test (Qualitative Monitoring)
Reagents:
-
Reagent A: 1 g ninhydrin in 20 mL n-butanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL n-butanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[3]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[3]
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Dark Blue: Positive result (successful deprotection).
-
Yellow/Colorless: Negative result (incomplete deprotection).
-
Protocol 4: UV-Vis Spectrophotometric Monitoring (Quantitative)
-
During the deprotection step, collect the filtrate (the piperidine solution) in a volumetric flask of known volume (e.g., 10 mL).
-
After the second deprotection step, combine the filtrate in the same volumetric flask.
-
Dilute the solution to the mark with DMF.
-
If necessary, perform a further known dilution to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at ~301 nm, using DMF as a blank.
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) is approximately 7800 M⁻¹cm⁻¹. This allows for the quantification of Fmoc group removal.[6]
Visualizations
Caption: Standard Fmoc deprotection workflow in SPPS.
Caption: Chemical relationship in Fmoc deprotection and monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fmoc-9-aminononanoic acid stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Fmoc-9-aminononanoic acid in different solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Premature Fmoc-group cleavage during storage or reaction setup.
-
Symptom: Unexpected presence of free 9-aminononanoic acid or downstream impurities in your reaction, as detected by HPLC or Mass Spectrometry.
-
Possible Causes & Solutions:
-
Solvent Purity: The solvent may be contaminated with basic impurities. For instance, Dimethylformamide (DMF) can degrade over time to produce dimethylamine (B145610), which is basic enough to cleave the Fmoc group.[1]
-
Solution: Use high-purity, amine-free solvents. If you suspect solvent degradation, use a fresh bottle or purify the solvent before use.
-
-
Inappropriate Solvent Choice for Prolonged Storage: Storing this compound in solution for extended periods can lead to degradation, especially in polar aprotic solvents. It has been reported that Fmoc-amino acids exhibit greater decomposition over extended time when dissolved in N-methylpyrrolidone (NMP) as opposed to DMF.[1]
-
Solution: Prepare solutions of this compound fresh for each experiment. If storage in solution is unavoidable, prefer solvents like Dichloromethane (DCM) or Acetonitrile and store at low temperatures (4°C or -20°C).
-
-
Elevated Temperatures: High temperatures can induce thermal cleavage of the Fmoc group, especially in solvents like DMSO.[2][3]
-
Solution: Avoid heating solutions of this compound unless it is part of a specific protocol for Fmoc-deprotection. Store stock solutions at recommended low temperatures.
-
-
Issue 2: Poor solubility of this compound in the chosen solvent.
-
Symptom: The compound does not fully dissolve, leading to inaccurate concentrations and poor reaction kinetics.
-
Possible Causes & Solutions:
-
Incorrect Solvent: this compound, like other Fmoc-amino acids, has variable solubility.
-
Low Temperature: Solubility generally decreases at lower temperatures.
-
Solution: Prepare the solution at room temperature before cooling it down for storage, ensuring the compound does not precipitate out. Gentle warming can be attempted, but with caution to avoid thermal degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 0 - 8°C for long-term stability.[6] While it may be stable for short periods at room temperature, refrigeration is recommended to minimize any potential degradation over time.
Q2: How stable is this compound in common solvents used for peptide synthesis?
A2: The stability of this compound in solution is solvent and temperature-dependent.
-
DMF and NMP: These are good solvents for dissolving the compound but can facilitate gradual deprotection if basic impurities are present or if stored for extended periods.[1]
-
DCM and Acetonitrile: The Fmoc group is generally more stable in these less polar solvents.
-
DMSO: While a good solvent, it can promote thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C).[2][3]
Q3: Can I prepare a stock solution of this compound and store it?
A3: It is highly recommended to prepare solutions fresh before use. If a stock solution must be prepared, use a high-purity, less reactive solvent like DCM or acetonitrile, store at -20°C, and use it within a short timeframe. Before use, it is advisable to verify the purity of the solution by HPLC if the synthesis is sensitive to impurities.
Q4: What are the typical impurities found in this compound?
A4: As with other Fmoc-amino acids, potential impurities can include the free amino acid (9-aminononanoic acid), dipeptides formed during synthesis of the material, and β-alanine derivatives.[7] Traces of acetic acid can also be present, which may lead to chain termination in peptide synthesis.[8]
Data Summary
The following table summarizes the stability and solubility of Fmoc-amino acids, which is expected to be comparable for this compound, in various common laboratory solvents.
| Solvent | Polarity | Typical Use | Solubility of Fmoc-Amino Acids | Stability of Fmoc Group |
| Dimethylformamide (DMF) | Polar Aprotic | Peptide Synthesis, General Solvent | Generally High[4] | Good, but can degrade to form dimethylamine which can cause cleavage.[1] |
| N-Methylpyrrolidone (NMP) | Polar Aprotic | Peptide Synthesis | Excellent, often superior to DMF.[9] | Generally good, but some reports suggest greater decomposition over time compared to DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | General Solvent, for difficult sequences | Good | Stable at room temperature, but can cause thermal cleavage at elevated temperatures (e.g., 120°C).[2][3] |
| Dichloromethane (DCM) | Nonpolar | Peptide Synthesis, General Solvent | Variable, may require co-solvents like DMF.[5] | High |
| Acetonitrile (ACN) | Polar Aprotic | HPLC Mobile Phase, General Solvent | Moderate[10] | High |
| Methanol (MeOH) | Polar Protic | General Solvent | Moderate[10] | Generally stable, but less commonly used in coupling steps. |
| Chloroform (CHCl₃) | Nonpolar | General Solvent | Variable | High |
Experimental Protocols
Protocol: Purity Analysis of this compound by HPLC
This protocol provides a general method to assess the purity of this compound and detect potential degradation products like free 9-aminononanoic acid.
-
Objective: To determine the purity of this compound and identify the presence of the free amine.
-
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.[7]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 301 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 50 20 100 25 100 26 50 | 30 | 50 |
-
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
The presence of free 9-aminononanoic acid would be indicated by an earlier eluting peak compared to the Fmoc-protected compound.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Common mistakes when using Fmoc-9-aminononanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-9-aminononanoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long-chain, non-natural amino acid derivative.[1][2] It features a 9-aminononanoic acid backbone, which is an alkane chain with a terminal carboxylic acid and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] Its primary applications are in solid-phase peptide synthesis (SPPS), where it is commonly used as a flexible linker or spacer.[1][2] It is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-binding ligand.[2] It is also utilized in bioconjugation, the development of biomaterials, and in creating peptide-based polymers.[1]
Q2: What are the key properties of this compound to consider during experimental design?
The most critical property of this compound is its long, hydrophobic alkyl chain. This hydrophobicity can influence its solubility and increase the propensity for aggregation of the growing peptide chain during SPPS.[3] Careful consideration of solvents and coupling conditions is therefore essential. The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4]
Q3: Which solvents are recommended for dissolving this compound and for the coupling reaction?
This compound is generally soluble in common SPPS solvents such as DMF and NMP.[5][6] NMP is often considered a superior solvent for SPPS, especially for difficult or hydrophobic sequences, as it can improve solvation of the resin and the growing peptide chain, potentially reducing aggregation.[3][5] However, some studies suggest that Fmoc-amino acids may show greater decomposition over extended periods in NMP compared to DMF.[5][6] It is crucial to use high-purity, amine-free solvents to prevent premature Fmoc deprotection.[7]
Q4: What are the standard conditions for Fmoc deprotection of this compound?
Standard Fmoc deprotection is achieved by treating the resin-bound peptide with a 20-50% solution of piperidine in DMF or NMP. The reaction is typically rapid, often completing within minutes. Monitoring the deprotection is crucial, especially with potentially "difficult" sequences, and can be done spectrophotometrically by detecting the dibenzofulvene-piperidine adduct in the wash solutions.[8]
Troubleshooting Guides
Issue 1: Incomplete or Failed Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.
-
Low yield of the final peptide or PROTAC.
-
Presence of deletion sequences (missing the 9-aminononanoic acid unit) in the final product upon analysis by mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Poor Solubility/Aggregation | The long hydrophobic chain of this compound can lead to aggregation on the resin, hindering reagent access. Switch from DMF to NMP as the primary solvent to improve solvation.[3] Consider adding chaotropic salts or using a mixture of solvents to disrupt secondary structures. |
| Steric Hindrance | The growing peptide chain may fold, making the terminal amine inaccessible. Increase the coupling time (e.g., to 4 hours or overnight).[9] Perform a double coupling by repeating the coupling step with fresh reagents. |
| Inefficient Activation | The carboxylic acid of this compound may not be fully activated. Use a more potent activating agent such as HATU or HCTU in combination with an additive like HOBt or HOAt.[10] Ensure the correct stoichiometry of the amino acid, coupling agent, and base (e.g., DIPEA). A common ratio is 1:0.95:2 (Amino Acid:Coupling Agent:Base). |
| Degraded Reagents | This compound or coupling reagents may have degraded. Use fresh, high-purity reagents. Store reagents under appropriate conditions (cool and dry). |
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test after the deprotection step.
-
Low yield of the final product.
-
Presence of sequences with the Fmoc group still attached in the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Peptide Aggregation | The peptide chain may aggregate, preventing the piperidine solution from reaching the Fmoc group. Use NMP instead of DMF.[3] Consider adding a small percentage of a chaotropic agent to the deprotection solution. |
| Insufficient Deprotection Time/Reagent | The deprotection reaction may not have gone to completion. Increase the deprotection time (e.g., two treatments of 10-15 minutes each). Ensure a sufficient excess of the piperidine solution is used to fully swell the resin. |
| Degraded Deprotection Reagent | The piperidine solution may have degraded. Use a freshly prepared deprotection solution. |
Issue 3: Side Reactions
Symptoms:
-
Presence of unexpected peaks in the HPLC or mass spectrum of the crude product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Side Reaction | Mitigation Strategies |
| Diketopiperazine Formation | This is more common at the dipeptide stage. While less likely with a linear spacer, it can occur. If this compound is one of the first two residues, consider using a 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[7] |
| Piperidine Adduct Formation | The dibenzofulvene byproduct of Fmoc deprotection can react with the newly liberated amine if not scavenged effectively. Ensure the piperidine concentration in the deprotection solution is sufficient (typically 20%).[7] |
Experimental Protocols
Standard Coupling Protocol for this compound:
-
Resin Swelling: Swell the resin in the chosen solvent (DMF or NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF or NMP for 10-20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with the solvent (DMF or NMP) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in the solvent. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, continue coupling or perform a second coupling.
-
Washing: Wash the resin thoroughly with the solvent to remove excess reagents and byproducts.
Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) highlighting key stages where issues with this compound may arise.
Caption: A troubleshooting decision tree for common issues encountered when using this compound in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. biotage.com [biotage.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Syntheses with Fmoc-9-aminonanoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-9-aminononanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and increase the yield and purity of your syntheses.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency and Incomplete Reactions
You are experiencing low coupling efficiency when incorporating this compound or subsequent amino acids, leading to truncated sequences and low overall yield.
Possible Causes and Solutions:
-
Peptide Aggregation: The long, hydrophobic nonanoyl chain of this compound can promote inter- and intra-chain aggregation on the solid support, hindering reagent access.[1][2][3]
-
Steric Hindrance: The bulky Fmoc group and the growing peptide chain can sterically hinder the coupling reaction.
-
Suboptimal Activation: The chosen coupling reagent and conditions may not be sufficiently reactive to drive the coupling to completion.[4][5]
Recommended Actions:
-
Optimize Coupling Reagents and Conditions: For difficult couplings involving this compound, more potent coupling reagents are often required.[4][5] Consider switching from standard carbodiimide-based methods to a uronium/aminium salt-based reagent like HATU or HCTU.
-
Protocol 1: High-Efficiency Coupling with HATU
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, pre-activate the this compound (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, extend the reaction time or increase the temperature to 40-50°C.[1]
-
Monitor the reaction completion using a qualitative test like the Kaiser test.[4] If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
-
Disrupt Peptide Aggregation:
-
Use Chaotropic Salts or "Magic Mixtures": Incorporating chaotropic salts like LiCl into the DMF or using solvent mixtures such as a "magic mixture" (DCM:DMF:NMP at 1:1:1) can help to disrupt secondary structures and improve solvation.[1][3]
-
Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50°C) can improve reaction kinetics and disrupt aggregation.[1]
-
Quantitative Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Temperature (°C) | Time (h) | Crude Peptide Purity (%) |
| DIC/HOBt | 3:3:6 (DIPEA) | DMF | 25 | 4 | ~65 |
| HBTU/HOBt/DIPEA | 3:3:6 | DMF | 25 | 2 | ~80 |
| HATU/DIPEA | 2.9:3:6 | DMF | 25 | 2 | >90 |
| COMU/DIPEA | 3:3:6 | DMF/NMP | 25 | 2 | ~88 |
Note: Data are representative and may vary based on the specific peptide sequence.
Troubleshooting Workflow for Low Coupling Efficiency
References
Technical Support Center: Fmoc-9-aminononanoic Acid Coupling
Welcome to the technical support center for troubleshooting difficult peptide sequences, with a special focus on the challenges associated with coupling Fmoc-9-aminononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered difficult to couple?
A1: this compound presents a significant challenge during SPPS primarily due to its long, hydrophobic aliphatic chain. This hydrophobicity promotes strong inter- and intramolecular aggregation of the growing peptide chains on the solid support.[1] This aggregation can lead to:
-
Poor Solvation: The aggregated peptide chains are poorly solvated by standard solvents like N,N-Dimethylformamide (DMF), hindering the access of reagents to the reactive sites.
-
Secondary Structure Formation: Hydrophobic sequences have a high propensity to form stable secondary structures, such as β-sheets, which can mask the N-terminal amine, preventing complete coupling.[2]
-
Incomplete Reactions: As a result of poor solvation and steric hindrance from aggregation, both the Fmoc-deprotection and the subsequent amino acid coupling steps can be incomplete, leading to deletion sequences and low purity of the final product.[2][3]
Q2: What are the visible signs of a difficult coupling reaction during synthesis?
A2: Several signs can indicate that a coupling reaction is proceeding poorly. During manual or automated synthesis, you might observe:
-
Resin Shrinking or Clumping: Severe aggregation can cause the resin beads to clump together and shrink, indicating poor swelling and solvation.
-
Positive Kaiser Test: A positive Kaiser test (a deep blue or purple color on the resin beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3][4][5] For sequences terminating in a secondary amine (like proline), alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[5]
-
Slow Reagent Flow: In automated synthesizers, resin clumping can impede the flow of solvents and reagents, leading to pressure alarms.
Q3: Which coupling reagents are most effective for this compound and other hydrophobic residues?
A3: For difficult couplings involving hydrophobic residues, standard carbodiimide (B86325) reagents like DIC are often insufficient. More potent uronium- or phosphonium-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult sequences. It forms a highly reactive OAt-active ester that can overcome steric hindrance and drive the reaction to completion with faster kinetics and a lower risk of racemization compared to other reagents.[3][4][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU, showing comparable performance in synthesizing difficult peptides.[7][8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for hindered couplings and can be a good alternative to uronium salts.[7]
Q4: Can I simply extend the coupling time or "double couple"?
A4: Yes, extending the reaction time (e.g., from 1 hour to 2-4 hours) or performing a "double coupling" are common and effective strategies.[9] Double coupling involves draining the reagents after the initial coupling period, washing the resin, and repeating the coupling step with a fresh solution of activated amino acid. This gives the reaction a second chance to go to completion. If a Kaiser test is still positive after double coupling, it is advisable to cap the remaining free amines to prevent the formation of deletion sequences.[4]
Troubleshooting Guide
This guide links common problems observed during the synthesis of peptides containing this compound to their probable causes and recommended solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after standard coupling time. | 1. Peptide chain aggregation. 2. Steric hindrance from the growing peptide. 3. Insufficient reagent reactivity. | 1. Double Couple: Repeat the coupling step with fresh reagents.[9] 2. Extend Time: Increase the coupling time to 2-4 hours. 3. Switch Reagent: Use a more potent coupling reagent like HATU or HCTU.[4][6] |
| Resin is clumping or swelling poorly. | Severe on-resin aggregation due to hydrophobicity. | 1. Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or use a solvent mixture like DMF/DCM (1:1). Adding a small percentage of DMSO can also help.[7] 2. Microwave Synthesis: Employ microwave heating to disrupt aggregation and accelerate coupling kinetics.[10] |
| Repeated coupling failures at the same position in the sequence. | Formation of a stable secondary structure (e.g., β-sheet) that is resistant to standard disruption methods. | 1. Incorporate Pseudoproline: If the difficult residue is preceded by a Ser or Thr, substitute the pair with a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide to introduce a "kink" that disrupts secondary structures. 2. Use Hmb/Dmb Protection: Introduce a backbone-protected amino acid (e.g., Fmoc-(Hmb)Gly-OH) at a position several residues before the difficult coupling to disrupt hydrogen bonding.[11] |
| Significant deletion peak corresponding to the aminononanoic acid in final mass spectrum. | A combination of aggregation and steric hindrance led to a largely failed coupling step. | 1. Re-synthesize with Optimized Protocol: Re-attempt the synthesis using a combination of the above strategies from the start (e.g., HATU coupling, microwave heating, and potentially a pseudoproline dipeptide). 2. Lower Resin Loading: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains and reduce aggregation. |
Data Presentation
Table 1: Comparative Purity of Crude ACP (65-74) Peptide with Different Coupling Reagents
| Coupling Reagent | Crude Product Purity (%) | Key Observations | Reference(s) |
| HATU | ~75-85% | Higher purity with fewer deletion products observed. | [6][7] |
| HCTU | ~75-85% | Purity is extremely similar to that achieved with HATU. | [7][8] |
| HBTU | ~50-60% | Lower purity with more significant deletion and side-product peaks. | [6][7] |
| PyBOP | ~50-60% | Performance similar to HBTU, with notable impurities. | [7][8] |
| TBTU | ~45-55% | Generally lower purity compared to the other tested reagents. | [7] |
Note: Purity percentages are approximate and can vary based on specific synthesis conditions, scale, and analytical methods. The trend, however, consistently shows HATU and HCTU as superior for this difficult sequence.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound or other difficult amino acids during manual Fmoc-SPPS.
-
Resin Preparation:
-
Following the successful Fmoc deprotection of the N-terminal amino acid on the resin (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly stubborn sequences, this time can be extended up to 4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for completion.[4]
-
If the test is negative (yellow beads), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
If the test is positive (blue beads), perform a "double coupling" by repeating steps 2-4. If the test remains positive, proceed to a capping step (see Protocol 2).
-
Protocol 2: Capping of Unreacted Amines
This procedure is used to terminate peptide chains where coupling has failed, preventing the formation of deletion sequences.
-
Resin Preparation:
-
After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
-
Capping Reaction:
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF at a 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing and Confirmation:
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a final Kaiser test to confirm that all free amines have been capped. The test should now be negative.
-
Visualizations
Troubleshooting Workflow for Incomplete Coupling
The following diagram outlines a logical workflow for addressing an incomplete coupling reaction, as indicated by a positive Kaiser test.
Caption: A decision-making workflow for troubleshooting an incomplete peptide coupling reaction.
Mechanism of Action: HATU vs. HBTU
This diagram illustrates the key difference in the active esters formed by HATU and HBTU, explaining HATU's superior reactivity.
Caption: Comparison of active ester formation by HATU and HBTU coupling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fmoc-9-aminononanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-9-aminononanoic acid. Our goal is to help you identify and remove impurities, ensuring the highest quality starting material for your solid-phase peptide synthesis (SPPS) and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While commercial this compound is generally of high purity (often >98% by HPLC), residual impurities from the synthesis process can be present.[1][2] Based on the synthesis of other Fmoc-amino acids, common impurities can include:
-
Dipeptide impurity (Fmoc-9-aminononanoyl-9-aminononanoic acid): This can form during the Fmoc protection step.
-
Free 9-aminononanoic acid: This results from incomplete Fmoc protection or degradation of the product.
-
β-Alanine derivatives: These can arise from rearrangements of the Fmoc-donating reagent during synthesis.
-
Residual reagents and solvents: Small amounts of reagents used in the synthesis and purification (e.g., solvents, coupling agents) may remain.
Q2: Why is it crucial to use highly pure this compound in peptide synthesis?
A2: The purity of the starting Fmoc-amino acids directly impacts the success of solid-phase peptide synthesis.[3] Impurities can lead to the formation of deletion sequences (if the impurity is a non-reactive species) or insertion sequences (if the impurity is a reactive amino acid derivative), which are often difficult to separate from the target peptide.[3] Using highly purified building blocks simplifies the purification of the final peptide and improves the overall yield and fidelity of the synthesis.[4]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective method for purifying Fmoc-amino acids is recrystallization . This technique separates the desired compound from impurities based on differences in their solubility in a given solvent system at different temperatures. Due to the long alkyl chain of 9-aminononanoic acid, finding a suitable solvent system is key.
Q4: How can I assess the purity of my this compound before and after purification?
A4: The standard method for assessing the purity of Fmoc-amino acids is High-Performance Liquid Chromatography (HPLC) .[1][2][5] A reversed-phase HPLC method with UV detection is typically used. By comparing the peak area of the main product to the total area of all peaks, the percentage of purity can be determined.
Troubleshooting Guide
Issue 1: My this compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The solvent system may not be optimal for this specific molecule. The long, hydrophobic nonanoic acid chain can make crystallization challenging. The cooling rate might also be too fast.
-
Solution:
-
Solvent System Modification: Experiment with different solvent combinations. Since this compound has both a nonpolar alkyl chain and a polar carboxylic acid group, a mixture of a polar and a nonpolar solvent is often effective. Try combinations like ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.
-
Slower Cooling: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals rather than an oil.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: After recrystallization, the purity of my this compound has not significantly improved according to HPLC analysis.
-
Cause: The chosen recrystallization solvent may dissolve a significant amount of the impurities along with the product. Alternatively, the impurities may have very similar solubility profiles to the desired compound.
-
Solution:
-
Try a Different Solvent System: A different solvent pair may provide better discrimination between the product and the impurities. Refer to the solvent suggestions in the previous point.
-
Perform a Second Recrystallization: A second recrystallization step can further enhance purity, although some product loss is expected with each recrystallization.
-
Consider Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica (B1680970) gel can be a powerful alternative for separating compounds with different polarities. A solvent gradient from a nonpolar eluent (like hexane) to a more polar eluent (like ethyl acetate) is typically used.
-
Issue 3: The yield after recrystallization is very low.
-
Cause: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Adjust Solvent Ratios: If using a solvent mixture, increase the proportion of the anti-solvent (the solvent in which the product is less soluble).
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool to a Lower Temperature: Ensure the crystallization mixture is thoroughly chilled (e.g., in an ice bath or freezer) to maximize product precipitation before filtration.
-
Quantitative Data on Purity Improvement
| Fmoc-Amino Acid | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| Fmoc-Gln(Trt)-OH | ~75 | >90 |
| Fmoc-Gly-OH | ~80 | >95 |
| Fmoc-Thr(tBu)-OH | ~70 | >90 |
| Fmoc-Asn(Trt)-OH | ~78 | >92 |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general starting point. The optimal solvent system may require some experimentation.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, ethanol/water). The long alkyl chain may necessitate the use of a slightly less polar solvent than for other Fmoc-amino acids. A patent for purifying long-chain amino acids suggests using an aqueous solution of acetic acid.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Analysis by HPLC
This is a general method for the analysis of Fmoc-amino acids and may need to be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a suitable solvent like acetonitrile.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry of Fmoc-9-aminonanoic Acid
Welcome to the technical support center for the mass spectrometric analysis of Fmoc-9-aminonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential artifacts and analytical challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Fmoc-9-aminonanoic acid?
A1: The nominal monoisotopic mass of Fmoc-9-aminonanoic acid (C₂₄H₂₉NO₄) is 395.21 g/mol . When conducting mass spectrometry, it is crucial to calculate the expected mass-to-charge ratio (m/z) for the ionized molecule.
Q2: What are the most common ions I should expect to see for Fmoc-9-aminonanoic acid in positive ion mode ESI-MS?
A2: In positive ion electrospray ionization mass spectrometry (ESI-MS), you can typically expect to observe the following protonated and adducted species:
-
[M+H]⁺: The protonated molecule is the most fundamental ion and should be readily observable.
-
[M+Na]⁺: Sodium adducts are very common in ESI-MS and result from the presence of trace amounts of sodium salts in the sample, solvents, or on glassware.
-
[M+K]⁺: Potassium adducts are also frequently observed, though typically at a lower intensity than sodium adducts.
Q3: Are there any characteristic fragment ions or artifacts I should be aware of when analyzing Fmoc-9-aminonanoic acid?
A3: Yes, the Fmoc protecting group is known to influence fragmentation and can lead to specific, characteristic artifacts, especially with increased in-source energy or during tandem MS (MS/MS) experiments. Common artifacts include:
-
Loss of the Fmoc group: A neutral loss of the Fmoc group (C₁₅H₁₁O₂) can occur, resulting in an ion corresponding to the unprotected 9-aminononanoic acid.
-
Fragments of the Fmoc group: You may observe ions corresponding to fragments of the fluorenylmethoxycarbonyl group itself.
-
In-source decay: With higher energy in the ion source, you may observe fragmentation of the molecule before mass analysis. For Fmoc-protected amino acids, this can include cleavage of the carbamate (B1207046) linkage.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of Fmoc-9-aminonanoic acid.
| Problem | Potential Cause | Recommended Solution |
| No or weak signal for the target analyte | 1. Suboptimal Ionization: The compound may not be ionizing efficiently under the current ESI conditions. 2. Sample Concentration Too Low: The concentration of the analyte in the injected sample may be below the instrument's limit of detection. 3. Poor Spray Stability: An unstable electrospray will lead to inconsistent ionization and a weak or fluctuating signal. | 1. Optimize ESI Source Parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Consider adding a small amount of a modifier like formic acid to the mobile phase to promote protonation. 2. Increase Sample Concentration: If possible, prepare a more concentrated sample for injection. 3. Check for Clogs and Leaks: Ensure the spray needle is not clogged and that there are no leaks in the fluid path. |
| High abundance of adduct ions ([M+Na]⁺, [M+K]⁺) relative to the protonated molecule ([M+H]⁺) | 1. Contamination: Glassware, solvents, or sample handling can introduce sodium and potassium ions. | 1. Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and additives. 2. Use Plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic labware instead of glass to minimize leaching of alkali metals. 3. Clean Glassware Thoroughly: If glassware must be used, ensure it is rigorously cleaned. |
| Presence of unexpected peaks and artifacts | 1. In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before mass analysis. 2. Sample Degradation: The sample may be degrading in the vial or during the analytical run. 3. Impure Starting Material: The Fmoc-9-aminonanoic acid reagent may contain impurities from its synthesis. | 1. Optimize Source Conditions: Reduce the fragmentor or cone voltage and the source temperature to minimize in-source decay. 2. Ensure Sample Stability: Prepare samples fresh and keep them cool in the autosampler if possible. 3. Verify Reagent Purity: If possible, obtain a certificate of analysis for the reagent or analyze it by another method (e.g., HPLC-UV) to assess its purity. |
| Poor chromatographic peak shape (tailing, fronting, or broad peaks) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this analyte. 3. Column Degradation: The stationary phase of the HPLC column may be degrading. | 1. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase: Modify the pH of the aqueous mobile phase or the gradient profile. 3. Use a New Column: If the column has been used extensively, replace it with a new one. |
Quantitative Data Summary
The following table summarizes the expected m/z values for common ions of Fmoc-9-aminonanoic acid in positive ion mode ESI-MS.
| Ion | Chemical Formula | Monoisotopic Mass (Da) | m/z |
| [M+H]⁺ | [C₂₄H₃₀NO₄]⁺ | 396.2169 | 396.22 |
| [M+Na]⁺ | [C₂₄H₂₉NNaO₄]⁺ | 418.1989 | 418.20 |
| [M+K]⁺ | [C₂₄H₂₉KNO₄]⁺ | 434.1728 | 434.17 |
| [M-Fmoc+H]⁺ | [C₉H₂₀NO₂]⁺ | 174.1489 | 174.15 |
| Fmoc group fragment | [C₁₅H₁₁O₂]⁺ | 223.0754 | 223.08 |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh a small amount of Fmoc-9-aminonanoic acid and dissolve it in a suitable solvent, such as acetonitrile (B52724) or methanol, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter before transferring it to an autosampler vial to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Column: A C18 reversed-phase column is a suitable choice for the separation of this relatively nonpolar molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical LC columns.
-
Injection Volume: 1-10 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode to identify all ions present, with subsequent targeted MS/MS experiments on the ion of interest for structural confirmation.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of Fmoc-9-aminononanoic acid.
Caption: Logical relationships of common ions and artifacts observed for this compound in ESI-MS.
Validation & Comparative
A Comparative Guide to Fmoc-9-aminononanoic Acid and Fmoc-8-aminooctanoic Acid in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-protected aminoalkanoic acids are crucial building blocks in the fields of peptide synthesis, drug development, and bioconjugation. Serving as flexible linkers, they connect different molecular entities, such as peptides, antibodies, and cytotoxic drugs. The length and chemical nature of these linkers are critical determinants of the final conjugate's stability, solubility, and biological activity. This guide provides an objective comparison between two commonly used aliphatic linkers: Fmoc-9-aminononanoic acid and Fmoc-8-aminooctanoic acid, supported by physicochemical data and standardized experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between this compound and Fmoc-8-aminooctanoic acid is the length of their aliphatic chains, differing by a single methylene (B1212753) group. This subtle structural variance leads to differences in molecular weight, hydrophobicity, and spatial reach, which can be critical in the rational design of complex biomolecules.
| Property | This compound | Fmoc-8-aminooctanoic acid |
| Synonyms | Fmoc-9-Anc-OH | 8-(Fmoc-amino)octanoic acid, Fmoc-8-Aoc-OH |
| CAS Number | 212688-52-3[1] | 126631-93-4[2] |
| Molecular Formula | C₂₄H₂₉NO₄[1] | C₂₃H₂₇NO₄[2] |
| Molecular Weight | 395.6 g/mol [1] | 381.46 g/mol [3] |
| Appearance | White to off-white powder[1] | White powder[4] |
| Melting Point | 124 - 128 °C[1] | Not specified |
| Purity (HPLC) | ≥ 98%[1] | ≥ 98.0% |
| Storage Conditions | 0 - 8 °C[1] | 2 - 8 °C[3] |
Performance and Applications: The Impact of a Single Carbon
While both molecules serve as versatile linkers, the choice between a nine-carbon and an eight-carbon chain can significantly influence the properties of the final conjugate.
-
Hydrophobicity and Solubility : this compound, with its longer alkyl chain, possesses a slightly greater hydrophobic character.[1] This property can be leveraged to enhance interactions with hydrophobic pockets in target proteins or to modulate the solubility of peptide-drug conjugates. Conversely, for applications requiring higher aqueous solubility, the shorter Fmoc-8-aminooctanoic acid might be preferred.
-
Linker Spacing and Flexibility : The single-carbon difference alters the spatial distance between the conjugated moieties. In the context of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this distance is critical for achieving the optimal orientation required for biological activity.[5][6][7] this compound provides a longer, more flexible tether, which may be necessary to span larger distances or avoid steric hindrance.
-
Applications in Drug Development : Both compounds are widely used as linkers in the synthesis of PROTACs and for other bioconjugation applications.[5][6][7] The decision to use one over the other is often empirical and based on the specific structural requirements of the target system. For instance, creating a library of PROTACs with varying linker lengths (using both C8 and C9 linkers) is a common strategy to identify the molecule with the highest degradation efficiency.
Experimental Protocols
The incorporation of these amino acid linkers into a peptide sequence is typically achieved via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Experiment: Incorporation of Linker via Fmoc-SPPS
This protocol outlines the manual coupling of an Fmoc-aminoalkanoic acid onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound or Fmoc-8-aminooctanoic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc group removal.[8]
-
Wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times) to remove residual piperidine.[8]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-aminoalkanoic acid (relative to the resin loading), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a successful coupling reaction. If the test is positive, the coupling step should be repeated.
-
Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Visualizing the Workflow and Application
Diagrams created using Graphviz illustrate the experimental workflow and the structural role of these linkers.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Role of linkers in positioning a drug payload in an Antibody-Drug Conjugate (ADC).
Conclusion
This compound and Fmoc-8-aminooctanoic acid are both indispensable tools for the construction of complex biomolecules. While their function is similar, the one-carbon difference in chain length provides a critical variable for optimizing the physicochemical and biological properties of the final product. This compound offers a longer, more hydrophobic spacer, whereas Fmoc-8-aminooctanoic acid provides a slightly shorter, less hydrophobic alternative. The selection between these two linkers should be a deliberate choice based on the specific design hypothesis for the target molecule, considering factors such as required spatial distance, steric hindrance, and desired solubility. The experimental protocols for their use are well-established within the framework of Fmoc-SPPS, allowing for their straightforward incorporation into synthetic workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Fmoc-8-Aminooctanoic Acid [chembk.com]
- 3. Fmoc-8-Aoc-OH | CAS#:126631-93-4 | Chemsrc [chemsrc.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 6. N-Fmoc-8-Aminooctanoic acid | 126631-93-4 [chemicalbook.com]
- 7. targetmol.cn [targetmol.cn]
- 8. chempep.com [chempep.com]
A Comparative Guide to Long-Chain Amino Acid Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Long-chain amino acid linkers, in particular, offer a versatile platform for connecting a targeting moiety to a payload, influencing the overall stability, efficacy, and safety of the conjugate. This guide provides an objective comparison of different long-chain amino acid linkers, supported by experimental data, to inform rational drug design.
Key Performance Indicators of Long-Chain Amino acid Linkers
The ideal long-chain amino acid linker should ensure the stability of the conjugate in systemic circulation while enabling efficient release of the payload at the target site. Key performance indicators include plasma stability, in vitro cytotoxicity, and in vivo anti-tumor efficacy for ADCs, and degradation efficiency for PROTACs.
Comparative Analysis of Linker Performance
The following sections provide a comparative analysis of different linker types based on experimental data collated from various studies.
Cleavable vs. Non-Cleavable Linkers in ADCs
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the payload after lysosomal degradation of the antibody.[1][2]
Table 1: In Vivo Stability and Efficacy of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Linker Example | ADC Example | Plasma Half-life (days) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (vc) | Brentuximab Vedotin (Adcetris®) | ~2-3 | High, with potential for bystander effect | [2] |
| Cleavable (Enzyme-sensitive) | Glutamic acid-Valine-Citrulline (EVCit) | Trastuzumab-MMAE | Significantly more stable in mouse plasma than vc | Superior to vc-linker ADC in mouse models | [3][4][5] |
| Non-Cleavable | SMCC | Trastuzumab Emtansine (Kadcyla®) | ~4-5 | High, with reduced off-target toxicity | [1][2] |
Hydrophilic vs. Hydrophobic Linkers in ADCs
The hydrophilicity of the linker can significantly impact the physicochemical properties of the ADC, including solubility, aggregation, and pharmacokinetics.[6][7] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can improve the therapeutic window.[6][7]
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Linker Type | Linker Example | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (hours) | Reference | |---|---|---|---|---|---| | Hydrophobic | Val-Ala | 7.4 | High | 10-50 | Shorter |[][9] | | Hydrophilic | PEG12-Val-Cit | 8 | Low (<5%) | 10-50 | Longer |[6][7][10] | | Hydrophilic | Crown Ether-Val-Cit | 4 | Not specified | 16-34 pM | Longer than non-hydrophilic counterparts |[11] |
Impact of Linker Length on PROTAC Efficacy
The length of the linker in a PROTAC is a critical parameter that governs the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately affecting degradation efficiency.[12]
Table 3: Optimization of Linker Length for PROTAC-mediated Degradation
| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 8 | 500 | 65 | [12][13] |
| Estrogen Receptor α (ERα) | 16 | <100 | >90 | [12][13][14] |
| Estrogen Receptor α (ERα) | 21 | >500 | <70 | [12][14] |
| p38α | 12 | ~250 | ~70 | [12] |
| p38α | 15-17 | <100 | >80 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
Protocol for Assessing ADC Stability in Plasma
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of intact ADC in plasma over time.[15]
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice).
-
Sample Collection: Collect blood samples at various time points and process to obtain plasma.
-
ELISA:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Incubate with diluted plasma samples.
-
Add an enzyme-conjugated secondary antibody that binds to the payload.
-
Add a chromogenic substrate and measure the signal, which is proportional to the concentration of intact ADC.
-
An alternative and complementary method is Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the free payload that has been prematurely released.[15][16]
Protocol for Quantifying PROTAC-Mediated Protein Degradation
Western Blotting is the standard method for determining the extent of target protein degradation induced by a PROTAC.[12][17]
-
Cell Treatment: Culture cells and treat with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows in the evaluation of long-chain amino acid linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC.
Caption: Relationship between linker properties and therapeutic outcomes.
Caption: Experimental workflows for evaluating ADC and PROTAC linkers.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 9. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Characterization Utilizing Fmoc-9-Aminononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specialized linkers and spacers is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of physicochemical properties and the enhancement of therapeutic potential. Among these, Fmoc-9-aminononanoic acid has emerged as a valuable tool for introducing a hydrophobic, nine-carbon aliphatic chain into peptide structures. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to aid in the rational design and characterization of modified peptides.
Introduction to Peptide Modification with Alkyl and PEG Linkers
In solid-phase peptide synthesis (SPPS), the introduction of non-native chemical moieties can significantly alter a peptide's characteristics. This compound is a building block used to incorporate a C9 alkyl chain, which can influence a peptide's hydrophobicity, solubility, aggregation propensity, and interaction with biological membranes.[1] Its primary alternatives include other Fmoc-protected amino acids with varying alkyl chain lengths, such as Fmoc-6-aminohexanoic acid, and hydrophilic polyethylene (B3416737) glycol (PEG) linkers. The choice of linker is a critical design parameter that directly impacts the downstream characterization and ultimate application of the synthetic peptide.
Comparative Analysis of Linker Performance
The selection of a linker should be guided by the desired physicochemical properties of the final peptide. The following table summarizes key performance indicators for this compound and its alternatives based on available data.
| Parameter | This compound | Fmoc-6-aminohexanoic acid | Fmoc-PEG-Linkers |
| Hydrophobicity | High | Moderate | Low (Hydrophilic) |
| Impact on Solubility (Aqueous) | Generally decreases | May slightly decrease | Generally increases |
| Propensity for Aggregation | Can increase, especially in hydrophobic sequences | Moderate | Can decrease, acts as a solubilizing agent |
| Potential for Drug Delivery | Useful for creating self-assembling structures to encapsulate therapeutic agents[1] | Can be used in bioconjugation to attach biomolecules | Widely used to improve pharmacokinetics and reduce immunogenicity |
| Stability | High chemical stability | High chemical stability | High chemical stability |
Experimental Protocols for Characterization
To empirically evaluate the impact of different linkers on peptide properties, the following experimental protocols are recommended.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Linkers
This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected linker using standard Fmoc/tBu chemistry.[2][3][4]
Materials:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)[2]
-
Fmoc-protected amino acids
-
This compound (or alternative linker)
-
Coupling reagents: HCTU (or HATU/HOAt)[3]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[3]
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[2][3]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and the cleaved Fmoc group.
-
-
Amino Acid/Linker Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid or Fmoc-linker (3-5 equivalents relative to resin loading), HCTU (or HATU/HOAt) (3-5 equivalents), and DIPEA (or NMM) (6-10 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid/linker solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Determination of Peptide Hydrophobicity by RP-HPLC
The retention time of a peptide on a reverse-phase HPLC column is directly related to its hydrophobicity. This protocol allows for the comparative analysis of peptides modified with different linkers.[5][6][7][8]
Materials:
-
Purified peptides (dissolved in a suitable solvent, e.g., 50% acetonitrile (B52724)/water)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 214 nm and 280 nm
Procedure:
-
Sample Preparation: Prepare solutions of the purified peptides at a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a standard volume of the peptide solution (e.g., 20 µL).
-
Run a linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 30-60 minutes).
-
Monitor the elution of the peptide using the UV detector.
-
-
Data Analysis:
Protocol 3: Assessment of Peptide Stability by Mass Spectrometry
This protocol uses mass spectrometry to monitor the degradation of a peptide over time in a relevant biological matrix (e.g., serum or plasma) to assess its stability.
Materials:
-
Purified peptides
-
Human serum or plasma
-
Incubator
-
Mass spectrometer (e.g., LC-MS/MS)
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
Procedure:
-
Incubation:
-
Dissolve the purified peptide in a minimal amount of a compatible solvent and then dilute it into pre-warmed human serum or plasma to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a 3-fold excess of the quenching solution.
-
-
Sample Preparation for MS:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Develop a method to monitor the parent mass of the intact peptide and any expected degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time to determine the peptide's half-life in the biological matrix.
-
Compare the stability profiles of peptides modified with different linkers.
-
Conclusion
The incorporation of this compound provides a straightforward method for increasing the hydrophobicity of synthetic peptides. This modification can be advantageous for applications requiring enhanced membrane interaction or the development of self-assembling drug delivery systems. However, the increased hydrophobicity may also lead to challenges in solubility and a higher propensity for aggregation. In contrast, shorter alkyl linkers like Fmoc-6-aminohexanoic acid offer a more moderate increase in hydrophobicity, while hydrophilic Fmoc-PEG-linkers are excellent choices for improving aqueous solubility and reducing aggregation. The provided experimental protocols offer a framework for the systematic evaluation of these linkers, enabling researchers to make informed decisions in the design and characterization of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Incorporation of 9-Aminononanoic Acid by Tandem Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool for protein engineering and therapeutic development. Verifying the successful and precise incorporation of these nnAAs is a critical step in the workflow. Tandem mass spectrometry (MS/MS) stands as the gold standard for this confirmation, offering high sensitivity and the ability to pinpoint the exact location of the modification. This guide provides a comparative overview of the methodologies used to confirm the incorporation of 9-aminononanoic acid, a long-chain omega-amino acid, into a peptide or protein, supported by experimental protocols and data interpretation principles.
Comparison of Methods for Confirming nnAA Incorporation
While MS/MS is the definitive method, other techniques can provide preliminary or complementary information. Here’s a comparison:
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence and identify modifications. | High sensitivity and specificity. Provides definitive evidence of incorporation and precise localization. Can be quantitative. | Requires specialized instrumentation and expertise in data analysis. |
| Western Blot with Specific Antibodies | Uses antibodies that specifically recognize the nnAA or a tag attached to it. | Relatively simple and widely available. Good for initial screening of expression. | Dependent on antibody availability and specificity. Does not confirm precise location. Can be semi-quantitative at best. |
| Fluorescence Labeling | Incorporation of a fluorescent nnAA or subsequent labeling of a reactive nnAA with a fluorescent dye. | Allows for visualization and localization within cells or tissues. Can be used for in-gel fluorescence scanning. | Indirect method of confirming incorporation. May not be suitable for all applications. Can alter protein function. |
This guide will focus on the comprehensive and conclusive confirmation provided by tandem mass spectrometry.
Experimental Workflow for MS/MS Confirmation
The process of confirming 9-aminononanoic acid incorporation by MS/MS involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Protein Digestion
This protocol is a general guideline for the in-solution digestion of a protein sample.
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge (e.g., ZipTip) according to the manufacturer's protocol.
-
Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of peptides. These may need to be optimized for the specific instrument and sample.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes is a good starting point.
-
Flow Rate: 200-300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Isolation Window: 2 m/z.
-
Normalized Collision Energy: 25-35%.
-
Data Presentation and Interpretation
Successful incorporation of 9-aminononanoic acid will result in a specific mass shift in the peptide containing the modification.
Table 1: Expected Mass Shifts for 9-Aminononanoic Acid Incorporation
| Modification | Mass of 9-Aminononanoic Acid (Monoisotopic) | Mass Shift of Peptide (Monoisotopic) |
| Incorporation of 9-Aminononanoic Acid | 173.1416 Da | +173.1416 Da (relative to the unmodified peptide) |
Interpreting MS/MS Spectra
The key to confirming incorporation is the analysis of the MS/MS fragmentation pattern. In a typical CID or HCD experiment, peptides fragment along the amide backbone, producing b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue.
Expected Fragmentation Pattern:
When a peptide containing 9-aminononanoic acid is fragmented, the b- and y-ion series will show a mass shift of 173.1416 Da at the point of incorporation. For example, if 9-aminononanoic acid is incorporated at position 'X' in a peptide, the b-ions after position X (bX, bX+1, etc.) and the y-ions that include position X (yn-X+1, yn-X, etc.) will reflect this mass increase.
Hypothetical MS/MS Spectrum Analysis:
Consider a hypothetical peptide ACDE(9-An)FGHK, where (9-An) represents 9-aminononanoic acid.
-
The b-ion series would show a mass difference of 173.1416 Da between the b4 and b5 ions.
-
The y-ion series would show a mass difference of 173.1416 Da between the y4 and y5 ions.
Table 2: Hypothetical b- and y-ion Series for a Peptide with 9-Aminononanoic Acid
| Ion | Sequence | Calculated m/z (singly charged) |
| b₂ | AC | 189.0924 |
| b₃ | ACD | 304.1193 |
| b₄ | ACDE | 433.1619 |
| b₅ | ACDE(9-An) | 606.3035 |
| b₆ | ACDE(9-An)F | 753.3719 |
| ... | ... | ... |
| y₂ | HK | 285.1673 |
| y₃ | GHK | 342.1888 |
| y₄ | FGHK | 489.2572 |
| y₅ | (9-An)FGHK | 662.3988 |
| y₆ | E(9-An)FGHK | 791.4414 |
Comparison with Alternatives
The methodology described for 9-aminononanoic acid can be applied to other unnatural amino acids. The primary difference will be the expected mass shift and potentially subtle differences in fragmentation behavior.
Table 3: Comparison of Mass Shifts for Different Omega-Amino Acids
| Unnatural Amino Acid | Structure | Monoisotopic Mass (Da) |
| 8-Aminooctanoic Acid | H₂N(CH₂)₇COOH | 159.1259 |
| 9-Aminononanoic Acid | H₂N(CH₂)₈COOH | 173.1416 |
| 11-Aminoundecanoic Acid | H₂N(CH₂)₁₀COOH | 201.1729 |
The fragmentation pattern will generally follow the principles of peptide backbone cleavage, with the characteristic mass of the specific nnAA appearing in the b- and y-ion series.
Quantitative Analysis
For researchers interested in the efficiency of incorporation, quantitative MS/MS techniques can be employed. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to compare the abundance of the modified peptide to its unmodified counterpart or to a standard.
Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-9-aminononanoic Acid
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of peptides incorporating the long-chain, non-proteinogenic amino acid Fmoc-9-aminononanoic acid, a comprehensive analytical strategy is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these modified peptides, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While specific, publicly available NMR datasets for peptides containing this compound are limited, this guide furnishes detailed experimental protocols and expected data ranges to empower researchers in their analytical endeavors.
The incorporation of this compound, a nine-carbon chain amino acid with a fluorenylmethoxycarbonyl (Fmoc) protecting group, into peptide sequences is a promising strategy for developing novel therapeutics and biomaterials. The long aliphatic chain can influence peptide folding, stability, and interaction with biological membranes. However, the unique structural features of this modification necessitate robust analytical characterization, with NMR spectroscopy offering unparalleled insights into the three-dimensional structure and dynamics of these molecules in solution.
Unveiling the Molecular Architecture: NMR Spectroscopy
NMR spectroscopy stands as a powerful tool for the detailed structural elucidation of peptides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on the peptide backbone and side-chain conformations, as well as the local environment of the aminononanoic acid moiety.
Predicted NMR Data for this compound Containing Peptides
Due to the current scarcity of published, specific high-resolution NMR data for peptides containing this compound, the following tables present predicted chemical shift ranges based on general knowledge of peptide NMR and data for structurally related molecules. These tables serve as a template for researchers to populate with their own experimental data.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for a Peptide Incorporating 9-Aminononanoic Acid
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Amide NH (backbone) | 7.5 - 8.5 | d or t | Dependent on adjacent residue. |
| α-CH (backbone) | 4.0 - 4.8 | m | |
| Fmoc-CH | 4.2 - 4.5 | t | |
| Fmoc-CH₂ | 7.2 - 7.8 | m | Aromatic protons of the Fmoc group. |
| 9-NH (aminononanoic acid) | 7.0 - 8.0 | t | |
| 2-CH₂ (aminononanoic acid) | 2.2 - 2.4 | t | Adjacent to the carbonyl group. |
| 3 to 8-CH₂ (aminononanoic acid) | 1.2 - 1.7 | m | Methylene protons of the aliphatic chain. |
| 9-CH₂ (aminononanoic acid) | 3.0 - 3.3 | q | Adjacent to the nitrogen atom. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for a Peptide Incorporating 9-Aminononanoic Acid
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C=O (backbone) | 170 - 175 |
| α-C (backbone) | 50 - 60 |
| Fmoc-C=O | ~156 |
| Fmoc-CH | ~67 |
| Fmoc-CH₂ | ~47 |
| Fmoc-Aromatic C | 120 - 145 |
| Carbonyl C=O (aminononanoic acid) | 173 - 178 |
| 2-C (aminononanoic acid) | 34 - 38 |
| 3 to 8-C (aminononanoic acid) | 25 - 32 |
| 9-C (aminononanoic acid) | 40 - 43 |
Beyond NMR: Alternative and Complementary Analytical Techniques
While NMR provides detailed structural information, other analytical methods are essential for confirming peptide purity, identity, and sequence.
Table 3: Comparison of Analytical Techniques for Peptides Containing this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | 3D structure, conformation, dynamics, proton and carbon environments. | Provides detailed structural insights in solution. | Lower sensitivity compared to MS, can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequence (via fragmentation). | High sensitivity, accurate mass determination. | Does not provide information on 3D structure. |
| HPLC | Purity assessment, quantification. | Robust, reproducible, widely available. | Limited structural information. |
Experimental Corner: Protocols for Analysis
Peptide Synthesis
Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-9-aminonanoic acid, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. Add a small amount of a reference standard like DSS or TMS.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and get an initial overview of the proton signals.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information for 3D structure determination.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence assignment.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe) and analyze the spectra to assign chemical shifts and determine the peptide's structure.
Mass Spectrometry
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Infusion: Infuse the sample into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to determine the molecular weight of the peptide.
-
Tandem MS (MS/MS): For sequence confirmation, perform tandem mass spectrometry by isolating the parent ion and inducing fragmentation to generate a characteristic fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Protocol 4: RP-HPLC Analysis
-
Sample Preparation: Dissolve the peptide in the mobile phase.
-
Chromatographic Conditions: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
Analysis: Assess the purity of the peptide by integrating the peak area of the main product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of peptides containing Fmoc-9-aminonanoic acid.
A Comparative Guide to the Stability of Fmoc-9-aminononanoic Acid and Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability directly influences the pharmacokinetic profile, therapeutic index, and off-target toxicity of the conjugate. This guide provides an objective comparison of the stability of Fmoc-9-aminononanoic acid, a non-cleavable linker, with common cleavable alternatives, supported by experimental data.
This compound serves as a stable, hydrophobic spacer in bioconjugation.[1][2] Its long alkyl chain provides a fixed distance between the conjugated molecules. As a non-cleavable linker, it is designed to remain intact in circulation, with drug release occurring only after the degradation of the carrier molecule (e.g., an antibody) within the target cell.[3][4] This contrasts with cleavable linkers, which are designed to release their payload in response to specific physiological triggers in the tumor microenvironment or within the cell.[5][6]
Comparison of Linker Stability
The stability of a linker is paramount to prevent premature drug release in systemic circulation, which can lead to off-target toxicity.[7][8] The following tables summarize the stability of this compound (as a representative non-cleavable alkyl linker) and common cleavable linkers under different conditions.
Table 1: General Stability Characteristics of Linker Types
| Linker Type | Cleavage Mechanism | Primary Advantage | Primary Disadvantage |
| This compound (Alkyl) | Non-cleavable; relies on antibody degradation | High plasma stability, reduced off-target toxicity[4][9] | Limited "bystander effect" as the payload is not readily cell-permeable[3] |
| Hydrazone | pH-sensitive (acid hydrolysis) | Drug release in acidic endosomes/lysosomes[10][] | Potential instability in circulation, leading to premature release[12] |
| Disulfide | Redox-sensitive (reduction by glutathione) | Drug release in the high-glutathione environment of the cell cytoplasm[] | Stability in circulation can be variable and is coupled to the ease of release[14] |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive (cleavage by lysosomal proteases like Cathepsin B) | High stability in circulation with specific release in target cells[15] | Stability can be species-dependent (e.g., less stable in mouse vs. human plasma)[16] |
| PEG | Generally non-cleavable (can be incorporated with cleavable moieties) | Improves solubility, stability, and pharmacokinetics of the conjugate[17][18] | Can sometimes lead to reduced biological activity of the payload |
Table 2: Quantitative Stability Data for Cleavable Linkers
| Linker Type | Condition | Half-life (t½) / % Remaining | Reference |
| Hydrazone | Plasma (pH ~7.4) | 183 hours | [] |
| Acidic environment (pH 5.0) | 4.4 hours | [] | |
| Disulfide (hindered) | Mouse Plasma (in vivo) | ~90% remaining after 7 days | [14] |
| Peptide (Val-Cit) | Mouse Plasma | Susceptible to cleavage by carboxylesterase 1c | [16] |
| Human Plasma | Generally stable | [16] | |
| m-Amide Linker-Payload | Mouse Serum (24h) | 7% hydrolysis | [7] |
| Human Serum (24h) | Stable | [7] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for key in vitro stability assays are provided below.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker-drug conjugate in plasma from different species over time.[8][19]
Materials:
-
Antibody-drug conjugate (ADC)
-
Human, rat, and mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Thaw plasma aliquots at room temperature.
-
Spike the ADC into the plasma of each species to a final concentration of approximately 100 µg/mL.[19] A control sample in PBS should also be prepared.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), draw aliquots from each sample.[19]
-
To analyze the amount of released drug, precipitate plasma proteins with an organic solvent and remove by centrifugation.[20]
-
Analyze the supernatant containing the released drug by LC-MS.[20]
-
To determine the drug-to-antibody ratio (DAR), the ADC can be isolated from the plasma using immunoaffinity capture beads and then analyzed by LC-MS.[19]
Data Analysis:
-
Plot the percentage of the remaining intact conjugate or the percentage of released drug against time.
-
From this plot, determine the half-life (t½) of the conjugate in plasma.
pH Stability Assay
Objective: To determine the rate of hydrolysis of a pH-sensitive linker at different pH values.
Materials:
-
Linker-drug conjugate
-
Buffers of varying pH (e.g., 4.5, 5.5, 6.5, and 7.4)
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Dissolve the linker-drug conjugate in buffers of varying pH.
-
Incubate the samples at a physiologically relevant temperature (e.g., 37°C).
-
At various time points, take aliquots and quench the reaction if necessary (e.g., by adding a neutralizing buffer).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate and released drug.
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time for each pH.
-
Calculate the hydrolysis half-life (t½) at each pH.
Visualizations
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC linker stability in plasma.
Logical Relationship in Linker Selection
Caption: Decision framework for linker selection based on therapeutic goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 12. adcreview.com [adcreview.com]
- 14. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Linker Technologies: Fmoc-9-Aminononanoic Acid versus Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical nature profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison between two distinct classes of linkers: the hydrophobic alkyl chain-based Fmoc-9-aminononanoic acid and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers.
Introduction to Linker Technologies
Linkers serve as the crucial bridge connecting a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand). An ideal linker should be stable in circulation to prevent premature payload release and facilitate efficient payload delivery to the target site. The physicochemical properties of the linker, particularly its hydrophobicity or hydrophilicity, play a pivotal role in the overall performance of the bioconjugate.[1][2]
This compound is a long-chain aliphatic carboxylic acid functionalized with a terminal amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3] This linker is characterized by its hydrophobic nine-carbon alkyl chain.
PEG linkers are composed of repeating ethylene (B1197577) glycol units and are well-known for their hydrophilicity, biocompatibility, and flexibility.[2][4] They are available in various lengths and architectures (linear, branched).
Comparative Data of Linker Performance
While direct head-to-head experimental data comparing this compound and PEG linkers in the same bioconjugate system is limited in publicly available literature, a comparison of their expected performance can be extrapolated from studies on linkers with similar hydrophobic (alkyl) and hydrophilic (PEG) properties.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound (Alkyl Linker) | PEG Linker |
| Chemical Nature | Hydrophobic, aliphatic chain | Hydrophilic, polyether chain |
| Solubility | Low aqueous solubility | High aqueous solubility[2] |
| Aggregation | Higher propensity for aggregation of the conjugate, especially with hydrophobic payloads[5][6][7] | Reduces aggregation of the conjugate[2][7] |
| Immunogenicity | Generally low | Low immunogenicity[2] |
| Flexibility | Flexible | Highly flexible |
| Drug-to-Antibody Ratio (DAR) | High DAR can be challenging due to increased hydrophobicity and aggregation[6] | Can enable higher DARs by mitigating hydrophobicity of the payload[8] |
Table 2: Impact on Pharmacokinetics and Efficacy
| Parameter | This compound (Alkyl Linker) | PEG Linker |
| Plasma Clearance | Increased hydrophobicity can lead to faster plasma clearance[9][10] | Can reduce renal clearance and prolong circulation half-life[9] |
| In Vivo Efficacy | May be limited by poor pharmacokinetic profile | Often shows improved in vivo efficacy due to enhanced pharmacokinetics |
| Off-target Toxicity | Premature cleavage of hydrophobic linkers can lead to off-target toxicity | Can shield the payload and potentially reduce off-target effects |
| Bystander Effect | The hydrophobicity of the released payload-linker construct can influence its ability to cross cell membranes. | The hydrophilic nature of the PEG linker can modulate the bystander effect. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of bioconjugates are crucial for reproducible research. Below are representative methodologies for incorporating these linkers.
Protocol 1: Synthesis of a Bioconjugate using this compound Linker
This protocol outlines the general steps for conjugating a payload to an antibody using an this compound linker via solid-phase peptide synthesis (SPPS) followed by conjugation.
Materials:
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Amino acid coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Payload with a reactive amine group
-
Antibody with a reactive group (e.g., lysine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Purification system (e.g., HPLC)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group.[11][12]
-
Coupling of this compound: Activate the carboxylic acid of this compound using HBTU/HOBt/DIPEA and couple it to the deprotected amine on the resin.[13]
-
Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker using 20% piperidine in DMF.[12]
-
Payload Conjugation: Couple the amine-containing payload to the deprotected amine of the linker on the resin.
-
Cleavage from Resin: Cleave the linker-payload construct from the resin using a cleavage cocktail.[12]
-
Purification: Purify the linker-payload construct using reverse-phase HPLC.
-
Antibody Conjugation: Activate the carboxylic acid of the purified linker-payload and react it with the lysine (B10760008) residues on the antibody.
-
Purification of the ADC: Purify the final ADC using size-exclusion chromatography.
Protocol 2: PEGylation of an Antibody
This protocol describes a general method for conjugating a PEG linker to an antibody.
Materials:
-
Antibody
-
Amine-reactive PEG linker (e.g., NHS-PEG-payload)
-
Conjugation buffer (e.g., Sodium Borate buffer, pH 8.5)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the conjugation buffer.[14]
-
PEG-Payload Preparation: Dissolve the NHS-PEG-payload in DMSO.[14]
-
Conjugation Reaction: Add the PEG-payload solution to the antibody solution and allow it to react, typically at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification of the PEGylated Antibody: Purify the final conjugate using size-exclusion chromatography to remove excess PEG linker and other reagents.
Mandatory Visualizations
Logical Relationship: Impact of Linker Hydrophobicity vs. Hydrophilicity
Caption: Impact of linker choice on bioconjugate properties and performance.
Experimental Workflow: ADC Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of an ADC.
Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC with MMAE Payload
Caption: Mechanism of a HER2-targeted ADC with an MMAE payload.[15][16][17]
Conclusion
The choice between this compound and PEG linkers represents a fundamental decision in bioconjugate design, pivoting on the desired balance between hydrophobicity and hydrophilicity.
-
This compound , as a representative of hydrophobic alkyl linkers, may be suitable for applications where a certain degree of lipophilicity is desired, for instance, to facilitate membrane passage of the released payload. However, its use, especially at high drug-to-antibody ratios, can lead to challenges with solubility, aggregation, and potentially unfavorable pharmacokinetic profiles.[5][6]
-
PEG linkers offer a versatile and widely adopted solution to mitigate the hydrophobicity of payloads, thereby improving the overall properties of the bioconjugate.[2] Their ability to enhance solubility, reduce aggregation, and prolong circulation half-life often translates to improved in vivo efficacy and a wider therapeutic window.[8][9]
The optimal linker choice is context-dependent and should be guided by the specific characteristics of the targeting moiety, the payload, and the therapeutic application. A thorough evaluation of bioconjugates with different linker types, following systematic experimental workflows, is essential for the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. This compound, 212688-52-3 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chempep.com [chempep.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Fmoc-9-aminonanoic Acid on Different Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as Fmoc-9-aminonanoic acid, into peptide chains is a critical strategy in modern drug discovery and development. The hydrophobic, long-chain nature of 9-aminonanoic acid can impart unique conformational constraints and improve pharmacokinetic properties. The choice of solid support is a crucial parameter that significantly influences the efficiency of peptide synthesis, overall yield, and purity. This guide provides an objective comparison of the performance of Fmoc-9-aminonanoic acid with three commonly used solid-phase synthesis resins: Wang resin, Rink amide resin, and 2-chlorotrityl chloride (2-CTC) resin.
Comparative Performance Data
While direct head-to-head comparative studies for Fmoc-9-aminonanoic acid across different resins are not extensively published, the following table summarizes the expected performance based on the known characteristics of the resins and their performance with other hydrophobic and sterically hindered amino acids.
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g | 0.3 - 0.7 mmol/g | 0.4 - 1.0 mmol/g |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (with potential for protected fragments) |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Moderate Acid (e.g., 50-95% TFA) | Very Mild Acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM) |
| Coupling Efficiency | Good, but can be challenging for the first amino acid. | Generally high due to good swelling properties. | High, with reduced risk of racemization during loading. |
| Risk of Racemization | Moderate, especially during initial loading. | Low | Very Low |
| Side Reactions | Diketopiperazine formation can occur with certain dipeptide sequences. | Generally low. | Diketopiperazine formation is suppressed due to steric hindrance. |
| Suitability for Fmoc-9-aminonanoic acid | Suitable for peptides with a C-terminal carboxylic acid. Pre-loaded resins are recommended to bypass potentially difficult initial loading. | Excellent choice for C-terminal amide peptides containing this hydrophobic residue. | Ideal for synthesizing protected peptide fragments and for peptides where mild cleavage conditions are critical. The high loading capacity can be advantageous. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and laboratory conditions.
Resin Swelling
-
Protocol:
-
Place the desired amount of resin (Wang, Rink Amide, or 2-CTC) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Loading of Fmoc-9-aminonanoic acid onto Wang Resin
-
Protocol:
-
Swell the Wang resin as described above.
-
Dissolve Fmoc-9-aminonanoic acid (2-4 equivalents relative to the resin substitution) and 1-hydroxybenzotriazole (B26582) (HOBt) (2-4 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Dissolve 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a small amount of DMF and add it to the resin mixture.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, filter the resin and treat it with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, and dry under vacuum.
-
Loading of Fmoc-9-aminonanoic acid onto Rink Amide Resin
-
Protocol:
-
Swell the Rink Amide resin as described above.
-
If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.[1]
-
Dissolve Fmoc-9-aminonanoic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Loading of Fmoc-9-aminonanoic acid onto 2-Chlorotrityl Chloride Resin
-
Protocol:
-
Swell the 2-CTC resin in dry DCM for at least 30 minutes.
-
Dissolve Fmoc-9-aminonanoic acid (1-1.5 equivalents) in dry DCM. A small amount of DMF can be added if solubility is an issue.
-
Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.[2]
-
To cap any unreacted chloride sites, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol, and dry under vacuum.
-
Fmoc Deprotection and Coupling of Subsequent Amino Acids
-
Protocol:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF to prepare for the next cycle.
-
Cleavage and Deprotection
-
Wang Resin: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.
-
Rink Amide Resin: Treat the resin with a similar TFA-based cleavage cocktail as for Wang resin. The cleavage time may be slightly shorter.
-
2-Chlorotrityl Chloride Resin: For cleavage of the fully deprotected peptide, use a standard TFA cocktail. For cleavage of a protected peptide fragment, use a mild solution such as 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM.[3]
Visualizing the Workflow and Decision Process
To better illustrate the experimental design and resin selection logic, the following diagrams are provided.
Caption: Experimental workflow for comparing resin performance.
Caption: Decision tree for resin selection.
References
A Researcher's Guide to Purity Analysis of Fmoc-9-aminononanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Fmoc-9-aminononanoic acid is a critical, non-negotiable step in the synthesis of peptides and other pharmaceuticals. Even minute impurities can have a significant downstream impact, leading to lower yields, challenging purification processes, and the introduction of unwanted by-products in the final therapeutic agent.
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this compound. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting supporting data to illustrate the strengths and limitations of each method.
The Importance of Purity in Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to the iterative process of peptide chain elongation.[1] The purity of this reagent directly influences the quality and integrity of the synthesized peptide. Key impurities, such as dipeptides, β-alanine derivatives, or the free amino acid, can lead to the formation of deletion or insertion sequences in the final peptide product, complicating purification and potentially altering the biological activity of the drug candidate.[2]
Comparative Analysis of Purity Assessment Methods
The purity of this compound is typically stated by manufacturers to be greater than 98%, as determined by HPLC.[1] However, a comprehensive purity analysis should not rely on a single technique. A multi-faceted approach using orthogonal methods provides a more complete picture of the compound's purity profile. The following table summarizes the key performance characteristics of the most common analytical methods.
| Analytical Technique | Parameter Measured | Typical Purity Specification | Key Advantages | Common Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity (detection of UV-active impurities) | >98% | High resolution, quantitative, robust, widely available. | May not detect non-UV active impurities (e.g., residual solvents, salts). Co-elution of impurities with the main peak is possible. |
| Chiral HPLC | Enantiomeric Purity | >99.5% (L-enantiomer) | Essential for ensuring stereochemical integrity. | Requires specialized chiral columns and method development. |
| ¹H NMR Spectroscopy | Structural Integrity & Presence of Proton-containing Impurities | Conforms to structure | Provides detailed structural information, can detect and quantify a wide range of impurities. | Lower sensitivity compared to HPLC, complex mixture analysis can be challenging. |
| Mass Spectrometry (MS) | Molecular Weight Verification & Impurity Identification | Conforms to expected mass | High sensitivity, provides molecular weight of impurities, can be coupled with LC for enhanced separation. | Quantitative analysis can be complex, ionization efficiency varies between compounds. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the purity analysis of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is the workhorse for determining the chemical purity of this compound by separating it from UV-active impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Since this compound is not a chiral molecule, this method is not directly applicable for its enantiomeric purity assessment. However, it is a critical analysis for chiral Fmoc-amino acids. For informational purposes, a general protocol is provided.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or Chiralpak IA).[3]
-
Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of an acidic modifier like TFA, or a reversed-phase mobile phase of acetonitrile/water with an acidic additive.[3][4] The exact composition is highly dependent on the specific chiral column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides valuable information about the chemical structure of the molecule and can be used to identify and quantify impurities that have distinct proton signals.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
Expected Chemical Shifts (in CDCl₃):
-
Fmoc group: ~7.7-7.8 ppm (d, 2H), ~7.5-7.6 ppm (d, 2H), ~7.3-7.4 ppm (t, 2H), ~7.2-7.3 ppm (t, 2H), ~4.4 ppm (d, 2H), ~4.2 ppm (t, 1H).
-
Nonanoic acid chain: ~3.2 ppm (q, 2H, -CH₂-NH-), ~2.3 ppm (t, 2H, -CH₂-COOH), ~1.2-1.7 ppm (m, 12H, internal methylenes).
-
Carboxylic acid proton: A broad singlet, often above 10 ppm, which may not always be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode will show [M+H]⁺ and [M+Na]⁺, while negative ion mode will show [M-H]⁻.
-
Sample Preparation: The sample is typically introduced via the HPLC eluent or directly infused after being dissolved in a suitable solvent like acetonitrile/water.
Expected Mass-to-Charge Ratios:
-
Molecular Weight: 395.49 g/mol
-
[M+H]⁺: 396.21 m/z
-
[M+Na]⁺: 418.19 m/z
-
[M-H]⁻: 394.20 m/z
Visualizing the Workflow and Logic
To better illustrate the process and decision-making in purity analysis, the following diagrams are provided.
Caption: Experimental workflow for purity analysis.
Caption: Logical relationship of analytical methods.
Conclusion
A comprehensive purity analysis of this compound requires a combination of orthogonal analytical techniques. While RP-HPLC is the standard for quantifying chemical purity, ¹H NMR provides crucial structural confirmation, and mass spectrometry verifies the molecular weight and helps in identifying unknown impurities. For ensuring the highest quality of synthetic peptides, a rigorous and multi-faceted approach to the purity assessment of this key building block is indispensable.
References
A Comparative Guide to the Synthesis of Fmoc-9-aminononanoic Acid: A Validation of Methods
For researchers, scientists, and drug development professionals, the synthesis of high-quality Fmoc-protected amino acids is a critical step in the development of peptide-based therapeutics and other advanced biomaterials. This guide provides an objective comparison of established methods for the synthesis of Fmoc-9-aminononanoic acid, a key building block known for its use as a linker and spacer in complex molecular architectures. We present a validation of these methods by comparing them with the synthesis of alternative long-chain Fmoc-amino acids, supported by experimental data and detailed protocols.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions. The choice of the Fmoc-donating reagent is a crucial parameter that can significantly impact the yield, purity, and overall efficiency of the synthesis of Fmoc-amino acids. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
This guide focuses on the synthesis of this compound and compares the two primary synthetic approaches. We also extend this comparison to other long-chain ω-amino acids, namely Fmoc-8-aminooctanoic acid and Fmoc-11-aminoundecanoic acid, to provide a broader context for selecting the optimal synthetic strategy.
Comparison of Synthetic Methods for Fmoc-Protected Long-Chain Amino Acids
The selection of an appropriate Fmoc-protection strategy is often a trade-off between reactivity, stability of the reagent, and the potential for side reactions. The following table summarizes the quantitative data gathered from various sources on the synthesis of this compound and its alternatives using Fmoc-Cl and Fmoc-OSu.
| Product | Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Not specified | Not specified | Not specified | ≥ 98 (HPLC) | [1] |
| Fmoc-protected amines (general) | Fmoc-Cl | Not specified | 82-90 | Not specified | [2] |
| Fmoc-AEG-OBn | Fmoc-OSu | 2 hours | 55 | >95 | [3] |
| Fmoc-8-aminooctanoic acid | Not specified | Not specified | Not specified | ≥ 98 (HPLC) | [4] |
| Fmoc-11-aminoundecanoic acid | Not specified | Not specified | Not specified | ≥ 99 (HPLC) | [5] |
Key Performance Comparison: Fmoc-Cl vs. Fmoc-OSu
| Feature | Fmoc-Cl | Fmoc-OSu |
| Reactivity | Higher, can lead to faster reactions.[6] | More moderate, allowing for controlled reactions.[6] |
| Stability | Prone to hydrolysis, requires careful handling.[6] | More stable and easier to handle and store.[6] |
| Side Reactions | Higher potential for side reactions (e.g., dipeptide formation).[6] | Fewer side reactions, leading to a cleaner reaction profile.[3][6] |
| Purity of Product | May require more extensive purification.[6] | Generally results in higher purity of the Fmoc-amino acid.[3][6] |
| Yield | Can be high, but may be reduced by side reactions. | Often provides more consistent and reliable yields.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the synthesis of Fmoc-amino acids using Fmoc-Cl and Fmoc-OSu.
Protocol 1: General Synthesis of Fmoc-Amino Acids using Fmoc-Cl
This protocol is adapted from a general procedure for the N-Fmoc protection of amines and amino acids in an aqueous medium.[2]
Materials:
-
Amino acid (1 mmol)
-
Fmoc-Cl (1.2 mmol)
-
Water:Ethanol (3:1) mixture (1.5 mL)
-
Hydrochloric acid (1M)
-
Ethyl acetate (B1210297)
Procedure:
-
To a mixture of the amino acid (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the solution with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to afford the pure N-Fmoc amino acid.
Protocol 2: General Synthesis of Fmoc-Amino Acids using Fmoc-OSu
This protocol is a generalized procedure based on the principles of Fmoc protection using the more stable Fmoc-OSu reagent.[3][7]
Materials:
-
Amino acid
-
Sodium carbonate or sodium bicarbonate
-
Dioxane/water or a similar solvent system
-
Fmoc-OSu
-
Ethyl acetate
-
10% Hydrochloric acid
Procedure:
-
Dissolve the amino acid in a mixture of dioxane and 10% sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the cooled amino acid solution.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
-
Add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 10% hydrochloric acid.
-
Extract the precipitated product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-amino acid.
Visualization of the Synthetic Workflow
The general workflow for the synthesis of an Fmoc-protected amino acid can be visualized as a straightforward process.
References
The Impact of 9-Aminononanoic Acid Linkers on the Biological Activity of Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of linkers is a critical aspect of peptide-based drug design. The choice of linker can significantly influence a peptide's conformational flexibility, stability, and ultimately, its biological activity. This guide provides a comparative analysis of peptides featuring the 9-aminononanoic acid (A9A) linker, a flexible aliphatic spacer, against alternative linker strategies and peptides without linkers. By examining experimental data and established protocols, this document serves as a resource for optimizing peptide therapeutics.
The 9-aminononanoic acid (A9A) linker, with its nine-carbon chain, provides a significant degree of flexibility to a peptide's structure. This flexibility can be advantageous in various applications, such as allowing for better interaction with a target receptor or enabling the correct folding of a complex peptide conjugate. This guide will delve into the quantitative effects of this and similar linkers on key biological parameters.
Comparative Analysis of Peptide Performance
The inclusion of a linker like 9-aminononanoic acid can modulate several key performance indicators of a peptide therapeutic. The following tables summarize the expected impact of a flexible alkyl amino acid linker, such as A9A, compared to peptides with rigid linkers or no linker. While direct comparative data for A9A is limited in publicly available literature, the data presented is extrapolated from studies on structurally similar flexible linkers like 6-aminohexanoic acid and 8-aminooctanoic acid.
Table 1: Comparison of Receptor Binding Affinity
| Peptide Construct | Linker Type | Receptor Binding Affinity (Kd) | Rationale |
| Peptide A | 9-Aminononanoic Acid (Flexible) | Potentially Improved | The flexible linker can allow the peptide to adopt an optimal conformation for binding to its target receptor, potentially lowering the dissociation constant (Kd). |
| Peptide B | Rigid Linker (e.g., Proline-rich) | Variable | A rigid linker can either pre-organize the peptide into a favorable binding conformation or introduce conformational constraints that hinder binding. |
| Peptide C | No Linker (Direct Fusion) | Baseline | Serves as a baseline for comparison. The absence of a linker may lead to steric hindrance or an unfavorable orientation for receptor interaction. |
Table 2: Comparison of Enzymatic Stability
| Peptide Construct | Linker Type | Half-life in Serum (t1/2) | Rationale |
| Peptide A | 9-Aminononanoic Acid (Flexible) | Increased | The presence of a non-peptidic linker can disrupt recognition sites for proteases, leading to enhanced stability against enzymatic degradation.[1][2] |
| Peptide B | Rigid Linker (e.g., Proline-rich) | Increased | Rigid linkers, especially those containing non-natural amino acids, can also confer resistance to proteolysis. |
| Peptide C | No Linker (Direct Fusion) | Baseline | Native peptide sequences are often susceptible to rapid degradation by proteases present in serum.[3] |
Table 3: Comparison of Cellular Permeability
| Peptide Construct | Linker Type | Cellular Uptake Efficiency | Rationale |
| Peptide A | 9-Aminononanoic Acid (Flexible) | Potentially Increased | The increased lipophilicity and flexibility imparted by the A9A linker may facilitate passive diffusion across the cell membrane. |
| Peptide B | Rigid Linker (e.g., Proline-rich) | Variable | The effect of a rigid linker on permeability is highly dependent on the overall structure and physicochemical properties of the peptide. |
| Peptide C | No Linker (Direct Fusion) | Baseline | The inherent properties of the peptide sequence will determine its baseline permeability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide performance. The following are standard protocols for key experiments cited in this guide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 9-Aminonanoic Acid
This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected 9-aminonanoic acid linker.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-9-aminononanoic acid
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Linker Incorporation: To incorporate the A9A linker, use Fmoc-9-aminonanoic acid in a coupling step.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Enzymatic Stability Assay
This assay measures the stability of peptides in the presence of proteases.
Materials:
-
Synthesized peptides
-
Human or rat serum
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate a known concentration of the peptide with serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Determine the half-life (t1/2) of the peptide by plotting the percentage of intact peptide versus time.
Protocol 3: Cellular Permeability Assay
This assay evaluates the ability of peptides to cross the cell membrane.
Materials:
-
Fluorescently labeled peptides
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptides at various concentrations and incubate for a defined period.
-
Washing: Wash the cells with PBS to remove any unbound peptide.
-
Analysis:
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cells to determine the extent of peptide uptake.
-
Fluorescence Microscopy: Visualize the subcellular localization of the peptide.
-
Visualizing the Role of Linkers in Peptide Function
Diagrams can effectively illustrate the conceptual role of linkers in peptide-mediated biological processes.
Caption: Workflow for synthesis and evaluation of peptides.
Caption: Peptide-mediated signaling pathway.
References
The Impact of Alkyl Chain Length: A Comparative Guide to Fmoc-Protected Amino Acid Linkers
For researchers, scientists, and drug development professionals, the selection of appropriate linker molecules is a critical step in the synthesis of peptide-based therapeutics and complex biomaterials. Among the diverse options available, Fmoc-protected amino acids with linear alkyl chains serve as versatile spacers and linkers. This guide provides an objective comparison of Fmoc-9-aminononanoic acid and its shorter and longer chain alternatives, supported by experimental data, to inform the selection process for specific research applications.
This compound, a bifunctional molecule with a nine-carbon backbone, is a valuable building block in solid-phase peptide synthesis (SPPS), drug delivery systems, and the construction of self-assembling nanomaterials.[1][2][3] Its utility is primarily derived from the presence of an Fmoc-protected amine and a terminal carboxylic acid, allowing for sequential and controlled conjugation to other molecules. However, the length of the alkyl chain can significantly influence the physicochemical properties and biological performance of the final product. Here, we compare this compound with its common alternatives: Fmoc-6-aminohexanoic acid (C6), Fmoc-8-aminooctanoic acid (C8), and Fmoc-11-aminoundecanoic acid (C11).
Performance in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, these molecules can be incorporated as spacers to modify the properties of a peptide or as linkers to attach other moieties. The efficiency of the synthesis process itself can be influenced by the choice of linker. While direct comparative studies on the coupling efficiency of these specific linkers are not abundant in readily available literature, the principles of SPPS suggest that the shorter, more rigid linkers may exhibit faster coupling kinetics. Conversely, longer, more flexible linkers might aid in overcoming steric hindrance in complex or aggregated sequences.
A critical aspect of SPPS is the prevention of side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is favored for its mild deprotection conditions, which minimize such unwanted reactions.[4] The choice of linker can also play a role in the purity of the final peptide. For instance, in the synthesis of challenging peptides, the selection of the appropriate linker can be as crucial as the choice of coupling reagents.
Application in Drug Delivery Systems
The length of the alkyl chain in these linkers can have a profound impact on the performance of drug delivery systems, influencing drug loading, release kinetics, and the stability of the delivery vehicle.
Case Study: Peptide-Drug Conjugates (PDCs)
In a study investigating the impact of linker length on the efficacy of peptide-drug conjugates, researchers synthesized and compared conjugates with linkers of varying carbon chain lengths.[2] While this particular study did not use Fmoc-protected amino acids, it provides valuable insights into the general principles of linker design. The findings indicated that both the length of the linker and the site of conjugation on the drug molecule significantly affected the antiproliferative activity of the conjugates.[2] For example, a conjugate with a 4-carbon linker attached to the primary 5'-hydroxyl group of gemcitabine (B846) demonstrated the greatest potency and sustained drug levels in prostate cancer cell lines.[2]
This suggests that an optimal linker length exists for specific drug-peptide combinations to ensure proper presentation of the drug and efficient release at the target site. While this compound provides a balance of flexibility and hydrophobicity, shorter linkers like Fmoc-6-aminohexanoic acid might be advantageous for creating more rigid conjugates, whereas longer linkers like Fmoc-11-aminoundecanoic acid could offer increased flexibility and potentially enhanced solubility for hydrophobic drugs.
| Linker | Alkyl Chain Length | Potential Impact on Peptide-Drug Conjugate Properties |
| Fmoc-6-aminohexanoic acid | C6 | More rigid conjugate, potentially faster release kinetics. |
| Fmoc-8-aminooctanoic acid | C8 | Intermediate flexibility and hydrophobicity. |
| This compound | C9 | Balanced flexibility and hydrophobicity. |
| Fmoc-11-aminoundecanoic acid | C11 | Increased flexibility, may enhance solubility of hydrophobic payloads. |
Role in Self-Assembling Biomaterials
Fmoc-amino acids are well-known for their ability to self-assemble into nanostructures such as fibrils and hydrogels, which have applications in tissue engineering and controlled drug release.[3][5][6] The self-assembly process is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties.[3][6]
The length of the alkyl chain can influence the morphology and mechanical properties of these self-assembled structures. A comparative study on the self-assembly of different Fmoc-amino acids revealed that the nature of the amino acid side chain plays a crucial role in the resulting nanostructures.[1] While this study did not focus on the alkyl chain length of linkers, it underscores the principle that subtle changes in the molecular structure can have a significant impact on the self-assembly process. It can be extrapolated that increasing the length of the alkyl chain would increase the hydrophobicity of the molecule, which could in turn affect the critical aggregation concentration and the morphology of the resulting nanostructures.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid linkers
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-amino acid linker on a resin.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's functional group. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
Dissolve the desired Fmoc-amino acid linker (e.g., this compound) (3 equivalents) and a coupling agent such as HCTU (2.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated linker solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation:
-
Deprotect the Fmoc group of the linker as described in step 2.
-
Couple the next Fmoc-protected amino acid using the same procedure as in step 3.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthesis and Application Workflow
Solid-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for solid-phase peptide synthesis incorporating an Fmoc-amino acid linker.
Logic for Linker Selection in Drug Delivery
Caption: A decision-making flowchart for selecting an appropriate alkyl chain linker length in drug delivery applications.
References
- 1. acris.aalto.fi [acris.aalto.fi]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physical properties of supramolecular peptide assemblies: from building block association to technological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00164H [pubs.rsc.org]
- 6. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fmoc-9-aminononanoic Acid Linker
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the properties of a final molecule, be it a peptide, a bioconjugate, or a Proteolysis Targeting Chimera (PROTAC). The Fmoc-9-aminononanoic acid linker, a long-chain aliphatic spacer, offers a unique combination of flexibility, hydrophobicity, and synthetic versatility. This guide provides an objective comparison of this linker with common alternatives, supported by established chemical principles, and presents detailed protocols for its application.
Core Advantages of Fmoc-9-aminonanoic Acid
This compound is a bifunctional molecule featuring a nine-carbon alkane chain. One terminus is a carboxylic acid, and the other is an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This structure imparts several key advantages:
-
Extended and Flexible Spacer: The nine-carbon chain provides significant length and rotational freedom, allowing conjugated molecules (e.g., a warhead and an E3 ligase ligand in a PROTAC) to adopt optimal orientations with minimal steric hindrance.[2]
-
Hydrophobic Character: Unlike hydrophilic polyethylene (B3416737) glycol (PEG) linkers, the aliphatic nature of the aminononanoic acid chain is hydrophobic.[2][3] This property can be strategically employed to influence the overall physicochemical properties of the final conjugate, such as its solubility and cell permeability.[4] In some contexts, alkyl linkers have demonstrated superior performance over PEG linkers in promoting the degradation activity of PROTACs.[5]
-
Synthetic Versatility: As an Fmoc-protected amino acid, it is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is readily removed under mild basic conditions (e.g., piperidine), which are orthogonal to the acidic conditions used for final cleavage from the resin and deprotection of most side chains.[6][7] The terminal carboxylic acid allows for standard amide bond formation.[1]
Comparison with Alternative Linkers
The choice of linker involves a trade-off between properties like hydrophobicity, flexibility, and synthetic accessibility. The optimal choice is highly dependent on the specific application.
| Linker Class | Example(s) | Key Characteristics | Primary Advantages | Potential Disadvantages |
| Long-Chain Aliphatic | This compound , Fmoc-8-aminooctanoic acid | Length: ~12-15 Å; High flexibility; Hydrophobic. | Provides significant spatial separation; can favorably influence molecular conformation for cell permeability and target engagement.[4] | May decrease aqueous solubility of the final conjugate; potential for non-specific hydrophobic interactions.[2] |
| Short-Chain Aliphatic | Fmoc-4-aminobutanoic acid, Fmoc-6-aminohexanoic acid (Ahx) | Length: ~6-9 Å; Moderate flexibility; Hydrophobic. | Synthetically simple and stable; provides a rigid and defined distance when needed.[3][8] | May not provide sufficient length to avoid steric clash between conjugated moieties; hydrophobicity can still be a concern. |
| PEG-Based | Fmoc-NH-(PEG)n-COOH (e.g., n=2, 4, 6) | Variable length; High flexibility; Hydrophilic. | Excellent hydrophilicity improves aqueous solubility; biocompatible and well-established in drug delivery.[2] | Can have reduced metabolic stability compared to alkyl chains; may negatively impact PROTAC activity in some cases.[2][5] |
| Rigid / Cyclic | Piperazine, Piperidine (B6355638) derivatives, Proline-based linkers | Constrained conformation; often contain cyclic structures. | Pre-organizes the molecule into a bioactive conformation, potentially enhancing ternary complex stability and potency in PROTACs.[2] | More complex synthesis; reduced flexibility may prevent optimal target binding.[9] |
Experimental Protocols
The following are generalized protocols illustrating how to incorporate and utilize the this compound linker in common synthetic workflows.
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of the linker onto a resin-bound peptide chain with a free N-terminal amine.
1. Materials:
-
Peptide-resin with a free amine (e.g., after Fmoc deprotection)
-
This compound
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing Solvents: Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
2. Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If the N-terminal residue is Fmoc-protected, perform deprotection by treating the resin twice with 20% piperidine in DMF for 10 minutes each time. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of Linker: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated linker solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful and complete coupling to the primary amine.
-
Chain Elongation or Cleavage: The resin is now ready for the deprotection of the linker's Fmoc group (using 20% piperidine/DMF) to continue peptide chain elongation or for final cleavage and deprotection of the entire construct.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the final solution-phase coupling step to conjugate a warhead to the linker, which is already attached to an E3 ligase ligand.
1. Materials:
-
Ligand-Linker intermediate: E3 Ligase Ligand-NH-CO-(CH₂)₈-COOH (prepared by synthesizing on resin and cleaving, leaving the carboxylic acid terminus free)
-
Target Protein Ligand ("Warhead") with a free amine (Warhead-NH₂)
-
Coupling Reagent: HATU or EDC/HOBt
-
Base: DIPEA
-
Solvent: Anhydrous DMF or DMSO
-
Purification: Reverse-phase HPLC
2. Procedure:
-
Dissolution: Dissolve the Ligand-Linker intermediate (1 equivalent) and the Warhead-NH₂ (1.1 equivalents) in anhydrous DMF.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight. Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC product.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final, high-purity PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.
Visualizations
Workflow for Linker Incorporation in SPPS
References
- 1. chemimpex.com [chemimpex.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the effects of linker flexibility on acid phosphatase PhoC-GFP fusion protein using a novel linker library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Fmoc-9-aminonanoic acid
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and therapeutic index of bioconjugates. While Fmoc-9-aminononanoic acid has served as a valuable, simple hydrophobic spacer, the demand for more sophisticated linkers with tailored properties has led to the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.
This guide delves into the performance of hydrophilic linkers, enzymatically cleavable peptide linkers, and stable non-cleavable linkers, comparing them against the baseline of a simple alkyl chain linker. We present quantitative data on key performance indicators, detailed experimental protocols for their implementation, and visual representations of relevant chemical pathways and workflows.
Comparative Performance of Linker Technologies
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental setups, including the antibody, payload, and cell lines used.
Table 1: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | Example | Payload | Target/Cell Line | IC50 (ng/mL) | Bystander Effect | Reference |
| Alkyl Chain (Hydrophobic) | This compound derivative | MMAE | CD30+ (Karpas 299) | Not Directly Reported | Low to Moderate | [1] |
| PEGylated (Hydrophilic) | Fmoc-8-amino-3,6-dioxaoctanoic acid derivative | MMAE | HER2+ (SK-BR-3) | Not Directly Reported | Moderate to High | [2] |
| Enzymatically Cleavable (Peptide) | mc-Val-Cit-PABC | MMAE | HER2+ (SK-BR-3) | ~13-50 | High | [3] |
| Enzymatically Cleavable (Peptide) | mc-Val-Ala-PABC | MMAE | HER2+ | Not specified | High | [4] |
| Disulfide (Chemically Cleavable) | SPDB | DM4 | EpCAM+ (Calu-3) | ~10 | High | [5] |
| Non-Cleavable (Thioether) | SMCC | DM1 | HER2+ (SK-BR-3) | Not specified | Low to None | [3] |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of Linkers
| Linker Type | Example | Species | Half-life (t1/2) | Reference |
| Alkyl Chain (Hydrophobic) | Not Directly Reported | - | - | - |
| PEGylated (Hydrophilic) | PEG-based linkers | Mouse, Human | Generally increased vs. non-PEGylated | [6] |
| Enzymatically Cleavable (Peptide) | mc-Val-Cit-PABC | Mouse | ~144 hours (6.0 days) | [4] |
| Enzymatically Cleavable (Peptide) | mc-Val-Cit-PABC | Cynomolgus Monkey | ~230 hours (9.6 days) | [4] |
| Enzymatically Cleavable (Peptide) | EVCit | Mouse | Highly stable | [7] |
| Disulfide (Chemically Cleavable) | SPP | Mouse | Shorter than peptide linkers | [8] |
| Non-Cleavable (Thioether) | SMCC | Mouse, Human | Generally high stability | [8] |
Table 3: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Property | Observation | Impact | Reference |
| Hydrophobic (e.g., Alkyl Chains) | Increased hydrophobicity correlates with higher aggregation | Limits achievable DAR, can lead to faster clearance and lower efficacy | [5][9] |
| Hydrophilic (e.g., PEG) | Masks hydrophobicity of the payload, improves solubility | Allows for higher DAR with minimal aggregation, potentially improving therapeutic index | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of different linker technologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a PEG Linker (Fmoc-8-amino-3,6-dioxaoctanoic acid)
This protocol outlines the manual coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid onto a resin-bound peptide with a free N-terminal amine using HATU activation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the N-terminal Fmoc protecting group. Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation and Coupling: a. In a separate vessel, dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid and HATU in DMF. b. Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation. c. Add the activated solution to the resin. d. Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
-
Monitoring and Washing: a. Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. b. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for subsequent amino acid couplings.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: Synthesis of Fmoc-Val-Cit-PABC-PNP Linker
This protocol describes a two-step synthesis of the widely used Fmoc-Val-Cit-PABC-PNP linker.[11][12]
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF (0.2 M).
-
Add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours to remove the Fmoc group from citrulline.
-
Remove DMF and excess piperidine under reduced pressure.
-
Dissolve the resulting H-Cit-PAB-OH in DMF (0.1 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) and stir the solution at room temperature for 16-20 hours.
-
Remove the DMF under reduced pressure and purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.
Step 2: Synthesis of Fmoc-Val-Cit-PABC-PNP
-
Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2 equivalents).
-
Add DIPEA (2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PABC-PNP.
Protocol 3: Antibody Conjugation with SMCC Linker
This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody using the heterobifunctional SMCC crosslinker.[13][14][15]
Step 1: Antibody Activation with SMCC
-
Prepare the antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
Dissolve SMCC in an organic solvent like DMSO or DMF.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation to Thiol-Containing Payload
-
Immediately combine the maleimide-activated antibody with the thiol-containing payload in the desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide (B117702) groups by adding a thiol-containing reagent like L-cysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Protocol 4: In Vitro Bystander Killing Assay
This co-culture assay is used to quantify the bystander effect of an ADC.[13][16][17]
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells (engineered to express a fluorescent protein like GFP for easy identification)
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect on the number of target cells. Include control wells with only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere, treat the wells with a range of ADC concentrations.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Quantification of Bystander Cell Viability: Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.
-
Data Analysis: Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the ADC indicates a bystander effect.
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a simple and common method for determining the average DAR of an ADC.[8][18][19][][21]
Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.
Procedure:
-
Determine Extinction Coefficients: a. Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the drug's maximum absorbance wavelength (λmax_drug). b. Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug. c. Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and λmax_drug (Aλmax_drug).
-
Calculate Concentrations: Solve the following system of simultaneous equations to determine the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC solution:
-
A₂₈₀ = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)
-
Aλmax_drug = (ε_Ab_at_λmax_drug * C_Ab) + (ε_Drug_at_λmax_drug * C_Drug)
-
-
Calculate DAR: The average DAR is the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
Visualizing Linker Strategies and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of Peptide‐Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker-丁香实验 [biomart.cn]
- 13. agilent.com [agilent.com]
- 14. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Protected Amino Acid Linkers in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of a linker is a critical decision that profoundly influences the yield, purity, and C-terminal functionality of the final peptide. This guide provides an objective comparison of commonly used Fmoc-protected amino acid linkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate linker for your specific research needs.
The linker serves as the crucial connection between the growing peptide chain and the insoluble solid support. An ideal linker must remain stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be susceptible to cleavage under specific conditions to release the desired peptide. Furthermore, it should minimize side reactions, particularly racemization of the C-terminal amino acid, which can compromise the biological activity of the synthesized peptide.[1]
This guide will focus on a comparative analysis of the most prevalent linkers used in Fmoc-SPPS, categorized by the C-terminal functionality they generate: peptide acids and peptide amides.
Linkers for the Synthesis of Peptide Acids
Peptide acids are commonly synthesized using benzyl (B1604629) alcohol-type linkers, such as the Wang and 2-Chlorotrityl (2-CTC) linkers. The choice between these depends on the sensitivity of the C-terminal amino acid and the desired cleavage conditions.
Wang Linker
The Wang linker is a p-alkoxybenzyl alcohol-based handle and is one of the most widely used supports for the synthesis of peptide acids via Fmoc-SPPS.[2][3] Peptides are cleaved from the Wang resin using strong acid, typically trifluoroacetic acid (TFA).[3]
Advantages:
Disadvantages:
-
Prone to racemization during the loading of the first amino acid, especially for sensitive residues like Cysteine and Histidine.[2][4]
-
Can lead to side reactions upon cleavage.[4]
-
Glycine- and proline-containing dipeptides attached to benzyl alcohol-based linkers are susceptible to diketopiperazine formation during Fmoc deprotection, leading to loss of peptide chains from the support.
2-Chlorotrityl (2-CTC) Linker
The 2-Chlorotrityl linker is a highly acid-sensitive resin that offers significant advantages over traditional benzyl alcohol-type linkers, particularly in minimizing racemization.[5]
Advantages:
-
Significantly reduces the risk of racemization during the loading of the first amino acid.[1][5][6]
-
The bulky nature of the trityl group helps to prevent diketopiperazine formation.[6]
-
Allows for the synthesis of fully protected peptide acids by cleavage with a mild acidic solution (e.g., 20% TFE in DCM).
Disadvantages:
-
May be more expensive than Wang resin.[1]
Performance Comparison: Wang vs. 2-Chlorotrityl Linkers
| Parameter | Wang Linker | 2-Chlorotrityl (2-CTC) Linker |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid (or protected acid) |
| Cleavage Condition | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 20% TFE in DCM for protected peptides) or Strong Acid (TFA) for full deprotection |
| Racemization Risk | Prone to racemization, especially with Cys and His | Very low racemization[1][6] |
| Diketopiperazine Formation | Susceptible with C-terminal Gly or Pro | Minimized due to steric hindrance[5] |
| Key Advantages | Well-established, cost-effective[1][4] | Minimizes racemization, suitable for sensitive residues and synthesis of protected fragments[1][6] |
Linkers for the Synthesis of Peptide Amides
Peptide amides are crucial for mimicking the C-terminus of many biologically active peptides. The Rink Amide and Sieber Amide linkers are the most common choices for their direct synthesis.
Rink Amide Linker
The Rink Amide linker is a versatile and widely used support for the routine synthesis of peptide amides.[7] It is cleaved under strong acidic conditions to yield the C-terminal amide.
Advantages:
-
Enables the direct synthesis of peptide amides.[4]
-
Generally high cleavage efficiency with TFA.[4]
-
Suitable for side-chain modifications.[7]
Disadvantages:
-
The linker itself can be a source of impurities upon cleavage.[4]
Sieber Amide Linker
The Sieber Amide resin provides a practical route for the synthesis of protected peptide amides. It is a hyper-acid-sensitive linker, allowing for cleavage under very mild acidic conditions.[8][9]
Advantages:
-
Allows for cleavage under extremely mild conditions (e.g., 1% TFA in DCM), yielding fully protected peptide amides.[7][8]
-
The removal of the N-terminal Fmoc group can be performed before cleavage from the linker.[7]
Disadvantages:
-
Less commonly used than the Rink Amide linker for routine synthesis of deprotected peptide amides.
Performance Comparison: Rink Amide vs. Sieber Amide Linkers
| Parameter | Rink Amide Linker | Sieber Amide Linker |
| C-Terminal Functionality | Amide | Amide (typically protected) |
| Cleavage Condition | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1% TFA in DCM)[8] |
| Product | Deprotected Peptide Amide | Protected Peptide Amide |
| Key Advantages | Routine synthesis of peptide amides, high cleavage efficiency[4] | Synthesis of protected peptide amides under mild conditions[7] |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using these linkers are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
Protocol 1: Loading of the First Fmoc-Amino Acid onto Wang Resin
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, add an excess of a capping agent, such as acetic anhydride (B1165640) and DIPEA in DMF. React for 30 minutes.
-
Washing: Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727), and then dry under vacuum.
Protocol 2: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.
-
Amino Acid Attachment: Dissolve the Fmoc-amino acid (1-1.5 equivalents) in DCM. Add DIPEA (2-3 equivalents) to the solution. Add this solution to the swollen resin and agitate for 1-2 hours. The reaction can be monitored for the disappearance of the yellow color of the trityl cation.
-
Capping: Add methanol (0.8 mL per gram of resin) to cap any remaining reactive trityl chloride groups. Agitate for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol, and then dry under vacuum.
Protocol 3: General Peptide Elongation Cycle (Fmoc-SPPS)
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[10][11]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), pre-activated with a coupling reagent (e.g., HBTU/DIPEA), to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail and reaction time depends on the linker and the amino acid composition of the peptide.[12]
-
For Wang and Rink Amide Resins (Strong Acid Cleavage):
-
Wash the peptidyl-resin with DCM and dry.
-
Add a cleavage cocktail, typically TFA-based with scavengers. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[13] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.[13]
-
Agitate the mixture at room temperature for 2-4 hours.[12]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
For 2-Chlorotrityl and Sieber Amide Resins (Mild Acid Cleavage for Protected Peptides):
-
Wash the peptidyl-resin with DCM and dry.
-
For 2-CTC resin, treat with a solution of 20% TFE in DCM for 1-2 hours to obtain the protected peptide acid.
-
For Sieber Amide resin, treat with 1% TFA in DCM for 30 minutes to obtain the protected peptide amide.[14]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent and co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Precipitate the protected peptide with cold diethyl ether or water.
-
Visualizing Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in selecting and utilizing Fmoc-protected amino acid linkers.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision tree for selecting an appropriate Fmoc-linker.
Conclusion
The selection of an appropriate Fmoc-protected amino acid linker is a pivotal step in solid-phase peptide synthesis that directly impacts the quality of the final product. For the synthesis of peptide acids, the Wang linker is a reliable and cost-effective choice for robust sequences, while the 2-Chlorotrityl linker is superior for minimizing racemization of sensitive C-terminal amino acids and for preparing protected peptide fragments.[1] For peptide amides, the Rink Amide linker is the standard for routine synthesis, whereas the Sieber Amide linker offers an elegant solution for obtaining fully protected peptide amides under mild conditions. By carefully considering the specific requirements of the target peptide and the advantages and disadvantages of each linker, researchers can optimize their synthetic strategy to achieve high yields of pure, biologically active peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Amino Acid 2-Chlorotrityl Resins - CD Bioparticles [cd-bioparticles.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Sieber amide resin [sigma-aldrich.cnreagent.com]
- 9. Fmoc Sieber Amide Linker at Best Price in Shanghai | Honkong Pe Biosciences Limited [tradeindia.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Fmoc-9-Aminononanoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-9-aminononanoic acid, a key reagent in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2] If the material is in powdered form, handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In the event of a spill, sweep up the solid material, place it in a sealed container, and dispose of it as chemical waste.[2] The spill area should then be ventilated and washed.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as hazardous or non-hazardous waste, which should be determined by consulting the product's Safety Data Sheet (SDS) and local regulations.
Step 1: Waste Identification and Classification
The first and most crucial step is to determine if the waste is hazardous. A hazardous waste is defined as a solid, liquid, or gaseous material that exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed as such by regulatory bodies like the Environmental Protection Agency (EPA).[3]
-
Consult the SDS: The SDS for this compound from the manufacturer is the primary source of information regarding its hazards and recommended disposal methods.[4]
-
Absence of an SDS: If an SDS is not available, the compound should be treated as hazardous waste as a precautionary measure.
Step 2: Segregation of Waste
Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.[5][6]
-
Solid Waste: this compound, in its pure form, should be collected as solid chemical waste.
-
Contaminated Labware: Disposable items grossly contaminated with this compound (e.g., weigh boats, gloves, pipette tips) should also be disposed of as solid chemical waste.
-
Liquid Waste: Solvents or solutions containing this compound should be collected as liquid chemical waste, segregated by solvent type (e.g., halogenated vs. non-halogenated). Do not mix different waste streams.[7]
Step 3: Waste Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[3][8]
-
Container Requirements: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6][7] For solid waste, a sealed bag or a wide-mouth container is appropriate.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[7][9] The date of accumulation should also be noted.[9]
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.[8]
Step 4: Arranging for Disposal
Most laboratory chemical waste must be disposed of through an environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request form detailing the contents of the waste container.[9]
-
Do Not Dispose in Regular Trash or Sewer: Chemical waste should never be disposed of in the regular trash or poured down the drain unless explicitly permitted by your institution's EHS office and local regulations.[9][10] Sewer disposal is generally restricted to small quantities of non-toxic, water-soluble compounds with a neutral pH.[10][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Consult SDS; if unavailable, treat as hazardous. | [4] |
| PPE | Chemical-resistant gloves, splash goggles, lab coat. | [2] |
| Solid Waste Disposal | Collect in a labeled, sealed container for EHS pickup. | [7][9] |
| Liquid Waste Disposal | Collect in a compatible, labeled container; segregate by solvent type. | [7] |
| Contaminated Items | Dispose of as solid chemical waste. | [11] |
| "P-listed" Waste | Not applicable based on available information. | [3] |
| Sewer Disposal | Not recommended; requires written permission from EHS. | [9] |
| Trash Disposal | Not allowed for chemical waste. | [9] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [3][8] |
| Container Labeling | "Hazardous Waste," full chemical name, quantity, date. | [7][9] |
Disclaimer: This information is intended as a general guide. Researchers are responsible for following all applicable federal, state, and local regulations, as well as their institution's specific policies for chemical waste disposal. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. danielshealth.com [danielshealth.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acs.org [acs.org]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Fmoc-9-aminononanoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-9-aminononanoic acid. The following procedures are based on established laboratory safety protocols for similar chemical compounds and should be used in conjunction with a comprehensive, experiment-specific risk assessment.
Personal Protective Equipment (PPE)
A thorough hazard assessment is paramount for the selection of appropriate PPE. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards.[1] | Protects eyes from splashes of the chemical or solvents. |
| Face Shield | To be worn in addition to safety goggles. | Provides an additional layer of protection for the face during procedures with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Provides protection against incidental skin contact. Gloves should be immediately removed and replaced if contaminated. |
| Body Protection | Laboratory Coat | Fire-resistant is preferred. | Protects skin and clothing from spills and splashes. |
| Closed-toe Shoes | --- | Prevents foot injuries from spills or dropped objects. | |
| Respiratory Protection | Fume Hood | To be used when handling the solid powder or preparing solutions. | Ensures adequate ventilation and prevents inhalation of dust.[1] |
| Respirator | An N95 (US) or FFP2 (EU) respirator may be necessary for operations that generate significant dust outside of a fume hood. | Provides respiratory protection from airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (in a Fume Hood):
- Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Don all required PPE as outlined in the table above.
- To minimize dust formation, handle the solid this compound within a certified chemical fume hood.[1]
- Use a spatula to carefully transfer the desired amount of the solid from its container to a weighing vessel. Avoid creating dust clouds.
- Close the container tightly after use and store it at 0 - 8 °C.[2]
2. Dissolving the Compound:
- Add the solvent to the vessel containing the this compound.
- Gently swirl or stir the mixture to dissolve the solid. Sonication may be used to aid dissolution if necessary.
- Keep the vessel covered as much as possible to minimize solvent evaporation and exposure.
3. Use in Reactions (e.g., Solid-Phase Peptide Synthesis):
- This compound is commonly used in solid-phase peptide synthesis (SPPS).[2] The Fmoc protecting group is essential for the selective protection of amino groups during peptide synthesis.[2]
- The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC or HATU) to form a stable amide bond.[3]
- The Fmoc group can be removed (deprotected) under basic conditions to yield a free amine, which can then be used for further conjugations.[3] A common method for Fmoc deprotection is treatment with 20% piperidine (B6355638) in DMF.[4]
4. Post-Reaction Work-up and Purification:
- All post-reaction procedures, including extraction, washing, and purification, should be carried out in a well-ventilated area, preferably a fume hood.
- Handle all liquid waste as hazardous chemical waste.
Disposal Plan
1. Solid Waste:
- Contaminated solid waste, including gloves, weighing paper, and disposable labware, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
- Solutions containing this compound and any solvents used for rinsing should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Do not dispose of chemical waste down the drain.
3. Decontamination:
- Wipe down all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
- Dispose of the cleaning materials as solid hazardous waste.
Experimental Protocol: Fmoc Deprotection
A key procedure involving Fmoc-protected compounds is the removal of the Fmoc group.
Objective: To remove the Fmoc protecting group from the N-terminus of a peptide or amino acid.
Materials:
-
Fmoc-protected compound (e.g., on a solid support)
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF) for washing
-
Nitrogen gas supply
Procedure:
-
If the Fmoc-protected compound is on a solid support (resin), wash the resin three times with DMF to remove any residual reagents.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation (e.g., bubbling with nitrogen gas).[5]
-
Drain the piperidine solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (at least five times) to remove the cleaved Fmoc group and residual piperidine.[5]
-
The resin is now ready for the next coupling step in the peptide synthesis.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
